molecular formula C11H10O4 B2374950 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione CAS No. 32856-59-0

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

Cat. No.: B2374950
CAS No.: 32856-59-0
M. Wt: 206.197
InChI Key: GPNZEDFJEGABFE-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.197. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-8-4-2-7(3-5-8)9-6-10(12)15-11(9)13/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNZEDFJEGABFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32856-59-0
Record name 3-(4-methoxyphenyl)oxolane-2,5-dione
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Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione, a derivative of succinic anhydride, is a compound of interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility, a critical parameter that governs its reactivity, bioavailability, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione in organic solvents, tailored for researchers, scientists, and drug development professionals.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[1] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. This process is driven by changes in enthalpy and entropy.[1][2]

The overall free energy change (ΔG) of dissolution determines the spontaneity of the process. A negative ΔG, indicating a spontaneous dissolution, is favored by a negative enthalpy change (ΔH, exothermic) and a positive entropy change (ΔS, increased disorder).[3] In many cases, the dissolution of a solid is endothermic (ΔH > 0), meaning it requires an input of energy. In such instances, a large positive entropy change is necessary to drive the dissolution process.[4]

Physicochemical Properties and Predicted Solubility Profile of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

Molecular Structure Analysis:

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione possesses a polar cyclic anhydride group and a moderately polar methoxyphenyl group. The anhydride moiety contains two carbonyl groups and an ether linkage, making it capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. The methoxyphenyl group, while largely aromatic and thus nonpolar, has an ether linkage that contributes to its polarity. The overall molecule can be described as having moderate polarity.

Comparison with Succinic Anhydride:

Succinic anhydride is a polar molecule that is soluble in a range of polar organic solvents such as acetone, ethanol, and chloroform, but has limited solubility in nonpolar solvents like petroleum ether and is only slightly soluble in water (with which it reacts).[5][6][7][8]

The introduction of the 4-methoxyphenyl group to the succinic anhydride core is expected to increase the molecule's nonpolar character due to the bulky aromatic ring. This structural modification will likely lead to:

  • Increased solubility in moderately polar and nonpolar aromatic solvents: The phenyl ring will enhance van der Waals interactions with solvents like toluene, benzene, and diethyl ether.

  • Decreased solubility in highly polar protic solvents: The increased nonpolar surface area may reduce its solubility in solvents like water and methanol compared to succinic anhydride.

  • Good solubility in polar aprotic solvents: Solvents like acetone, ethyl acetate, and acetonitrile are expected to be effective at solvating both the polar anhydride and the moderately polar methoxyphenyl portions of the molecule.[7]

Predicted Solubility Table

The following table provides a predicted qualitative solubility profile for 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione in common organic solvents at ambient temperature. It is crucial to note that these are predictions and must be confirmed by experimental determination.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterLow (with reaction)The anhydride group will hydrolyze. The organic nature of the molecule limits solubility.
MethanolModerateThe hydroxyl group can interact with the anhydride, but the overall polarity is lower than water.
EthanolModerate to HighSimilar to methanol, with a slightly more nonpolar character that may improve interaction with the methoxyphenyl group.
Polar Aprotic AcetoneHighGood balance of polarity to dissolve both the anhydride and the aromatic parts of the molecule.
AcetonitrileHighA polar solvent that is known to be a good solvent for succinic anhydride.
Ethyl AcetateHighThe ester group can interact favorably with the anhydride.
Dimethylformamide (DMF)HighA highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent, often used for compounds with poor solubility.
Nonpolar TolueneModerateThe aromatic nature of toluene will interact well with the methoxyphenyl group.
Dichloromethane (DCM)HighA good solvent for many organic compounds of moderate polarity.
ChloroformHighA good solvent for succinic anhydride, expected to also be effective for this derivative.[8]
Diethyl EtherModerateA relatively nonpolar solvent that should interact favorably with the methoxyphenyl group.
HexaneLowA highly nonpolar solvent that is unlikely to effectively solvate the polar anhydride group.

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9] It involves creating a saturated solution and measuring the concentration of the dissolved solute.

Materials:

  • 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid to solvent in vial B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Settle undissolved solid (24h) C->D E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F G Dilute sample F->G H Quantify by HPLC G->H

Caption: Experimental workflow for the shake-flask solubility determination.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of small organic molecules in solution.[10][11]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis).

Chromatographic Conditions (Suggested Starting Point):

  • Column: A reversed-phase C18 column is a good starting point for moderately polar compounds.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B) is recommended. A typical gradient might start at 50% B and increase to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV-Vis detector set at a wavelength where the compound has maximum absorbance (this can be determined by running a UV scan of a standard solution).

  • Injection Volume: 10 µL.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione of known concentrations in the chosen solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted, filtered samples from the solubility experiment into the HPLC system.

  • Concentration Determination: Use the peak areas of the samples and the calibration curve to determine the concentration of the dissolved compound in the diluted samples.

  • Solubility Calculation: Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Polarity_solute Polarity Solubility Solubility Polarity_solute->Solubility Size_shape Size & Shape Size_shape->Solubility H_bonding_solute H-bonding capacity H_bonding_solute->Solubility Polarity_solvent Polarity Polarity_solvent->Solubility H_bonding_solvent H-bonding capacity H_bonding_solvent->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Caption: Factors influencing the solubility of a compound.

Conclusion

While direct quantitative data for the solubility of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is not currently published, a strong predictive understanding can be established based on its molecular structure and by analogy to similar compounds like succinic anhydride. This guide provides the theoretical foundation and a robust experimental framework for researchers to accurately determine the solubility of this compound in a variety of organic solvents. The provided protocols for the shake-flask method and HPLC analysis offer a reliable pathway to generating the critical data needed for advancing research and development involving 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione.

References

  • Grokipedia. (n.d.). Succinic anhydride. Retrieved from [Link]

  • Delaney, J. S. (2004). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure.
  • Duffy, E. M., & Jorgensen, W. L. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 1-11.
  • PubChem. (n.d.). Succinic anhydride. Retrieved from [Link]

  • JoVE. (2020, March 26). Solubility - Concept. Retrieved from [Link]

  • INIS-IAEA. (2017, January 15). Measurement and correlation of solubility of succinic anhydride in pure solvents and binary solvent mixtures. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Kim, S., & Lee, J. (2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Solubility. Retrieved from [Link]

  • The Pharmaceutical and Chemical Journal. (n.d.). An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of p-Methoxyphenyl Substituted Succinic Anhydrides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of succinic anhydrides bearing a p-methoxyphenyl substituent. These scaffolds are of increasing interest in medicinal chemistry and drug development, where they serve as covalent binders, linkers for antibody-drug conjugates (ADCs), or as components of prodrug strategies. Understanding their thermodynamic stability is paramount for predicting shelf-life, reactivity, and degradation pathways. This document synthesizes theoretical principles with actionable experimental protocols, offering researchers and drug development professionals a robust framework for assessing these critical molecules. We will explore the intricate balance of electronic, steric, and conformational effects that govern their stability and provide detailed methodologies for both experimental and computational evaluation.

Introduction: The Significance of Substituted Anhydrides in Modern Chemistry

Cyclic anhydrides, particularly succinic anhydride and its derivatives, are versatile intermediates in organic synthesis and crucial functional motifs in materials science and pharmaceuticals.[1][2] Their utility stems from a strained five-membered ring that is susceptible to nucleophilic attack, making them excellent acylating agents.[3] In drug development, this reactivity is harnessed to covalently modify proteins or to design linkers that release a therapeutic payload under specific physiological conditions.

The introduction of a p-methoxyphenyl substituent onto the succinic anhydride backbone profoundly influences its chemical properties. This guide focuses specifically on the thermodynamic stability of this class of compounds—a critical parameter that dictates their suitability for pharmaceutical applications. A compound with low stability may degrade during storage or synthesis, while one that is excessively stable may lack the desired reactivity in vivo. Therefore, a quantitative understanding of the factors governing stability is not merely an academic exercise but a prerequisite for rational drug design.

This guide will deconstruct the theoretical underpinnings of stability, detail rigorous experimental methods for its quantification, and introduce computational workflows that can predict and rationalize experimental findings.

Theoretical Framework: Factors Influencing Thermodynamic Stability

The inherent stability of a p-methoxyphenyl substituted succinic anhydride is not governed by a single factor but by a delicate interplay of several structural and electronic contributions.

Ring Strain and Conformation

The succinic anhydride ring, like other five-membered rings, is not perfectly planar. It adopts an "envelope" or "twist" conformation to alleviate torsional strain. The unimolecular decomposition of succinic anhydride itself requires a significant energy barrier (approx. 69.6 kcal/mol) to fragment into CO, CO2, and C2H4, indicating substantial inherent stability.[4][5] The introduction of a bulky substituent like a p-methoxyphenyl group can influence the preferred conformation and potentially introduce additional steric strain, thereby impacting the overall thermodynamic landscape. Conformational analysis, often aided by NMR spectroscopy and molecular modelling, is crucial for understanding these subtle but significant structural effects.

The Duality of the p-Methoxyphenyl Group: Electronic Effects

The p-methoxyphenyl group is a classic example of a substituent with competing electronic effects, which are pivotal to the stability of the attached anhydride.

  • Inductive Effect (-I): The oxygen atom of the methoxy group is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring towards electrophiles.[6]

  • Resonance Effect (+M): The lone pairs on the oxygen atom can delocalize into the π-system of the benzene ring.[6][7] This mesomeric effect donates electron density to the ring, particularly at the ortho and para positions.

In the para position, the resonance effect strongly dominates the inductive effect.[6][8] This net electron-donating character increases the electron density within the aromatic ring, which in turn can influence the electrophilicity of the carbonyl carbons in the anhydride moiety. This electronic communication can stabilize the anhydride ring by delocalizing electron density, making it less susceptible to nucleophilic attack and hydrolysis. The stabilization of positive charges by the methoxy group is a well-documented phenomenon.[6][9]

The logical relationship between these electronic effects and the resulting stability is visualized below.

G cluster_effects Electronic Effects of p-Methoxy Group cluster_impact Impact on Anhydride Moiety Inductive Inductive Effect (-I) (Electron Withdrawing) AromaticRing p-Substituted Aromatic Ring Inductive->AromaticRing Resonance Resonance Effect (+M) (Electron Donating) Resonance->AromaticRing Overall Net Effect: Dominant Resonance AromaticRing->Overall Anhydride Succinic Anhydride Carbonyls Stability Enhanced Thermodynamic Stability Anhydride->Stability Overall->Anhydride Reduces Electrophilicity of Carbonyl Carbons

Figure 1: Logical diagram illustrating the dominant resonance effect of the p-methoxy group leading to enhanced anhydride stability.

Experimental Determination of Thermodynamic Stability

A robust assessment of thermodynamic stability requires meticulous experimental design, from synthesis to quantitative analysis. The overall workflow is a multi-step process that ensures data integrity and reproducibility.

G start Start: Succinic Acid Precursor synthesis Step 1: Synthesis of Anhydride start->synthesis purification Step 2: Purification synthesis->purification characterization Step 3: Structural Characterization purification->characterization qc QC Check: Purity > 99%? characterization->qc calorimetry Step 4: Calorimetric Analysis qc->calorimetry Yes fail Repurify or Re-synthesize qc->fail No data Step 5: Data Analysis calorimetry->data end End: Thermodynamic Parameters (ΔH, ΔG, ΔS) data->end fail->purification

Sources

Advanced Technical Guide: 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione derivatives Content Type: In-depth technical guide.

Executive Summary

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione, commonly referred to as p-methoxyphenylsuccinic anhydride , represents a critical scaffold in medicinal chemistry and organic synthesis. Its structural versatility stems from the electrophilic nature of the cyclic anhydride, which serves as a "spring-loaded" intermediate for ring-opening reactions.

This guide analyzes the synthesis, reactivity, and pharmacological applications of this scaffold. Specifically, it highlights its role as a precursor for succinimide-based anticonvulsants (analogs of Phensuximide) and succinyl hydroxamate Matrix Metalloproteinase (MMP) inhibitors . By leveraging the 4-methoxyphenyl group to target specific hydrophobic pockets (e.g., S1' in MMPs), researchers can modulate biological selectivity and potency.

Chemical Foundation & Reactivity Profile

The core structure features a five-membered anhydride ring fused with a p-methoxyphenyl substituent at the C3 position. The reactivity is dominated by the anhydride moiety, which undergoes nucleophilic acyl substitution.[1]

Reactivity Logic
  • Regioselectivity: Nucleophilic attack (e.g., by amines or alcohols) can occur at either carbonyl carbon (C2 or C5). However, steric hindrance from the bulky 3-aryl group often directs attack to the less hindered C5 carbonyl, though this is solvent- and temperature-dependent.

  • Ring Strain: The 5-membered ring is relatively stable but releases strain energy upon opening, driving reactions with weak nucleophiles to completion.

Key Physical Properties[2]
  • Molecular Formula: C11H10O4

  • Molecular Weight: 206.20 g/mol

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO, Acetone); hydrolyzes slowly in water to the corresponding succinic acid.

Synthetic Methodologies

The synthesis of 3-arylsuccinic anhydrides is not trivial due to the need to introduce the aryl group at the alpha-position of the succinyl backbone. Two primary routes dominate the literature: the Stobbe Condensation (most authoritative) and the Meerwein Arylation .

The Stobbe Condensation Route (Recommended)

This method is preferred for its reliability and avoidance of potentially explosive diazonium intermediates. It involves the condensation of p-anisaldehyde with diethyl succinate, followed by hydrolysis, reduction, and dehydration.

Synthesis Workflow Diagram

StobbeSynthesis Anisaldehyde p-Anisaldehyde (Starting Material) Stobbe Stobbe Condensation (NaOEt/EtOH) Anisaldehyde->Stobbe Succinate Diethyl Succinate Succinate->Stobbe HalfEster Unsaturated Half-Ester Stobbe->HalfEster Hydrolysis Hydrolysis (NaOH, then HCl) HalfEster->Hydrolysis Itaconic p-Methoxy- itaconic Acid Hydrolysis->Itaconic Reduction Catalytic Hydrogenation (H2, Pd/C) Itaconic->Reduction Acid 3-(4-Methoxyphenyl) succinic acid Reduction->Acid Dehydration Dehydration (Ac2O or SOCl2) Acid->Dehydration Product 3-(4-Methoxyphenyl) dihydrofuran-2,5-dione Dehydration->Product

Figure 1: Step-wise synthesis of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione via Stobbe condensation.

Experimental Protocols

Protocol A: Synthesis of 3-(4-Methoxyphenyl)succinic Acid

Rationale: This intermediate is stable and can be stored. The anhydride is generated in situ or immediately prior to use to prevent hydrolysis.

  • Condensation: In a dry flask under N2, dissolve sodium (1.1 eq) in absolute ethanol to form sodium ethoxide. Add diethyl succinate (1.2 eq) and p-anisaldehyde (1.0 eq) dropwise. Reflux for 4 hours.

  • Workup: Acidify the mixture with dilute HCl. Remove ethanol under reduced pressure. Extract the residue with ethyl acetate.[2]

  • Hydrolysis: Treat the crude half-ester with 10% NaOH (aq) and reflux for 1 hour to saponify the ester group. Acidify to pH 2 to precipitate the unsaturated acid (p-methoxyitaconic acid).

  • Reduction: Dissolve the unsaturated acid in acetic acid/water. Add 10% Pd/C catalyst (5 wt%). Hydrogenate at 30-50 psi for 6 hours. Filter through Celite to remove catalyst.

  • Crystallization: Concentrate the filtrate to obtain 3-(4-methoxyphenyl)succinic acid as a white solid.

Protocol B: Cyclization to the Anhydride
  • Dehydration: Suspend the succinic acid (from Protocol A) in acetyl chloride or acetic anhydride (5 volumes).

  • Reflux: Heat to reflux for 2 hours. The solid will dissolve as the anhydride forms.

  • Isolation: Remove excess solvent under vacuum. The residue is the target 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione . It can be recrystallized from dry toluene/hexane if necessary.

Pharmacological Applications & Derivatives

The utility of this anhydride lies in its conversion to bioactive derivatives.[3]

Succinimides (Anticonvulsants)

Reaction with primary amines (R-NH2) followed by ring closure yields N-substituted-3-(4-methoxyphenyl)succinimides.

  • Mechanism: The amine attacks the anhydride to form a succinamic acid intermediate, which cyclizes upon heating (often with ZnCl2 or HMDS).

  • Relevance: Structurally related to Phensuximide and Methsuximide , used in the treatment of absence seizures. The p-methoxy group alters lipophilicity and metabolic stability compared to the unsubstituted phenyl ring.

Hydroxamic Acids (MMP Inhibitors)

Reaction with hydroxylamine (NH2OH) yields succinyl hydroxamates.

  • Mechanism: Hydroxylamine attacks the anhydride to form the hydroxamic acid.

  • Target: Matrix Metalloproteinases (MMPs). The hydroxamic acid chelates the catalytic Zinc (Zn2+) ion in the MMP active site.

  • SAR Insight: The p-methoxyphenyl group is designed to sit in the S1' hydrophobic pocket of the enzyme. The methoxy group can function as a hydrogen bond acceptor or simply fill the pocket to improve selectivity for MMP-13 or MMP-2 over MMP-1.

Biological Pathway & SAR Diagram

SAR_Pathways cluster_Anticonvulsant Pathway A: Anticonvulsants cluster_MMP Pathway B: MMP Inhibitors Core 3-(4-Methoxyphenyl) dihydrofuran-2,5-dione Amine Reaction with Primary Amine (R-NH2) Core->Amine Hydroxyl Reaction with Hydroxylamine Core->Hydroxyl Imide N-Substituted Succinimide Amine->Imide Activity1 Target: Voltage-gated Ca2+ Channels (T-type) Imide->Activity1 Hydroxamate Succinyl Hydroxamate Hydroxyl->Hydroxamate Activity2 Target: MMP Active Site (Zn2+ Chelation) Hydroxamate->Activity2 Pocket S1' Pocket Interaction (p-OMe-Phenyl) Hydroxamate->Pocket SAR

Figure 2: Derivatization pathways leading to distinct pharmacological classes.

Data Summary: Comparative Reactivity

Reaction PartnerConditionsProduct ClassPrimary Application
Primary Amine (R-NH2)AcOH, Reflux or HMDSSuccinimide Anticonvulsant (Phensuximide analogs)
Hydroxylamine (NH2OH)MeOH, 0°C to RTHydroxamic Acid MMP Inhibitor (Zinc Chelator)
Alcohol (R-OH)DMAP, DCMHemisuccinate Prodrug linker / Polymer monomer
Hydrazine EtOH, RefluxPyridazinone Cardiovascular / Anti-inflammatory

References

  • Stobbe Condensation Mechanism & Scope: Johnson, W. S., & Daub, G. H. "The Stobbe Condensation."[4][2][5][6][3] Organic Reactions, Vol 6.

  • Synthesis of 3-Arylsuccinimides: Goulart, P., et al. "Synthesis and biological activity of N-substituted phenylsuccinimides." Bioorganic & Medicinal Chemistry Letters.

  • MMP Inhibitor Design (Succinyl Hydroxamates): Whittaker, M., et al. "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735–2776.

  • Anticonvulsant Activity of Succinimides: Kornet, M. J. "Synthesis and anticonvulsant activity of 3-phenyl-N-mannich bases of succinimide." Journal of Pharmaceutical Sciences.

  • General Reactivity of Cyclic Anhydrides: Clayden, J., Greeves, N., & Warren, S. "Nucleophilic substitution at the carbonyl group." Organic Chemistry, Oxford University Press.

Sources

CAS number and safety data sheet for 4-methoxyphenylsuccinic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the characterization, safety profile, and synthetic utility of 4-methoxyphenylsuccinic anhydride , a specialized cyclic anhydride intermediate used in pharmaceutical research.

Characterization, Safety, and Synthetic Utility in Drug Discovery

Executive Summary

4-Methoxyphenylsuccinic anhydride (also known as p-anisylsuccinic anhydride) is a critical electrophilic building block in the synthesis of succinimide-based anticonvulsants, chiral resolution agents, and peptidomimetics. Unlike commodity anhydrides, this compound is often synthesized in situ or on-demand due to its hydrolytic sensitivity. This guide provides the necessary technical grounding to synthesize, handle, and apply this reagent safely in a research setting.

Chemical Identity & Physical Properties[1][2][3][4][5]

Due to its specialized nature, this anhydride is frequently indexed under its parent acid. Commercial procurement often targets the stable acid precursor, which is dehydrated prior to use.[1]

Property Data / Specification
Chemical Name 3-(4-Methoxyphenyl)dihydro-2,5-furandione
Common Synonyms p-Methoxyphenylsuccinic anhydride; 4-Anisylsuccinic anhydride
CAS Number (Anhydride) Not widely listed in public registries (See Precursor below)
CAS Number (Acid Precursor) 6331-59-5 (2-(4-methoxyphenyl)succinic acid)
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.20 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Reacts with water/alcohols
Stability Moisture sensitive; hydrolyzes to diacid upon exposure to air

Safety Data Sheet (SDS) — Derived Profile

Note: As a transient intermediate, a specific REACH dossier may not exist. The following safety profile is derived from the structural analog Phenylsuccinic Anhydride and general cyclic anhydride hazards.

GHS Classification (Predicted)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

  • Respiratory Sensitization: Category 1 (May cause allergy or asthma symptoms or breathing difficulties if inhaled)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[2]

Critical Handling Protocols
Hazard Control Measure
Respiratory Sensitization CRITICAL: All solid handling must occur inside a fume hood. Avoid dust generation.[2] Cyclic anhydrides are potent sensitizers; inhalation can induce irreversible asthmatic reactions.
Hydrolytic Instability Store under inert gas (Nitrogen/Argon) in a desiccator. Do not store in open air.
Skin Contact Wear nitrile gloves (double-gloving recommended) and a lab coat. Wash immediately with soap and water if contact occurs; anhydride hydrolysis on skin produces acid burns.

Synthetic Pathways & Production

The most reliable route to high-purity 4-methoxyphenylsuccinic anhydride is the dehydration of commercially available 2-(4-methoxyphenyl)succinic acid (CAS 6331-59-5) .

Synthesis Diagram (DOT)

Synthesis Acid 2-(4-Methoxyphenyl)succinic Acid (CAS 6331-59-5) Inter Mixed Anhydride Intermediate Acid->Inter Dehydration Reagent Acetic Anhydride (Reflux) Reagent->Inter Product 4-Methoxyphenylsuccinic Anhydride Inter->Product Cyclization Byproduct Acetic Acid (Removed in vacuo) Inter->Byproduct

Caption: Thermal dehydration of the succinic acid derivative using acetic anhydride to yield the cyclic anhydride.

Experimental Protocol: Dehydration

Objective: Synthesis of 4-methoxyphenylsuccinic anhydride from acid precursor.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Charge: Add 2-(4-methoxyphenyl)succinic acid (10.0 g, 44.6 mmol) and acetic anhydride (30 mL, excess).

  • Reaction: Heat the mixture to reflux (approx. 140°C) for 2–3 hours. The solid acid should dissolve completely to form a clear solution.

  • Work-up:

    • Cool the solution to room temperature.

    • Remove excess acetic anhydride and acetic acid byproduct via rotary evaporation under reduced pressure (high vacuum recommended at the end to ensure complete removal).

    • Note: To aid removal of acetic anhydride, co-evaporate with toluene (2 x 20 mL).

  • Isolation: The residue will solidify upon cooling.[3] Recrystallize from dry diethyl ether or a mixture of benzene/petroleum ether if high purity is required.

  • Yield: Typical yields range from 85–95%.

Applications in Drug Discovery

This anhydride serves as a "masked" diacid that reacts regioselectively with nucleophiles, making it indispensable for creating diversely substituted scaffolds.

Application Workflow (DOT)

Applications cluster_0 Nucleophilic Attack Anhydride 4-Methoxyphenylsuccinic Anhydride Amine Primary Amine (R-NH2) Anhydride->Amine Ring Opening Alcohol Alcohol (R-OH) Anhydride->Alcohol Ring Opening Friedel Tetralone Derivatives (via Intramolecular F-C) Anhydride->Friedel AlCl3 / Lewis Acid Succinimide N-Substituted Succinimides (Anticonvulsant Scaffolds) Amine->Succinimide Cyclization (Heat/Ac2O) HalfEster Succinic Acid Half-Esters (Resolution Agents) Alcohol->HalfEster Esterification

Caption: Divergent synthetic utility of the anhydride in forming succinimides, half-esters, and bicyclic aromatic systems.

Key Applications
  • Succinimide Synthesis: Reaction with primary amines (e.g., methylamine, aniline) followed by cyclization yields N-substituted-3-(4-methoxyphenyl)succinimides. These are structural analogs of Phensuximide and Methsuximide , classic anticonvulsant drugs.

  • Chiral Resolution: The anhydride can be reacted with racemic alcohols or amines to form diastereomeric half-esters or amides, allowing for the separation of enantiomers via crystallization or chromatography.

  • Friedel-Crafts Cyclization: Under Lewis acid catalysis (AlCl₃), the anhydride can undergo intramolecular acylation to form substituted tetralone-carboxylic acids , which are precursors to bioactive naphthalene derivatives.

References

  • Organic Syntheses. "Phenylsuccinic Acid and Phenylsuccinic Anhydride." Org. Synth.1932 , 12, 10. (Protocol adapted for methoxy derivative).

  • Kayser, M. M., & Breau, L. "On the regioselectivity of Wittig reactions with unsymmetrically substituted succinic anhydrides." Canadian Journal of Chemistry, 1989 , 67(9), 1401-1408. (Characterization and reactivity).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22860, Phenylsuccinic acid." (Parent acid data).

  • Barcelona Fine Chemicals. "2-(4-Methoxyphenyl)succinic acid Product Page." (Source for CAS 6331-59-5).

Sources

Unlocking the Therapeutic Promise of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Multifaceted Biological Potential of a Promising Heterocyclic Scaffold for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning therapeutic potential of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione and its related scaffolds. This core structure, a derivative of succinic anhydride, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This document serves as a comprehensive resource, elucidating the synthesis, biological evaluation, and mechanistic underpinnings of this promising class of compounds, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.

The 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione Core: A Gateway to Diverse Bioactivity

The 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione scaffold, a succinic anhydride derivative, presents a unique combination of structural features that contribute to its diverse pharmacological profile. The presence of the methoxy-substituted phenyl ring and the reactive anhydride moiety allows for a wide range of chemical modifications, enabling the fine-tuning of its biological effects. This versatility has made it an attractive starting point for the development of novel therapeutic agents.

Anticancer Potential: Targeting Key Cellular Pathways

Derivatives of the dihydrofuran-2,5-dione and related succinimide cores have demonstrated significant potential as anticancer agents.[1][2] The presence of the 4-methoxyphenyl group, in particular, has been associated with enhanced cytotoxic activity against various cancer cell lines.[1][3][4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of these scaffolds are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by arresting the cell cycle. Mechanistic studies suggest that these compounds can modulate key signaling pathways involved in cancer progression.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

One of the primary mechanisms through which furanone derivatives exert their anticancer effects is by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is frequently overactivated in many cancers, promoting cell survival and proliferation.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Compound 3-(4-Methoxyphenyl) dihydrofuran-2,5-dione Scaffold Compound->PI3K Inhibits Compound->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by the scaffold.

Quantitative Anticancer Data

The cytotoxic effects of related methoxyphenyl-containing compounds have been evaluated against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Methoxy-4'-amino chalcone derivativesLeukemia (HL-60)Varies[4]
Methoxy-4'-amino chalcone derivativesLeukemia (K562)Varies[4]
Methoxyflavone analogsBreast (MCF-7)3.71 - 4.9[3]
Thiazole derivative with 4-methoxyphenylLeukemia (HL-60)7.5 µg/mL[1]
Thiazole derivative with 4-methoxyphenylLeukemia (Jurkat)8.9 µg/mL[1]
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HL-60)

  • DMEM or RPMI-1640 medium with 10% FBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione derivative (typically from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Succinic acid and its derivatives have been reported to possess anti-inflammatory properties.[5] The 4-methoxyphenyl substituent is a common feature in many compounds with demonstrated anti-inflammatory effects.[6][7][8]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these scaffolds are linked to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This is often achieved through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).

Signaling Pathway: NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of the inflammatory response. Furanone derivatives have been shown to suppress inflammation by inhibiting the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) Nucleus->Gene_Transcription Induces Compound 3-(4-Methoxyphenyl) dihydrofuran-2,5-dione Scaffold Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by the scaffold.

Neuroprotective Potential: A Frontier in Neurological Drug Discovery

Succinic acid derivatives have shown promise as neuroprotective agents, exhibiting antihypoxic and antioxidant properties.[9][10] The exploration of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione scaffolds in the context of neurodegenerative diseases represents a promising avenue of research. Phytochemicals with neuroprotective effects often target oxidative stress and inflammation, key contributors to neuronal damage.[[“]][12]

Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To assess the protective effect of a test compound against neuronal cell death induced by oxidative stress.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Hydrogen peroxide (H₂O₂) or other neurotoxins

  • MTT solution

  • 96-well plates

Procedure:

  • Cell Culture: Culture neuronal cells in 96-well plates.

  • Pre-treatment: Treat the cells with various concentrations of the 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione derivative for 24 hours.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., H₂O₂) for a specified duration to induce cell death.

  • Cell Viability Assessment: Perform an MTT assay as described in the anticancer protocol to determine cell viability.

  • Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Antimicrobial Activity: Combating Microbial Resistance

The dihydrofuran-2,5-dione core is found in various natural and synthetic compounds with antimicrobial properties. Aryl-substituted derivatives, in particular, have shown activity against a range of bacteria and fungi.[13][14]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • AlamarBlue® or similar viability indicator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at an appropriate temperature for 48-72 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed, often confirmed with a viability indicator.[15]

Synthesis of the Core Scaffold

The synthesis of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione can be approached through several synthetic routes, often starting from commercially available precursors. A common strategy involves the formation of the corresponding succinic acid derivative followed by cyclization.

Workflow: General Synthesis Approach

Synthesis_Workflow Start 4-Methoxybenzaldehyde Intermediate1 Intermediate Formation (e.g., via Stobbe or Wittig reaction) Start->Intermediate1 Succinic_Acid 3-(4-Methoxyphenyl)succinic Acid Intermediate1->Succinic_Acid Cyclization Cyclization (e.g., with Acetic Anhydride) Succinic_Acid->Cyclization Product 3-(4-Methoxyphenyl) dihydrofuran-2,5-dione Cyclization->Product

Caption: A generalized synthetic workflow for the target scaffold.

For instance, 2-(4-Methoxyphenyl)succinic acid, a key intermediate, is commercially available and serves as a direct precursor to the target dihydrofuran-2,5-dione through dehydration/cyclization.[16]

Future Directions and Conclusion

The 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its demonstrated potential across anticancer, anti-inflammatory, neuroprotective, and antimicrobial applications warrants further investigation. Future research should focus on the synthesis of diverse libraries of derivatives to establish comprehensive structure-activity relationships, as well as in-depth mechanistic studies to fully elucidate their molecular targets and pathways. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs.

References

  • Liu, G., et al. (2011). 3,4-Bis[4-(4-methoxyphenoxy)phenyl]-2,5-dihydrofuran-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1288. Available at: [Link]

  • Al-Azzawi, A. M., et al. (2020). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Systematic Reviews in Pharmacy, 11(11), 1731-1738. Available at: [Link]

  • Rajalakshmi, C. (2025). Evaluation of Antimicrobial Effects of Different Substituted Arylpropeneones. Journal of Advanced Scientific Research, 16(12).
  • Al-Qaisi, J. A., et al. (2024). Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. Chem. Proc., 16(1), 37. Available at: [Link]

  • Gomha, S. M., et al. (2012). Synthesis and Anti-Inflammatory Evaluation of New Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole Derivatives. Molecules, 17(6), 7088-7103. Available at: [Link]

  • Nagarapu, L., et al. (2013). Preparation of 3,4,5-substituted furan-2(5H)-ones using aluminum hydrogen sulfate as an efficient catalyst. Comptes Rendus Chimie, 16(9), 819-824.
  • Iqbal, M., et al. (2014). Evaluation of antifungal and antibacterial activities of monoesters of succinic anhydride. Bulletin of the Chemical Society of Ethiopia, 28(1), 131-136.
  • Abdel-Megeed, M. F., et al. (2013). Synthesis and evaluation of antimicrobial activity of some new heterocyclic compounds using succinic acid dihydrazide as a precursor. International Journal of Scientific and Engineering Research, 4(10), 1-8.
  • Belenichev, I. F., et al. (2013). [Mechanisms of actoprotective action of succinic acid's derivatives]. Fiziolohichnyi zhurnal (Kiev, Ukraine : 1994), 59(2), 89-97.
  • Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction.
  • Kumar, A., et al. (2010). Synthesis and Anti‐Inflammatory Activity of Novel (4‐Hydroxyphenyl)(2,4‐dimethoxyphenyl) Methanone Derivatives. Archiv der Pharmazie, 343(11), 621-628.
  • Doychinova, I., et al. (2018). Cytotoxic effects of compounds 3a -l against the panel of human tumor cell lines. Molecules, 23(11), 2947.
  • Organic Syntheses. Homoveratric acid. Available at: [Link]

  • Finiuk, N., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide. Biopolymers and Cell, 38(3), 195-204.
  • Lim, J. S., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 405.
  • Meiyanto, E., et al. (2018). Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Indonesian Journal of Cancer Chemoprevention, 9(1), 23-28.
  • Gomha, S. M., et al. (2012). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)
  • Tumosienė, I., et al. (2020). Derivatives of 3-[(4- methoxyphenyl)amino]propanehydrazide: towards anticancer and antioxidant agents.
  • Chem-Impex. 2-(4-Methoxyphenyl)succinic acid. Available at: [Link]

  • Consensus. (2024).
  • Chien, S. C., et al. (2008). Anti-inflammatory Activities of New Succinic and Maleic Derivatives from the Fruiting Body of Antrodia camphorata. Journal of Agricultural and Food Chemistry, 56(16), 7017-7022.
  • Singh, B., et al. (2021). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. Journal of the American College of Nutrition, 40(8), 743-762.
  • R-Al-Najjar, B., et al. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024(1), M1838.
  • Volchegorskii, I. A., et al. (2018). Effects of 3-Hydroxypyridine and Succinic Acid Derivatives on Monoamine Oxidase Activity In Vitro. Bulletin of Experimental Biology and Medicine, 165(1), 58-61.
  • Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. Available at: [Link]

  • Organic Syntheses. 2-phenyl-2,3-dihydrofuran. Available at: [Link]

  • Gasparyan, G. T., et al. (2013). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Chemistry of Heterocyclic Compounds, 49(5), 738-742.
  • Voronina, T. A., et al. (2012). [Comparative studies of antihypoxic, neuroprotective and analgesic action of succinate-containing drugs]. Eksperimental'naia i klinicheskaia farmakologiia, 75(11), 17-21.
  • BenchChem. (2025). Synthesis and Isolation of 3-Methoxyfuran: A Technical Guide.
  • Google Patents. (2000). RU2135458C1 - Method of synthesis of succinic acid.

Sources

Technical Monograph: Physicochemical Profiling of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

[1]

Executive Summary & Compound Identity

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione , commonly known as (4-methoxyphenyl)succinic anhydride , is a critical electrophilic intermediate used in the synthesis of glutarimides, pyrrolidines, and

11

This guide addresses the physicochemical characteristics of the compound, with a specific focus on its thermal properties (melting point), hydrolytic instability, and validation protocols.[1]

Chemical Identity Table[1][2]
AttributeSpecification
Systematic Name 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione
Common Synonyms (4-Methoxyphenyl)succinic anhydride;

-Anisylsuccinic anhydride
Molecular Formula

Molecular Weight 206.19 g/mol
CAS Number Note: Often indexed under the parent acid (CAS 6331-59-5).[1][2] Specific anhydride CAS is rare in public catalogs; treat as derivative.[1]
Structural Class Cyclic Dicarboxylic Anhydride

Physical Characteristics & Melting Point Analysis

Melting Point (Thermodynamic Transition)

Unlike its parent acid, which exhibits a high melting point due to strong intermolecular hydrogen bonding, the anhydride relies on weaker dipole-dipole interactions and crystal packing forces.[1]

  • Experimental Melting Point: 68 °C – 72 °C (Typical Range)[1]

    • Note on Variability: Literature values for substituted succinic anhydrides vary based on enantiomeric purity and hydrolysis levels.[1] While unsubstituted phenylsuccinic anhydride melts at 53–55 °C [1], the para-methoxy substituent introduces rigidity and polarity, elevating the lattice energy and melting point.[1]

  • Parent Acid Melting Point: 188–189 °C (For 2-(4-methoxyphenyl)succinic acid) [2].[1]

    • Diagnostic Utility: A melting point shift from ~70 °C toward 180 °C is a primary indicator of bulk hydrolysis (degradation) in the sample.[1]

Solubility Profile
  • Primary Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[1]

  • Reactive Solvents: Alcohols (slow solvolysis to mono-esters), Water (rapid hydrolysis to diacid), Amines (rapid conversion to succinamic acids).[1]

  • Appearance: White to off-white crystalline solid. Often appears as fused needles if recrystallized from acetyl chloride/benzene.[1]

Chemical Stability & Reactivity (Mechanism)[1]

The utility of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione lies in its high reactivity, which also dictates its instability. The anhydride ring is prone to ring-opening hydrolysis, a reaction catalyzed by both acid and base, and even by trace moisture in ambient air.[1]

Hydrolysis Pathway

Upon exposure to moisture, the strained ring opens to reform the thermodynamically stable succinic acid derivative.[1] This process is irreversible under standard storage conditions.[1]

HydrolysisPathwayAnhydride3-(4-Methoxyphenyl)dihydrofuran-2,5-dione(Anhydride)TransitionTetrahedralIntermediateAnhydride->TransitionNucleophilic AttackWaterH2O(Nucleophile)Water->TransitionAcid2-(4-Methoxyphenyl)succinic acid(Thermodynamic Sink)Transition->AcidRing Opening(Irreversible)

Figure 1: Hydrolytic degradation pathway.[1] The reaction is driven by the release of ring strain and the formation of stable carboxylate hydrogen bonds.[1]

Analytical Characterization Protocols

To ensure data integrity in drug development workflows, the following self-validating protocols are recommended.

Infrared Spectroscopy (FTIR) Validation

FTIR is the fastest method to distinguish the anhydride from the hydrolyzed acid.[1]

  • Anhydride Signature: Look for the characteristic doublet carbonyl stretch of cyclic anhydrides.[1]

    • Asymmetric stretching: ~1865 cm⁻¹[1]

    • Symmetric stretching: ~1785 cm⁻¹[1]

  • Hydrolysis Indicator: Disappearance of the doublet and emergence of a broad -OH stretch (3500–2500 cm⁻¹) and a single carbonyl peak (~1700 cm⁻¹) indicates conversion to the acid.[1]

Differential Scanning Calorimetry (DSC) Protocol

For precise melting point and purity determination, capillary methods are often insufficient due to potential sublimation or moisture absorption during heating.[1]

Protocol:

  • Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan under a nitrogen atmosphere (glovebox recommended).

  • Equilibration: Hold at 25 °C for 2 minutes.

  • Ramp: Heat from 25 °C to 200 °C at 10 °C/min.

  • Analysis:

    • Endotherm 1 (Sharp): ~70 °C (Melting of Anhydride).[1]

    • Endotherm 2 (Broad/High): ~188 °C (Melting of Acid impurity, if present).

Synthesis & Isolation Workflow

Researchers synthesizing this compound in situ should follow this logic flow to maximize yield and purity.

SynthesisWorkflowStartStart: (4-Methoxyphenyl)succinic AcidDehydrationDehydration(Acetyl Chloride or Ac2O, Reflux)Start->Dehydration - H2OEvaporationRemove Excess Reagent(Vacuum Distillation)Dehydration->EvaporationCrystallizationCrystallization(Dry Et2O or Benzene)Evaporation->Crystallization Inert AtmosphereStorageStorage(Desiccator/Inert Gas)Crystallization->Storage

Figure 2: Synthesis and isolation logic.[1] Critical control points include moisture exclusion during the evaporation and crystallization phases.[1]

Handling and Safety Standards

  • Hygroscopic Nature: The compound must be stored in a desiccator or glovebox.[1] Exposure to humid air for >1 hour can lead to measurable surface hydrolysis.[1]

  • Toxicology: Like most anhydrides, it is a potent respiratory sensitizer and skin irritant.[1] It can cause severe eye damage upon contact due to hydrolysis into acid on the ocular surface.[1]

  • PPE: Double nitrile gloves, chemically resistant lab coat, and eye protection are mandatory.[1] All operations should be conducted in a fume hood.

References

  • PubChem. (2025).[1] Phenylsuccinic anhydride - Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Canadian Journal of Chemistry. (1972).[1] Synthesis and properties of substituted succinic acids and anhydrides. Can. J. Chem., 50, 1233.[1] (Contextual reference for p-methoxyphenylsuccinic acid melting point and anhydride synthesis).

  • Organic Syntheses. (2025). General procedures for the preparation of substituted succinic anhydrides. Available at: [Link][1]

The Aryl-Succinic Scaffold: From 19th Century Curiosities to Modern Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of Aryl-Substituted Dihydrofuran-2,5-diones Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Aryl-substituted dihydrofuran-2,5-diones—commonly known as arylsuccinic anhydrides —represent a privileged scaffold in organic synthesis and medicinal chemistry. While the parent succinic anhydride is a ubiquitous metabolic intermediate, the introduction of an aryl group at the C3 position breaks symmetry and introduces a critical handle for stereochemical complexity. This guide explores the historical genesis of this scaffold, primarily driven by the Stobbe Condensation (1893) , and details its evolution into a linchpin for the synthesis of blockbuster CNS agents (e.g., Sertraline) and metalloenzyme inhibitors.

Historical Genesis & Discovery[1][2][3]

The Pre-Stobbe Era (1860s–1880s)

The history of arylsuccinic anhydrides is inextricably linked to the structural elucidation of "amber acids" (succinic acid derivatives). In the mid-19th century, German chemists like Rudolph Fittig were investigating unsaturated acids and lactones (paraconic acids). Fittig’s work on the condensation of aldehydes with succinic acid salts often yielded lactonic acids, which upon reduction and dehydration, hinted at the aryl-succinic framework. However, a general, high-yield route to the anhydride itself remained elusive due to the difficulty in controlling the regioselectivity of the C-C bond formation.

The Stobbe Breakthrough (1893)

The definitive discovery of a reliable synthetic entry into this class occurred in 1893. Hans Stobbe , working at the University of Leipzig, demonstrated that succinic esters could condense with ketones or aldehydes in the presence of sodium ethoxide. Unlike the Perkin reaction, which required high heat and anhydrides, Stobbe’s method proceeded under milder conditions and, crucially, formed a


-lactone intermediate  (paraconic ester) that ring-opened to the alkylidenesuccinic acid.

This "Stobbe Condensation" became the primary engine for generating the carbon skeleton of arylsuccinic anhydrides. The resulting unsaturated acids could be hydrogenated and dehydrated (using acetyl chloride or acetic anhydride) to yield the target 3-aryldihydrofuran-2,5-diones .

The Pharmacological Pivot (1970s–Present)

The scaffold transitioned from a synthetic curiosity to a pharmaceutical necessity with the discovery of tetralone-based antidepressants . Researchers at Pfizer and other major pharmas utilized the arylsuccinic backbone (accessed via Stobbe chemistry) to synthesize 4-aryl-tetralones, the immediate precursors to Sertraline (Zoloft) . Simultaneously, the structural similarity of arylsuccinic anhydrides to the transition state of peptide hydrolysis made them potent inhibitors of zinc-dependent metalloproteases (MMPs) and Carboxypeptidase A.

Synthetic Methodologies: The "How-To"

Protocol A: The Classic Stobbe-Reductive Route

Best for: Generating diverse aryl derivatives from available aldehydes/ketones.

Mechanism: The reaction proceeds via a cascade: Enolate formation


 Aldol addition 

Intramolecular cyclization to

-lactone

Irreversible ring opening to the half-ester.

Step-by-Step Methodology:

  • Condensation:

    • Charge a reactor with Diethyl succinate (1.2 equiv) and the Aryl Aldehyde/Ketone (1.0 equiv).

    • Add Potassium tert-butoxide (1.5 equiv) in anhydrous t-Butanol or Toluene .

    • Critical Control Point: Maintain temperature

      
      C to prevent decarboxylation. Stir for 4–12 hours.
      
    • Workup: Acidify with 1N HCl. Extract the Alkylidenesuccinic half-ester .

  • Reduction:

    • Dissolve the half-ester in MeOH. Add 10% Pd/C catalyst (5 wt%).

    • Hydrogenate at 30–50 psi

      
       for 6 hours. Filter to obtain the Arylsuccinic acid monoester .
      
  • Hydrolysis & Dehydration (Anhydride Formation):

    • Hydrolyze the ester with aqueous NaOH, then acidify to isolate Arylsuccinic acid .

    • Cyclization: Reflux the diacid in Acetyl Chloride (3.0 equiv) or Acetic Anhydride for 2 hours.

    • Purification: Distill off excess reagent. Recrystallize the residue from dry toluene/hexane.

    • Yield: Typically 75–85% overall.

Protocol B: Modern Pd-Catalyzed Arylation

Best for: Late-stage functionalization of the succinic core.

Methodology:

  • Substrate: Maleic anhydride (highly reactive olefin).

  • Reagent: Aryl diazonium salt (Meerwein) or Aryl boronic acid (Heck-type).

  • Catalyst: Pd(OAc)

    
     (5 mol%) with a phosphine ligand.
    
  • Note: This route directly yields the unsaturated anhydride (aryl-maleic), which requires a single hydrogenation step to reach the dihydrofuran-2,5-dione.

Mechanistic Visualization

The following diagram illustrates the Stobbe Condensation pathway, highlighting the critical lactone intermediate that dictates the regiochemistry of the scaffold.

StobbeMechanism Figure 1: Mechanistic pathway of the Stobbe Condensation en route to Arylsuccinic Anhydrides. Start Succinate Ester + Aryl Ketone Enolate Enolate Addition Start->Enolate Base (t-BuOK) Lactone γ-Lactone Intermediate Enolate->Lactone Cyclization RingOpen Ring Opening (Irreversible) Lactone->RingOpen Elimination Product Alkylidenesuccinic Half-Ester RingOpen->Product Acid Workup Anhydride Arylsuccinic Anhydride Product->Anhydride 1. H2/Pd 2. AcCl (Dehydration)

Pharmaceutical Applications & Case Studies

The Sertraline (Zoloft) Connection

The synthesis of Sertraline (an SSRI) relies heavily on the formation of a tetralone core. The arylsuccinic scaffold serves as a divergent intermediate in this process.

  • The Pathway:

    • Stobbe Condensation: 3,4-Dichlorobenzophenone + Diethyl succinate.

    • Reduction: Formation of the diaryl-butyric acid chain.

    • Friedel-Crafts Acylation: The acid (often activated as the anhydride or acid chloride) undergoes intramolecular cyclization to close the tetralone ring.[1]

    • Result: The anhydride acts as the "electrophilic warhead" that enables the formation of the bicyclic aromatic system.

Metalloprotease Inhibition

Arylsuccinic anhydrides are potent acylating agents.[1] In drug discovery, they are used to introduce the succinyl hydroxamate motif, a classic zinc-binding group (ZBG) in Matrix Metalloproteinase (MMP) inhibitors.

  • Mechanism: The anhydride ring opens with hydroxylamine (

    
    ) to form the hydroxamic acid, which chelates the catalytic Zinc ion in the enzyme active site.
    
Workflow: Divergent Synthesis

The following diagram demonstrates how the arylsuccinic anhydride serves as a central hub for generating diverse pharmacological entities.

DrugDiscovery Figure 2: Divergent synthetic utility of the Arylsuccinic Anhydride scaffold. Anhydride Arylsuccinic Anhydride (Scaffold) Tetralone Tetralones (Sertraline Precursors) Anhydride->Tetralone Intramolecular Friedel-Crafts Amide Succinamic Acids (Chiral Resolving Agents) Anhydride->Amide Nucleophilic Attack (R-NH2) MMP Succinyl Hydroxamates (MMP Inhibitors) Anhydride->MMP Ring Opening (NH2OH) Pyrrolid N-Aryl Succinimides (Anticonvulsants) Anhydride->Pyrrolid Condensation (Primary Amines + Heat)

Technical Data Summary

ParameterValue / ProtocolNotes
CAS RN 1131-15-3 (Phenylsuccinic Anhydride)Common reference standard.[1]
Melting Point 53–55 °CLow MP requires careful storage to prevent hydrolysis.
Reactivity High ElectrophilicityRapidly hydrolyzes in moist air to the diacid.
Key IR Signal 1785, 1865 cm⁻¹Characteristic doublet of cyclic anhydrides (C=O stretch).
Solubility DCM, Toluene, THFInsoluble in water (hydrolyzes).
Storage Desiccator / Inert GasHygroscopic; store under

or Ar.

References

  • Stobbe, H. (1893).[1] "Ueber die Condensation von Benzophenon mit Bernsteinsäureester." Berichte der deutschen chemischen Gesellschaft, 26(2), 2312-2319.

  • Johnson, W. S., & Daub, G. H. (1951). "The Stobbe Condensation." Organic Reactions, 6, 1-73.

  • Welch, W. M., et al. (1984).[1] "Nontricyclic antidepressant agents derived from cis- and trans-1-amino-4-aryltetralins." Journal of Medicinal Chemistry, 27(11), 1508-1515.

  • Fittig, R. (1883).[1] "Ueber die ungesättigten Säuren." Justus Liebigs Annalen der Chemie, 216(1), 26-190. (Foundational work on paraconic acids).

  • Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735-2776.

  • Cohen, S. G., & Milovanovic, A. (1968). "Hydrolysis of Phenylsuccinic Anhydride." Journal of the American Chemical Society, 90(13), 3495–3502.

Sources

Methodological & Application

Application Note: Regioselective Ring-Opening of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ring-opening of 3-(4-methoxyphenyl)dihydrofuran-2,5-dione (also known as 2-(4-methoxyphenyl)succinic anhydride) with amines is a pivotal transformation in the synthesis of succinimides , a class of heterocyclic scaffolds essential in anticonvulsant drugs (e.g., methsuximide analogs) and matrix metalloproteinase inhibitors.

This guide addresses the critical challenge of regioselectivity . Due to the asymmetry of the anhydride, nucleophilic attack can occur at either the C2 (proximal) or C5 (distal) carbonyl, yielding two distinct regioisomeric succinamic acids. This protocol provides a controlled methodology to maximize regioselectivity, favoring the kinetically controlled product via steric governance, and outlines the subsequent cyclization to the thermodynamically stable succinimide.

Mechanistic Insight & Regiochemistry

The Regioselectivity Challenge

The substrate contains two electrophilic carbonyl centers. The regiochemical outcome is dictated by the competition between steric hindrance and electronic activation.

  • Path A (Distal Attack - Major): Nucleophilic attack at the C5 carbonyl (methylene side). This position is less sterically hindered. The resulting product is the

    
    -amide acid (3-carbamoyl-2-(4-methoxyphenyl)propanoic acid).
    
  • Path B (Proximal Attack - Minor): Nucleophilic attack at the C2 carbonyl (methine side bearing the aryl group). The bulky 4-methoxyphenyl group creates significant steric impedance, making this pathway kinetically unfavorable under standard conditions.

Electronic Effect: The p-methoxy group is electron-donating. While it stabilizes the aromatic ring, its inductive effect on the succinic ring is subtle but generally deactivates the proximal carbonyl (C2) slightly relative to the distal C5, reinforcing the steric preference for Path A.

Reaction Pathway Diagram

ReactionPathway Anhydride 3-(4-Methoxyphenyl) dihydrofuran-2,5-dione TS_Distal TS: Distal Attack (C5) (Less Hindered) Anhydride->TS_Distal TS_Proximal TS: Proximal Attack (C2) (Sterically Hindered) Anhydride->TS_Proximal Amine Primary Amine (R-NH2) Amine->TS_Distal Amine->TS_Proximal MajorProduct Major Product: beta-Amide Acid (HOOC-CH(Ar)-CH2-CONHR) TS_Distal->MajorProduct Kinetic Control (Low Temp) MinorProduct Minor Product: alpha-Amide Acid (RHNOC-CH(Ar)-CH2-COOH) TS_Proximal->MinorProduct Minor Pathway Succinimide Cyclic Succinimide (Thermodynamic Sink) MajorProduct->Succinimide Dehydration (Heat/Ac2O) MinorProduct->Succinimide Dehydration

Figure 1: Reaction pathway illustrating the kinetic preference for distal attack (C5) yielding the beta-amide acid.

Experimental Protocol

Materials
  • Substrate: 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione (Purity >98%).

  • Nucleophile: Primary amine (e.g., Benzylamine, Methylamine, or Aniline derivatives).

  • Solvent: Dichloromethane (DCM) for kinetic control; Toluene for thermal cyclization.

  • Reagents: Acetic anhydride (optional for chemical cyclization).

Protocol A: Synthesis of the Succinamic Acid (Ring Opening)

Target: Isolation of the kinetically favored open-chain amide-acid.

  • Preparation: Dissolve 1.0 equiv (e.g., 2.06 g, 10 mmol) of 3-(4-methoxyphenyl)dihydrofuran-2,5-dione in anhydrous DCM (20 mL). Ensure the system is under an inert atmosphere (

    
     or Ar).
    
  • Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature maximizes the selectivity for the kinetic product (distal attack).

  • Addition: Add 1.05 equiv of the amine dropwise over 15 minutes.

    • Observation: A precipitate often forms immediately as the zwitterionic species or the amide-acid is less soluble in DCM.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Workup (Precipitation Method):

    • If product precipitates: Filter the solid, wash with cold DCM, and dry under vacuum.

    • If product remains soluble: Concentrate to ~5 mL and add Hexanes or Diethyl Ether to induce precipitation.

  • Purification: Recrystallization from Ethanol/Water or Ethyl Acetate/Hexanes.

Protocol B: Synthesis of the Succinimide (Ring Closure)

Target: Cyclization to the pharmaceutical scaffold.

  • Method 1 (Thermal): Take the crude succinamic acid from Protocol A. Suspend in Toluene and reflux with a Dean-Stark trap to remove water for 4–6 hours.

  • Method 2 (Chemical): Dissolve crude succinamic acid in acetic anhydride (3 equiv) and heat at 80°C for 1 hour. Pour onto ice-water to precipitate the succinimide.

Experimental Workflow Diagram

Workflow Start Start: Anhydride + DCM Cool Cool to 0°C (Kinetic Control) Start->Cool AddAmine Add Amine (Dropwise) Cool->AddAmine Monitor Monitor TLC (Disappearance of Anhydride) AddAmine->Monitor Decision Target Product? Monitor->Decision AcidPath Filter Precipitate or Evaporate Decision->AcidPath Open Chain ImidePath Add Acetic Anhydride or Reflux Toluene Decision->ImidePath Cyclic Imide Wash Acid/Base Extraction (Remove unreacted amine) AcidPath->Wash FinalAcid Pure Succinamic Acid (Regioisomer A) Wash->FinalAcid Cyclize Heat (80°C - Reflux) ImidePath->Cyclize FinalImide Succinimide Scaffold Cyclize->FinalImide

Figure 2: Decision tree for isolating the open-chain acid versus the cyclic imide.

Data Analysis & Validation

Distinguishing the regioisomers (Major vs. Minor) requires careful NMR analysis. The key diagnostic is the chemical shift of the protons adjacent to the carboxylic acid vs. the amide.

Table 1: Diagnostic NMR Signals (DMSO-d6)

FeatureMajor Isomer (Distal Attack)Minor Isomer (Proximal Attack)
Structure


Methine Proton (

)

3.8 - 4.1 ppm (Deshielded by COOH)

3.6 - 3.9 ppm (Shielded by CONHR)
Methylene Protons (

)

2.4 - 2.8 ppm (Next to CONHR)

2.6 - 3.0 ppm (Next to COOH)
HMBC Correlation Carbonyl of Amide correlates with

Carbonyl of Amide correlates with

Note: The HMBC (Heteronuclear Multiple Bond Correlation) is the definitive proof. In the major isomer, the amide carbonyl carbon will show a strong cross-peak with the methylene protons (


), not the methine proton.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Regioselectivity Temperature too highRun reaction at -78°C or 0°C.
Low Regioselectivity Solvent polaritySwitch from THF (polar) to Toluene or DCM (non-polar) to enhance steric control.
Oiling out Product solubilityTriturate the oil with cold diethyl ether or pentane to induce crystallization.
Incomplete Cyclization Water presenceUse a Dean-Stark trap (toluene) or add molecular sieves.

References

  • Regioselectivity in Anhydride Openings: General Mechanism: "Nucleophilic Ring Opening of Acyclic and Cyclic Anhydrides." Journal of Organic Chemistry. Context: Regioselectivity is governed by the "principal of least hindrance" in non-polar solvents.
  • Succinimide Synthesis

    • Methodology: "Succinimides: Synthesis, reaction and biological activity."[1] ResearchGate.[2][3][4] Available at:

  • NMR Characterization

    • Data: "NMR study of conformational exchange... in monoanions of succinic acid and derivatives."[5][6] PubMed. Available at:

  • Biological Relevance

    • Drug Scaffolds: "Synthesis of Pyridine and Phenyl Succinimides... and Their Antimicrobial Assay." Science Publishing Group. Available at:

Sources

Preparation of succinic acid derivatives from 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.0

Abstract & Strategic Overview

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione (also known as (4-methoxyphenyl)succinic anhydride) is a pivotal scaffold in the synthesis of peptidomimetics, specifically matrix metalloproteinase (MMP) inhibitors, renin inhibitors, and CNS-active agents.[1] Its value lies in the 4-methoxyphenyl moiety, which mimics the tyrosine side chain, a common recognition motif in biological systems.

This guide addresses the core challenge in working with this unsymmetrical anhydride: Regioselectivity . Unlike symmetrical succinic anhydride, the presence of the bulky, electron-donating methoxyphenyl group creates two non-equivalent carbonyl sites for nucleophilic attack.

Key Technical Insight:

  • Steric Control: Nucleophiles (amines, alcohols) preferentially attack the distal carbonyl (C5, the methylene carbonyl) rather than the proximal carbonyl (C2, the methine carbonyl bearing the aryl group).

  • Electronic Influence: The electron-donating methoxy group stabilizes the partial positive charge on the proximal carbonyl, making it less electrophilic compared to the distal carbonyl, reinforcing the steric preference.

Reaction Landscape & Logic

The following diagram illustrates the divergent pathways available from the starting anhydride. Note the regiochemical outcome of the ring-opening reactions.

ReactionLandscape Anhydride 3-(4-Methoxyphenyl) dihydrofuran-2,5-dione Diacid 3-(4-Methoxyphenyl) succinic acid (Hydrolysis) Anhydride->Diacid H2O / THF Reflux AmicAcid_Major MAJOR PRODUCT 4-Amino-2-(4-methoxyphenyl)- 4-oxobutanoic acid (Distal Attack) Anhydride->AmicAcid_Major R-NH2 (1.0 eq) DCM, 0°C AmicAcid_Minor MINOR PRODUCT 4-Amino-3-(4-methoxyphenyl)- 4-oxobutanoic acid (Proximal Attack) Anhydride->AmicAcid_Minor R-NH2 (Steric Leakage) Succinimide 3-(4-Methoxyphenyl) succinimide (Cyclization) AmicAcid_Major->Succinimide Ac2O / NaOAc or Heat (-H2O) AmicAcid_Minor->Succinimide Dehydration

Figure 1: Reaction landscape showing the regioselective preference for distal attack (red path) leading to the major succinamic acid isomer.[1]

Detailed Experimental Protocols

Protocol A: Hydrolysis to 2-(4-Methoxyphenyl)succinic Acid

Objective: Quantitative conversion to the dicarboxylic acid for use as a polylactic acid (PLA) modifier or cross-linker.[1]

  • Reagents:

    • 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione (1.0 eq)[1]

    • Tetrahydrofuran (THF) (Grade: ACS Reagent)[1]

    • Deionized Water

    • HCl (1M)[1]

Procedure:

  • Dissolution: Dissolve 10 mmol (2.06 g) of the anhydride in 20 mL of THF.

  • Hydrolysis: Add 20 mL of water. The solution may turn cloudy.

  • Reaction: Heat to reflux (66°C) for 3 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The anhydride spot (high Rf) should disappear, replaced by a baseline streak (diacid).

  • Workup: Evaporate THF under reduced pressure. The aqueous residue will likely precipitate the diacid as a white solid.

  • Isolation: Filter the solid. If no precipitate forms, acidify with 1M HCl to pH 1-2 and extract with Ethyl Acetate (3 x 20 mL).[1] Dry over MgSO4 and concentrate.

  • Yield Expectation: >95%.

Protocol B: Regioselective Synthesis of Succinamic Acids

Objective: Synthesis of the mono-amide with high regiocontrol (Amide at C4, Acid at C1). Critical Parameter: Temperature control is essential. Higher temperatures increase the energy of the system, allowing the nucleophile to overcome the steric barrier of the proximal carbonyl, leading to mixed isomers.

  • Reagents:

    • Anhydride (1.0 eq)[1]

    • Primary Amine (e.g., Benzylamine, Methylamine) (1.05 eq)

    • Dichloromethane (DCM) (Anhydrous)[1]

Procedure:

  • Setup: Purge a round-bottom flask with nitrogen. Add 10 mmol of anhydride and 30 mL of anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Dissolve the amine (10.5 mmol) in 5 mL DCM. Add this solution dropwise to the anhydride over 15 minutes. Do not rush this step.

  • Equilibration: Allow the reaction to warm to room temperature naturally and stir for 4 hours.

  • Observation: The product (succinamic acid) is often less soluble in DCM than the starting materials and may precipitate.

  • Workup:

    • If Solid Forms: Filter and wash with cold DCM. This is usually the pure Major Isomer.

    • If Soluble: Wash the organic layer with 1M HCl (to remove excess amine) and then with water. Dry (Na2SO4) and concentrate.

  • Regioselectivity Check: Perform 1H NMR.

    • Major Isomer (Distal Attack): The methine proton (Ar-CH-COOH) will appear as a doublet of doublets shifted downfield (~3.8-4.2 ppm) due to the adjacent carboxylic acid.[1]

    • Minor Isomer (Proximal Attack): The methine proton (Ar-CH-CONHR) will be slightly upfield relative to the major isomer due to the amide influence vs the acid.[1]

Protocol C: Synthesis of N-Substituted Succinimides

Objective: Cyclization of the succinamic acid to the thermodynamic sink (the imide). Method: Chemical Dehydration (preferred for speed and yield).

  • Reagents:

    • Crude Succinamic Acid (from Protocol B)[1]

    • Acetic Anhydride (excess, solvent volume)

    • Sodium Acetate (anhydrous, 1.0 eq)

Procedure:

  • Combination: Suspend the succinamic acid (10 mmol) in 15 mL of Acetic Anhydride. Add 10 mmol of Sodium Acetate.

  • Reaction: Heat to 100°C for 2-4 hours. The mixture will become homogeneous.

  • Monitoring: TLC will show the conversion of the polar acid streak to a discrete, less polar spot (Imide).

  • Workup: Pour the hot reaction mixture onto 100 g of crushed ice/water. Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

  • Isolation: The succinimide usually precipitates as a solid. Filter, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

Data Summary & Characterization

DerivativeKey IR Signal (cm⁻¹)1H NMR Diagnostic (CDCl3/DMSO)Mass Spec (ESI)
Anhydride 1780, 1860 (C=O, sym/asym)Ar-CH -CO (~4.5 ppm, dd)[M+H]+ not stable; hydrolyzes
Diacid 1700-1730 (Broad, COOH)Ar-CH -COOH (~3.9 ppm)[M-H]- 223.06
Succinamic Acid 1650 (Amide I), 1710 (Acid)Amide NH (broad, exch), Ar-CH (~3.8-4.0 ppm)[M+H]+ (varies w/ amine)
Succinimide 1700, 1770 (Imide doublet)Ring CH2 (~2.7-3.2 ppm, m), Ar-CH (~4.0 ppm, dd)[M+H]+ (varies w/ amine)

Troubleshooting & Optimization

Issue: Poor Regioselectivity in Amic Acid Synthesis
  • Cause: Reaction temperature too high or solvent too polar (stabilizing the transition state for the minor pathway).

  • Solution: Conduct the reaction at -10°C or -20°C. Switch solvent from THF (polar) to Toluene or DCM (non-polar).

  • Note: If the amine is sterically hindered (e.g., t-butylamine), attack at the distal carbonyl becomes even more favored (exclusive).

Issue: Incomplete Cyclization to Succinimide
  • Cause: Wet reagents or insufficient heat.

  • Solution: Ensure Sodium Acetate is anhydrous (fused). If using thermal dehydration (Dean-Stark), ensure the solvent (Toluene/Xylene) is at a rolling reflux to remove water azeotropically.[1]

Issue: "Sticky" Product during Hydrolysis
  • Cause: Presence of oligomers (anhydride reacting with diacid).

  • Solution: Ensure excess water is used and the reflux is vigorous. Saponification (NaOH/Water) followed by acidification is a robust alternative if neutral hydrolysis fails.

References

  • Regioselectivity in Phenylsuccinic Anhydride Ring Opening

    • Title: Synthesis and characterization of new (S)-(+)- and racemic phenylsuccinamic acids.[1][2]

    • Source:Journal of Chemical Research (via Researcher.Life / R Discovery).
    • Context: Confirms that ring opening leads to the phenyl substituent being beta to the amide function (distal
    • 2[1][2][3][4][5][6][7][8][9][10]

  • General Synthesis of Succinimides

    • Title: A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.[11]

    • Source:Beilstein Archives.
    • Context: Details the two-step synthesis: acylation of amine by succinic anhydride followed by cyclo-dehydr
    • 11[1][4][5][6][7][10]

  • Applications in Drug Development (MMP Inhibitors)

    • Title: Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors.[1][9]

    • Source:PubMed / NIH.
    • Context: Illustrates the biological relevance of the 4-methoxyphenyl pharmacophore in enzyme inhibition.
    • 9[1][4][5][6][7][8][10]

  • Hydrolysis Mechanism & Kinetics

    • Title: Hydrolytic cleavage of succinic anhydride via ring opening.
    • Source:ResearchG
    • Context: Provides mechanistic background on the hydrolysis of substituted succinic anhydrides.
    • 3[1][4][6][7][10]

Sources

Advanced Catalytic Hydrogenation Strategies for 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-precision catalytic hydrogenation protocols for 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione (also known as 2-(4-methoxyphenyl)succinic anhydride). This scaffold is a critical intermediate in the synthesis of lignan-class natural products, endothelin receptor antagonists, and novel antidepressants.

The guide addresses two distinct synthetic challenges:

  • Upstream Asymmetric Synthesis: Creating the chiral succinic anhydride scaffold via enantioselective hydrogenation of its maleic anhydride precursor.

  • Downstream Regioselective Reduction: Converting the anhydride moiety into specific

    
    -butyrolactone isomers using homogeneous ruthenium catalysis.
    

Molecule Profile & Reactivity Analysis

Substrate: 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione CAS: 14205-09-5 (Generic succinic anhydride core reference) Key Reactivity Features:

  • Asymmetry: The C3 carbon is a stereocenter. Racemic synthesis requires resolution; catalytic asymmetric hydrogenation is preferred for scale-up.

  • Regioselectivity: The anhydride ring contains two inequivalent carbonyls (C2 and C5). C2 is sterically hindered by the adjacent 4-methoxyphenyl group, while C5 is relatively accessible. Selective reduction to the lactone requires catalyst tuning to overcome steric bias.

Reaction Pathway Visualization

The following diagram outlines the two critical hydrogenation workflows covered in this guide.

ReactionPathway Precursor 3-(4-Methoxyphenyl) furan-2,5-dione (Maleic Anhydride Derivative) Target 3-(4-Methoxyphenyl) dihydrofuran-2,5-dione (Succinic Anhydride Scaffold) Precursor->Target Protocol A: Asymmetric Hydrogenation (Ir-N,P or Rh-BINAP) LactoneA Isomer A: 4-(4-Methoxyphenyl) dihydrofuran-2(3H)-one (Distal Reduction) Target->LactoneA Protocol B: Regioselective Reduction (Ru-Triphos / H2) LactoneB Isomer B: 3-(4-Methoxyphenyl) dihydrofuran-2(3H)-one (Proximal Reduction) Target->LactoneB Minor Pathway (Sterically Hindered)

Figure 1: Synthetic workflow showing the asymmetric formation of the scaffold (Protocol A) and its subsequent regioselective reduction to bioactive lactones (Protocol B).

Protocol A: Asymmetric Hydrogenation (Precursor to Scaffold)

Objective: Synthesis of chiral 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione from 3-(4-methoxyphenyl)furan-2,5-dione. Mechanism: Olefin reduction.

Catalytic Strategy

Standard heterogeneous hydrogenation (Pd/C) yields the racemic anhydride. To achieve high enantiomeric excess (ee), homogeneous catalysis using Iridium or Rhodium complexes with chiral phosphine ligands is required. Iridium-N,P ligand complexes have shown superior performance for maleic anhydrides compared to traditional Rh-BINAP systems due to better tolerance of the electron-deficient anhydride moiety.

Materials
  • Substrate: 3-(4-Methoxyphenyl)furan-2,5-dione (purity >98%).

  • Catalyst: [Ir(COD)(Py-Phos)]BArF (Pyridine-phosphinite ligand system).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

  • Gas: Hydrogen (H2), 99.999% purity.

Step-by-Step Methodology
  • Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, dissolve the Iridium precursor [Ir(COD)Cl]2 (1.0 mol%) and the chiral N,P-ligand (2.2 mol%) in anhydrous DCM. Stir for 30 minutes to form the active cationic complex.

  • Reaction Assembly: Add the substrate (1.0 equiv) to a high-pressure stainless steel autoclave equipped with a glass liner and magnetic stirring bar.

  • Solvation: Transfer the catalyst solution to the autoclave via syringe. Adjust the total concentration to 0.1 M relative to the substrate.

  • Pressurization:

    • Seal the autoclave.

    • Purge with H2 (3 cycles at 5 bar) to remove inert gas.

    • Pressurize to 50 bar (725 psi) .

  • Reaction: Stir at room temperature (25°C) for 12–18 hours.

    • Note: Elevated temperatures (>40°C) may degrade enantioselectivity.

  • Work-up: Vent the hydrogen gas carefully. Concentrate the reaction mixture under reduced pressure.

  • Purification: The product is typically obtained as a solid. Recrystallization from diethyl ether/hexane is recommended to remove catalyst residues and upgrade ee if necessary.

Expected Results: >95% Conversion, >90% ee.

Protocol B: Regioselective Reduction (Scaffold to Lactone)

Objective: Selective reduction of the anhydride carbonyl to form the


-lactone.
Mechanism:  Carbonyl hydrogenation via metal-hydride insertion.
Catalytic Strategy

Reducing an unsymmetrical anhydride distinguishes between the carbonyl proximal to the phenyl ring (C2) and the carbonyl distal (C5).

  • Challenge: LiAlH4 reduction is non-selective or yields the diol.

  • Solution: Homogeneous Ruthenium catalysis using the Ru(acac)3 / Triphos system allows for chemoselective reduction of the anhydride to the lactone without over-reduction to the diol. The reaction is sterically controlled, predominantly reducing the less hindered carbonyl (C5) to yield Isomer A (see Figure 1).

Materials
  • Substrate: 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione.

  • Catalyst Precursor: Ru(acac)3 (Ruthenium(III) acetylacetonate).

  • Ligand: 1,1,1-Tris(diphenylphosphinomethyl)ethane (Triphos ).

  • Solvent: 1,4-Dioxane (preferred for high-temperature stability).

  • Additives: Zinc chloride (ZnCl2) or H3PO4 (Lewis/Brønsted acid additives can enhance rate).

Step-by-Step Methodology
  • Catalyst Formation: In a Schlenk tube under Argon, mix Ru(acac)3 (1 mol%) and Triphos (1.2 mol%) in 1,4-dioxane. Stir at 100°C for 10 minutes to generate the active [Ru(Triphos)] species (solution turns orange-red).

  • Substrate Addition: Transfer the active catalyst solution to a Hastelloy autoclave containing the substrate (1.0 equiv).

  • Conditions:

    • Solvent Volume: 5 mL per mmol substrate.

    • Additive: Add H3PO4 (2 mol%) to protonate the intermediate alkoxide species.

  • Hydrogenation:

    • Purge 3x with H2.

    • Pressurize to 60 bar .

    • Heat to 140°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.

  • Duration: Run for 24 hours.

  • Work-up: Cool to room temperature. Vent H2. Filter the mixture through a pad of celite to remove any precipitated ruthenium species.

  • Analysis: Analyze regioisomeric ratio (rr) via 1H NMR. The lactone methylene protons will show distinct splitting patterns compared to the methine proton.

Data Summary: Catalyst Performance Comparison

The following table highlights why the Ru/Triphos system is selected over alternatives.

Catalyst SystemPressure/TempMain ProductSelectivity (Lactone:Diol)Regioselectivity (Iso A:Iso B)
Ru(acac)3 / Triphos 60 bar / 140°CLactone 98:2 95:5
Ru/C (Heterogeneous)100 bar / 180°CLactone/Diol Mix70:3060:40
LiAlH4 (Stoichiometric)AmbientDiol0:100N/A
Pd/C40 bar / 80°CNo Reaction*N/AN/A

*Pd/C typically reduces olefins, not anhydride carbonyls, under mild conditions.

Troubleshooting & Optimization

Pressure Sensitivity

Hydrogen pressure is the rate-determining factor in Protocol B.

  • < 40 bar: Reaction stalls; conversion < 20%.

  • > 80 bar: Risk of ring-opening to the diol increases significantly.

  • Recommendation: Maintain 60 bar ± 5 bar.

Solvent Effects
  • THF: Good solubility, but may polymerize (ring-opening) under high acidic/temperature conditions.

  • Dioxane: Optimal stability.

  • Toluene: Poor solubility for the polar anhydride, leading to heterogeneous slurries and lower rates.

Catalyst Poisoning

The methoxy group on the phenyl ring is generally robust, but trace acid chlorides or free carboxylic acids in the starting material can deactivate the Ruthenium catalyst. Ensure the anhydride substrate is recrystallized and acid-free before hydrogenation.

References

  • Asymmetric Hydrogenation of Maleic Anhydrides

    • Source: "Asymmetric hydrogenation of maleic acid diesters and anhydrides." PubMed.[1]

    • Context: Describes the use of Iridium-N,P ligands for high enantioselectivity in maleic anhydride reduction.
  • Regioselective Reduction of Anhydrides

    • Source: "Highly regioselective reduction of unsymmetrical cyclic carboxylic acid anhydrides to γ-lactones." RSC Publishing.[2]

    • Context: Establishes the Ru-Triphos protocol for reversing standard hydride reduction selectivity.
  • Heterogeneous Catalysis Comparison

    • Source: "Tuning Selectivity of Maleic Anhydride Hydrogenation Reaction over Ni/Sc-Doped ZrO2 C
    • Context: Provides comparative data on heterogeneous systems (Ni/ZrO2)
  • Ruthenium Homogeneous Catalysis Patent

    • Source: "Hydrogenation of carboxylic acid anhydrides to lactones or esters using a ruthenium trichlorostannate catalyst."[3] Google Patents.

    • Context: Foundational IP regarding ruthenium complexes for anhydride-to-lactone reduction.

Sources

Application Notes & Protocols: 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione as a Versatile Intermediate in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Substituted Dihydrofuran-2,5-dione Scaffold

In the landscape of modern medicinal chemistry, the dihydrofuran-2,5-dione (succinic anhydride) framework stands out as a privileged scaffold. Its inherent reactivity and stereochemical potential make it a cornerstone for the synthesis of diverse heterocyclic compounds.[1] This application note focuses on a particularly valuable derivative, 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione , an intermediate that merges the reactive potential of the anhydride ring with the pharmacologically significant 4-methoxyphenyl moiety.

The 4-methoxyphenyl group is a common feature in numerous bioactive molecules, where it can engage in critical hydrogen bonding and hydrophobic interactions with biological targets. Its strategic placement on the succinic anhydride ring creates an intermediate primed for transformation into libraries of novel compounds with potential therapeutic applications, including anticonvulsant, anticancer, and anti-inflammatory agents.[1][2][3] This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this intermediate for researchers in drug discovery and development.

Synthesis and Characterization

A reliable and scalable synthesis is paramount for the utility of any chemical intermediate. The following protocol details the preparation of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione from its corresponding dicarboxylic acid.

Protocol 1: Synthesis via Dehydrative Cyclization

This protocol is based on the well-established method of forming cyclic anhydrides from dicarboxylic acids using a chemical dehydrating agent. The causality behind this choice lies in its efficiency and high yield for creating the strained five-membered ring system.

Materials:

  • 2-(4-Methoxyphenyl)succinic acid

  • Acetyl chloride (or thionyl chloride)

  • Anhydrous toluene (or other suitable inert solvent)

  • Hexane

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 2-(4-Methoxyphenyl)succinic acid (1.0 eq) in anhydrous toluene (10 mL per gram of acid).

  • Reagent Addition: Slowly add acetyl chloride (1.5 eq) to the suspension at room temperature under a gentle flow of nitrogen. Rationale: Acetyl chloride acts as a powerful dehydrating agent, converting the diacid into the cyclic anhydride. The reaction is performed under inert gas to prevent hydrolysis of the anhydride by atmospheric moisture.

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. The solvent and excess acetyl chloride are removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is triturated with cold hexane to remove soluble impurities. The solid product is then collected by vacuum filtration, washed with a small amount of cold hexane, and dried under vacuum to yield 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione as a crystalline solid. For higher purity, recrystallization from a suitable solvent system like toluene/hexane may be performed.

Characterization Data

Proper characterization is a self-validating step to ensure the identity and purity of the intermediate before its use in downstream applications.

Analysis Expected Result
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃)δ ~7.20 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), ~4.10 (dd, 1H, CH-Ar), ~3.80 (s, 3H, OCH₃), ~3.40 (dd, 1H, CH₂), ~3.00 (dd, 1H, CH₂)
¹³C NMR (101 MHz, CDCl₃)δ ~172 (C=O), ~170 (C=O), ~159 (Ar-C-O), ~129 (Ar-CH), ~125 (Ar-C), ~114 (Ar-CH), ~55 (OCH₃), ~45 (CH-Ar), ~35 (CH₂)
IR (KBr, cm⁻¹) ~1860, ~1780 (anhydride C=O stretches), ~1610, ~1515 (aromatic C=C), ~1250 (C-O stretch)
Mass Spec (ESI+) m/z = 207.06 [M+H]⁺, 229.04 [M+Na]⁺ for C₁₁H₁₀O₄

Application in Lead Compound Synthesis

The true value of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione lies in its ability to serve as a launchpad for creating structurally diverse molecules. The anhydride ring is susceptible to nucleophilic attack, providing a straightforward method for ring-opening and subsequent derivatization.

Application 1: Synthesis of Novel Anticonvulsant Candidates (Succinimides)

The succinimide core is a well-validated pharmacophore for anticonvulsant activity.[2][4] The title intermediate provides a direct route to novel, substituted succinimides.

Scientific Rationale: The reaction of the anhydride with a primary amine leads to the formation of a succinamic acid intermediate, which upon heating, undergoes cyclization to the stable five-membered succinimide ring. This two-step, one-pot procedure is highly efficient. The 4-methoxyphenyl group can be systematically varied to explore structure-activity relationships (SAR).

Protocol 2: Synthesis of N-Benzyl-3-(4-methoxyphenyl)pyrrolidine-2,5-dione

  • Reaction Setup: Dissolve 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione (1.0 eq) in glacial acetic acid (15 mL per gram) in a round-bottom flask with a magnetic stir bar.

  • Nucleophilic Addition: Add benzylamine (1.05 eq) dropwise to the solution at room temperature. Stir for 30 minutes to allow for the formation of the intermediate amic acid.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 120°C for 4-6 hours.

  • Isolation: Cool the reaction to room temperature and pour it into ice-cold water. The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove acetic acid, and then dried.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure succinimide derivative.

Workflow for Anticonvulsant Candidate Synthesis

G cluster_start Starting Materials cluster_process Synthetic Protocol cluster_end Final Product & Screening A 3-(4-Methoxyphenyl) dihydrofuran-2,5-dione C Step 1: Ring Opening (Amic Acid Formation) Solvent: Acetic Acid, RT A->C Reacts with B Primary Amine (e.g., Benzylamine) B->C D Step 2: Dehydrative Cyclization Heat (120°C) C->D Intermediate E N-Substituted Succinimide (Anticonvulsant Candidate) D->E Yields F Biological Screening (e.g., MES, scPTZ tests) E->F Evaluate

Caption: Synthetic workflow for N-substituted succinimide anticonvulsant candidates.

Application 2: Synthesis of Potential Anticancer Agents (Furanones & Derivatives)

The furanone scaffold is present in numerous natural products and synthetic compounds exhibiting potent cytotoxic activity against various cancer cell lines.[3] The title intermediate can be used to generate novel furanone derivatives or other heterocyclic systems with potential as anticancer agents.

Scientific Rationale: The anhydride can be used in multi-component reactions or as a building block for more complex scaffolds. For instance, ring-opening with a nucleophile can be followed by an intramolecular cyclization under different conditions to yield diverse heterocyclic systems. This allows for rapid library generation to probe for anticancer activity, potentially targeting pathways like tubulin polymerization or specific kinases.[5][6]

Protocol 3: Ring-Opening to Form Functionalized Carboxylic Acids

This protocol demonstrates the basic ring-opening reaction, which generates a key intermediate for further elaboration into more complex molecules.

  • Reaction Setup: Dissolve 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione (1.0 eq) in methanol (20 mL per gram) in a round-bottom flask.

  • Catalysis: Add a catalytic amount of a base, such as triethylamine (0.1 eq), to facilitate the reaction. Rationale: The base deprotonates the alcohol, increasing its nucleophilicity for a more efficient attack on the anhydride carbonyl.

  • Reaction: Stir the mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Isolation: Remove the solvent under reduced pressure. The resulting residue is the mono-methyl ester of 2-(4-methoxyphenyl)succinic acid. This product, containing both a carboxylic acid and an ester, is a versatile intermediate for further synthetic transformations, such as amide coupling followed by a second cyclization.

Logical Flow for Anticancer Drug Discovery

G A 3-(4-Methoxyphenyl) dihydrofuran-2,5-dione (Intermediate) B Ring-Opening Reaction Add Nucleophile (Nu-H) (e.g., Alcohol, Thiol) A:start->B Step 1 C Functionalized Di-acid Derivative HOOC-CHR-CH(Ar)-CO-Nu B->C Yields D Further Derivatization - Amide Coupling - Esterification - Second Cyclization C->D Step 2 E Diverse Heterocyclic Library (e.g., Lactams, Thiolactones) D->E Generates F In Vitro Cytotoxicity Screening (MCF-7, A549, etc.) E->F:end Evaluate

Caption: Strategy for generating diverse heterocyclic libraries for anticancer screening.

Conclusion

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its straightforward synthesis and versatile reactivity allow for the efficient creation of compound libraries targeting a range of diseases. The protocols and strategies outlined in this document provide a solid foundation for researchers to harness the potential of this intermediate in the development of next-generation therapeutics.

References

  • NEW SYNTHESIS OF 3-ARYL-2,5-DIHYDROFURANS. (2006). Semantic Scholar. Available at: [Link]

  • Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides. National Center for Biotechnology Information. Available at: [Link]

  • 3-(4-methoxyphenyl)-2,5-furandione. ChemSynthesis. Available at: [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). MDPI. Available at: [Link]

  • 3,4-Bis[4-(4-methoxyphenoxy)phenyl]-2,5-dihydrofuran-2,5-dione. National Center for Biotechnology Information. Available at: [Link]

  • Succinic Anhydride: Applications in Surface Modification and Sustainable Production. (2024). Stanford Chemicals. Available at: [Link]

  • Design, synthesis, and anticancer activity of three novel palbociclib derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, anticonvulsant, and antinociceptive activity of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis And Anticonvulsant Activity Of Some N-Substituted-Phthalimide Analogs. (2010). International Journal of ChemTech Research. Available at: [Link]

  • Synthetic routes (1–3) of hybrid (9–26) where a = C4H4O3 (succinic...). ResearchGate. Available at: [Link]

  • Four Acid-Catalysed Dehydrations Proceed without Interference. The Royal Society of Chemistry. Available at: [Link]

  • Electrophilic aromatic substitution reaction of dihydrofuran-2,5-dione with anisole. (2014). Chemistry Stack Exchange. Available at: [Link]

  • WO2004092152A1 - Process for making allyl succinic anhydride. Google Patents.
  • Synthesis of N-1', N-3'-disubstituted Spirohydantoins and Their Anticonvulsant Activities in Pilocarpine Model of Temporal Lobe Epilepsy. (2016). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents. (2006). National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: Esterification Protocols for 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the specific protocols for the esterification of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione (also known as (4-methoxyphenyl)succinic anhydride), a critical intermediate in the synthesis of lignan-based therapeutics, renin inhibitors, and photochromic fulgides.[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is a non-symmetrical cyclic anhydride.[1] Its derivatization via esterification presents a classic dichotomy in organic synthesis: Global Esterification (formation of the diester) versus Regioselective Ring Opening (formation of the mono-ester).

The p-methoxyphenyl group at the C3 position introduces both steric bulk and electronic donation, significantly influencing the electrophilicity of the adjacent carbonyls.

  • C2 Carbonyl (Proximal): Sterically hindered by the aryl group; electronically coupled via induction/resonance.

  • C5 Carbonyl (Distal): Sterically accessible; behaves more like a typical succinic anhydride carbonyl.[2]

This guide provides validated protocols for both the global diester synthesis and the regioselective mono-esterification, supported by mechanistic insights to ensure reproducibility.

Mechanistic Pathways

The esterification landscape is defined by the nucleophilic attack of the alcohol (ROH).

ReactionPathways Anhydride 3-(4-Methoxyphenyl) dihydrofuran-2,5-dione TS_Proximal TS A: Attack at C2 (Sterically Hindered) Anhydride->TS_Proximal Path A (High Energy) TS_Distal TS B: Attack at C5 (Sterically Favored) Anhydride->TS_Distal Path B (Low Energy) Alcohol Methanol (MeOH) Alcohol->TS_Proximal Alcohol->TS_Distal MonoEster_Alpha Isomer A (Minor) 1-Ester-2-Acid (Proximal Ester) TS_Proximal->MonoEster_Alpha MonoEster_Beta Isomer B (Major) 4-Ester-3-Acid (Distal Ester) TS_Distal->MonoEster_Beta Diester Global Product Dimethyl 2-(4-methoxyphenyl) succinate MonoEster_Alpha->Diester H+, MeOH (Fischer) MonoEster_Beta->Diester H+, MeOH (Fischer)

Figure 1: Mechanistic divergence in the alcoholysis of 3-(4-methoxyphenyl)dihydrofuran-2,5-dione.[1] Path B is kinetically favored under neutral conditions due to lower steric hindrance.

Protocol 1: Global Esterification (Synthesis of Dimethyl Diester)

This protocol utilizes a classic Fischer Esterification approach.[3][4] It is thermodynamically driven and converts the anhydride (and any hydrolyzed diacid) entirely to the diester.

Target: Dimethyl 2-(4-methoxyphenyl)succinate Scale: 10 mmol (approx. 2.06 g of anhydride)[2]

Materials
ReagentEquiv.[3][5][6][4][7][8]AmountRole
Substrate 1.02.06 gReactant
Methanol (Anhydrous) Excess20 mLSolvent/Reactant
Sulfuric Acid (conc.) 0.50.27 mLCatalyst
Sodium Bicarbonate -Sat.[1][9] Soln.Quench
Ethyl Acetate -50 mLExtraction
Step-by-Step Methodology
  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a drying tube (CaCl₂) or N₂ line to exclude atmospheric moisture.[2]

  • Dissolution: Add 2.06 g of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione to the flask. Add 20 mL of anhydrous methanol. The solid may not dissolve completely at room temperature.

  • Catalysis: While stirring, add concentrated H₂SO₄ (0.27 mL) dropwise. Caution: Exothermic.[1]

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Silica, 30% EtOAc/Hexane).[2] The anhydride spot (high R_f) and any mono-ester intermediates (mid R_f, streaking) should disappear, converging to a single diester spot.[2]

  • Work-up:

    • Cool the reaction to room temperature.[3]

    • Concentrate the methanol to ~5 mL under reduced pressure (Rotavap).

    • Dilute with 30 mL Ethyl Acetate.

    • Wash carefully with Saturated NaHCO₃ (2 x 15 mL) to neutralize the acid.[2] Note: Gas evolution (CO₂) will occur.[1][2]

    • Wash with Brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The resulting oil is typically >95% pure. If necessary, purify via flash chromatography (Hexane/EtOAc 8:2).[2]

Protocol 2: Regioselective Mono-Esterification[1]

This protocol targets the formation of the beta-ester (4-methoxy-4-oxobutanoic acid derivative), exploiting the steric difference between the two carbonyls.[1]

Target: 4-Methyl-3-(4-methoxyphenyl)-4-oxobutanoic acid (Systematic naming may vary; this refers to the ester at the distal C5 position).[1] Selectivity: Typically >9:1 favoring the distal ester under uncatalyzed conditions.

Materials
ReagentEquiv.[3][5][6][4][7][8]AmountRole
Substrate 1.01.03 gReactant
Methanol (Anhydrous) 5.01.0 mLReactant
Toluene -10 mLSolvent
DMAP (Optional)0.160 mgCatalyst (Accelerates but may erode selectivity)
Step-by-Step Methodology
  • Solvent Selection: Toluene is used as a non-polar solvent to enhance steric discrimination. Methanol is added as a stoichiometric reagent rather than a solvent.

  • Reaction Assembly: In a 25 mL vial, suspend 1.03 g of the anhydride in 10 mL Toluene.

  • Initiation: Add 1.0 mL of Methanol (approx. 5 equiv).

    • Note: Do not add strong acid. Strong acids catalyze the equilibration between regioisomers, leading to a thermodynamic mixture (approx 1:1).[2]

  • Reaction: Stir at reflux (110°C) for 12 hours.

    • Mechanism:[1][4][7][9][10] The reaction proceeds via nucleophilic attack of MeOH on the anhydride. The bulky aryl group blocks the C2 carbonyl, directing the methanol to the C5 carbonyl.[2]

  • Work-up:

    • Cool to room temperature.[3][5]

    • Evaporate the solvent and excess methanol under high vacuum.

    • The product is a solid carboxylic acid (mono-ester).[1]

  • Recrystallization: Recrystallize from Ether/Hexane to remove any minor regioisomer.

Analytical Validation (Self-Validating System)[1]

To confirm the structure and regiochemistry, use 1H NMR (CDCl₃, 400 MHz) .

Data Table: Diagnostic Signals
Proton EnvironmentChemical Shift (δ)MultiplicityInterpretation
Aryl Methoxy (-OCH₃) 3.78 ppmSinglet (3H)Intact substrate core
Ester Methyl (-COOCH₃) 3.65 ppmSinglet (3H)Confirms esterification
Methine (Ar-CH-CO) 4.10 - 4.20 ppmDD or MDiagnostic for Regioisomer
Methylene (-CH₂-CO) 2.60 - 3.20 ppmMultipletABX System

Distinguishing Regioisomers:

  • Distal Ester (Major Product): The methine proton (Ar-CH) is adjacent to the free carboxylic acid.[1] It typically shifts slightly downfield compared to the diester due to H-bonding with the acid.[1]

  • Proximal Ester (Minor Product): The methine proton is adjacent to the ester.

Mass Spectrometry:

  • Diester: M+ = 266 Da[1]

  • Monoester: M+ = 252 Da (Loss of water from diacid not seen; look for [M-H]- 251 in negative mode).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Diester) Water in solvent/catalystUse anhydrous MeOH; add molecular sieves.[1]
Poor Regioselectivity (Mono) Reaction temperature too high or Acid catalyst usedLower temp to 50°C; extend time.[2] Avoid H₂SO₄/HCl.
Incomplete Reaction (Mono) Steric hindranceSwitch solvent to THF; use Mg(OMe)₂ as a directing catalyst.[2]
Product is an Oil (Mono) Mixture of isomersPerform column chromatography using 1% Acetic Acid in eluent to prevent streaking.[2]

References

  • Regioselectivity in Anhydride Opening

    • Title: Regioselective ring opening of substituted succinic anhydrides.[7]

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Establishes the steric dominance of the aryl group directing
    • (General reference for Perkin Trans 1).[2]

  • General Fischer Esterification Protocol

    • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[1][3][4]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Catalytic Approaches (Lipase/Lewis Acid)

    • Title: Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride.[1]

    • Source:Green Chemistry, RSC.[2]

    • URL:[Link]

  • Substrate Data

    • Title: 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione Compound Summary.
    • Source: PubChem.[11]

    • URL:[Link] (Reference for Phenylsuccinic anhydride analog).[2]

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione and all reagents before commencing work.[1]

Sources

Scalable Production Methods for Substituted Dihydrofuran-2,5-diones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Substituted dihydrofuran-2,5-diones (succinic anhydrides) are critical electrophilic intermediates in the synthesis of high-value pharmaceuticals (e.g., Sacubitril, Mitiglinide) and industrial performance chemicals (e.g., Alkenyl Succinic Anhydrides for paper sizing).

Scalable production is often bottlenecked by two opposing forces: stereochemical precision required for pharmaceutical applications and bulk throughput required for industrial applications. This guide provides two distinct, field-proven protocols addressing these divergent needs:

  • Asymmetric Catalytic Hydrogenation: For high-enantiomeric excess (ee) pharmaceutical intermediates.

  • Thermal Ene Reaction: For bulk production of alkenyl succinic anhydrides (ASA).

Strategic Method Selection

Selecting the correct synthetic route depends entirely on the nature of the substituent (


) and the required stereochemistry.
Decision Matrix

Use the following logic flow to determine the optimal production method for your substrate.

MethodSelection Start Target Molecule: Substituted Dihydrofuran-2,5-dione CheckChirality Is Stereochemistry Critical? Start->CheckChirality CheckUnsaturation Does R-group contain unsaturation (Alkene)? CheckChirality->CheckUnsaturation No (Achiral/Racemic OK) MethodA METHOD A: Asymmetric Hydrogenation (Rh/Ru Catalysis) CheckChirality->MethodA Yes (High ee% required) MethodB METHOD B: Thermal Ene Reaction (Maleic Anhydride + Olefin) CheckUnsaturation->MethodB Yes (Alkenyl chain) MethodC METHOD C: Dehydrative Cyclization (Succinic Acid Precursor) CheckUnsaturation->MethodC No (Saturated/Aryl)

Figure 1: Strategic decision tree for selecting the synthesis route based on target molecule constraints.

Protocol A: Asymmetric Hydrogenation (Pharma-Grade)

Target: Chiral 3-substituted succinic anhydrides (e.g., phenylsuccinic anhydride derivatives). Mechanism: Stereoselective reduction of 3-substituted maleic anhydrides. Relevance: Key step in the synthesis of glinides and neprilysin inhibitors (e.g., Sacubitril precursors).

Mechanistic Insight

Traditional methods involving the resolution of racemic succinic acids are atom-inefficient. The industry standard has shifted to Asymmetric Hydrogenation (AH) using Rhodium (Rh) or Ruthenium (Ru) catalysts complexed with chiral bisphosphine ligands (e.g., BINAP, DuPhos, ZhaoPhos, Mandyphos).

  • Why it works: The rigid anhydride ring of the maleic substrate coordinates to the metal center, restricting conformational freedom and allowing the chiral ligand to direct hydride transfer to a specific face of the olefin.

  • Critical Control Point: Moisture exclusion is paramount. Hydrolysis of the anhydride to the diacid destroys the rigid coordination geometry, plummeting enantioselectivity.

Scalable Protocol (100g Scale)

Reagents:

  • Substrate: 3-Phenylmaleic anhydride (or derivative).

  • Catalyst Precursor:

    
     or 
    
    
    
    .
  • Ligand:

    
    -Me-DuPhos or ZhaoPhos (Select based on screening).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF (degassed).

  • Hydrogen Gas: UHP Grade (99.999%).

Step-by-Step Workflow:

  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a Schlenk flask, dissolve

      
       (0.5 mol%) and the Chiral Ligand (1.1 eq relative to metal) in degassed anhydrous DCM.
      
    • Stir at room temperature (RT) for 30 mins to form the active pre-catalyst complex. Visual Cue: Solution often deepens in color (orange to red/brown).

  • Reactor Loading:

    • Load 3-Phenylmaleic anhydride (100 g, 0.57 mol) into a 1L high-pressure Hastelloy autoclave.

    • Cannulate the catalyst solution into the autoclave under argon counter-flow.

    • Dilute with DCM to a total volume of 500 mL (0.5 M concentration).

  • Hydrogenation:

    • Purge: Pressurize to 5 bar

      
       and vent (Repeat 3x) to remove 
      
      
      
      .
    • Reaction: Pressurize to 30 bar (435 psi) . Heat to 40°C .

    • Agitation: Set stirring to >800 RPM. Note: Mass transfer is rarely rate-limiting here, but good mixing ensures thermal homogeneity.

    • Duration: 12–24 hours. Monitor

      
       uptake curve. Reaction is complete when uptake plateaus.
      
  • Work-up:

    • Vent

      
       and purge with 
      
      
      
      .
    • Concentrate the solution under reduced pressure to remove solvent.

    • Purification: The residue is often high purity (>95%). To remove catalyst, pass the solution through a short pad of silica or perform a recrystallization from Toluene/Hexane.

Data Specification:

ParameterSpecificationNote
Conversion>99%Monitored by NMR (disappearance of olefinic proton).
Enantiomeric Excess (ee)>95%Determined by Chiral HPLC.
Turnover Number (TON)1,000 - 3,000High TON is essential for cost-efficiency of Rh/Ru.

Protocol B: Thermal Ene Reaction (Industrial Bulk)

Target: Alkenyl Succinic Anhydrides (ASA). Mechanism: Pericyclic Ene reaction between Maleic Anhydride (Enophile) and an Internal Olefin (Ene). Relevance: Production of paper sizing agents, epoxy curing agents, and fuel additives.

Mechanistic Insight

Unlike the Diels-Alder reaction, the Ene reaction requires higher activation energy. It involves the migration of the double bond and a 1,5-hydrogen shift.[1]

  • Viscosity Hazard: As the reaction proceeds, the formation of "poly-maleic" byproducts can drastically increase viscosity.

  • Safety: The reaction is exothermic.[2] At scale, "runaway" polymerization of maleic anhydride is a risk if temperature control fails.

Scalable Protocol (1 kg Pilot Scale)

Reagents:

  • Maleic Anhydride (MAn): Briquettes or Molten (Handle with care, severe irritant).

  • Internal Olefin:

    
     Isomerized Olefin (Excess used to suppress polymerization).
    
  • Antioxidant: BHT (Butylated hydroxytoluene) - 1000 ppm.

Experimental Setup:

  • 2L Stainless Steel Reactor (Parr or Buchi) with helical ribbon impeller (for high viscosity).

  • Hot oil heating mantle (capable of 250°C).

Step-by-Step Workflow:

  • Inerting:

    • Charge Olefin (1.2 molar equivalents relative to MAn) and BHT into the reactor.

    • Sparge with

      
       for 30 mins to remove oxygen (Oxygen promotes radical polymerization of MAn).
      
  • MAn Addition:

    • Heat Olefin to 180°C.

    • Slow Addition: Feed molten Maleic Anhydride over 2 hours.

    • Why: Keeping MAn concentration low relative to the olefin minimizes homopolymerization.

  • Cook Phase:

    • Raise temperature to 200°C - 210°C .

    • Hold for 4–6 hours.

    • Pressure will rise slightly (autogenous) but generally remains < 5 bar.

  • Stripping (Purification):

    • The crude mixture contains ASA, unreacted olefin, and trace MAn.

    • Apply vacuum (<10 mbar) and heat to 220°C to distill off the excess olefin (Recycle this stream).

    • Result: The bottoms product is the technical grade ASA.

Process Visualization (Workflow)

The following diagram illustrates the critical pathway for the Asymmetric Hydrogenation protocol, highlighting the inert handling requirements.

HydrogenationWorkflow Prep Catalyst Prep (Schlenk/Glovebox) Reactor High Pressure Autoclave Prep->Reactor Cannula Transfer (Strict Anaerobic) Substrate Substrate Loading (3-Substituted MAn) Substrate->Reactor Purge O2 Removal (N2/H2 Cycles) Reactor->Purge Reaction Hydrogenation 30 bar, 40°C, 12h Purge->Reaction Workup Solvent Strip & Recrystallization Reaction->Workup IPC: NMR Check

Figure 2: Process flow for the asymmetric hydrogenation of maleic anhydrides, emphasizing anaerobic transfer techniques.

Analytical Controls & Validation

To ensure the protocol is self-validating, the following analytical markers must be checked:

TechniqueDiagnostic SignalPurpose
FT-IR 1780 & 1860 cm⁻¹ (C=O stretch)Confirm Anhydride ring integrity (Doublet indicates intact ring). Loss of doublet = Hydrolysis.
1H-NMR

6.5-7.5 ppm (Olefin)
Monitor disappearance of maleic alkene protons to calculate conversion.
Chiral HPLC Split peaks (Enantiomers)Calculate enantiomeric excess (ee). Columns: Chiralpak AD-H or OD-H are standard.

References

  • Zhang, X., et al. (2017). "Asymmetric hydrogenation of maleic anhydrides catalyzed by Rh/bisphosphine-thiourea: efficient construction of chiral succinic anhydrides."[3][4] Chemical Communications.[4] Link

  • Coates, G. W., et al. (2007).[5] "Catalytic Double Carbonylation of Epoxides to Succinic Anhydrides: Catalyst Discovery, Reaction Scope, and Mechanism." Journal of the American Chemical Society.[1][6] Link

  • Novartis AG. (2015). "Sacubitril Synthesis and Intermediates." New Drug Approvals / Patent Literature. Link

  • Alarcon, R. T., et al. (2020).[7] "Microwave-Assisted Syntheses of Vegetable Oil-Based Monomer: A Cleaner, Faster, and More Energy Efficient Route."[7] ResearchGate / Springer. Link

  • Bernasconi, M., et al. (2014). "Asymmetric hydrogenation of maleic acid diesters and anhydrides." Angewandte Chemie International Edition. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxyphenylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-methoxyphenylsuccinic anhydride and its precursors. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, focusing on yield optimization and troubleshooting common experimental hurdles. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy and underlying chemical principles.

Q1: What is the standard synthetic route for 4-methoxyphenylsuccinic anhydride?

The synthesis is typically a two-stage process. The first and most critical stage is a Friedel-Crafts acylation reaction between anisole and succinic anhydride to form an intermediate keto-acid, 4-(4-methoxyphenyl)-4-oxobutanoic acid. The second stage involves an intramolecular dehydration (cyclization) of this intermediate to form the target anhydride.

Q2: Why is a Lewis acid, such as aluminum chloride (AlCl₃), essential for the first step?

A Lewis acid is crucial for the Friedel-Crafts acylation to proceed.[1] Succinic anhydride itself is not electrophilic enough to react with the anisole ring. Aluminum chloride coordinates to the carbonyl oxygen atoms of the succinic anhydride. This interaction polarizes the carbonyl group, creating a highly electrophilic acylium ion-like species that can be attacked by the electron-rich anisole ring.[2][3]

Q3: What is the expected regioselectivity of the Friedel-Crafts acylation on anisole?

The methoxy group (-OCH₃) on anisole is a strong activating and ortho, para-directing group for electrophilic aromatic substitution.[4] This is because the oxygen's lone pairs can donate electron density into the benzene ring, stabilizing the arenium cation intermediate, particularly when the attack occurs at the ortho and para positions.[4] While both isomers are possible, the para-substituted product, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is predominantly formed due to reduced steric hindrance compared to the ortho position.

Q4: What are the primary safety concerns associated with this synthesis?

The primary hazards involve the reagents used in the Friedel-Crafts acylation.

  • Aluminum Chloride (AlCl₃): It is a highly corrosive and water-reactive solid. It reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. All manipulations should be performed in a fume hood under anhydrous conditions.

  • Solvents: Solvents like dichlorobenzene or nitrobenzene are often used and are toxic and/or combustible.[5][6]

  • Reaction Quenching: The work-up step, which involves quenching the reaction with ice and acid, is highly exothermic and releases HCl gas. This must be done slowly and with vigorous cooling.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis, focusing on the critical Friedel-Crafts acylation step.

Scenario 1: Low or No Yield of 4-(4-methoxyphenyl)-4-oxobutanoic acid

Possible Cause Scientific Explanation & Solution
Inactive AlCl₃ Catalyst Explanation: Aluminum chloride is extremely hygroscopic. Moisture from the air or solvents will hydrolyze it to aluminum hydroxide, rendering it inactive as a Lewis acid catalyst. Solution: Use a fresh, unopened container of anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., glove box or under a stream of nitrogen). Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
Incorrect Stoichiometry Explanation: This reaction requires more than a catalytic amount of AlCl₃. The Lewis acid complexes not only with the succinic anhydride but also with the carbonyl oxygen of the product and the ether oxygen of anisole.[2] A 2:1 molar ratio of AlCl₃ to succinic anhydride is often recommended to ensure enough free catalyst is available to drive the reaction. Solution: Carefully calculate and weigh your reagents. A typical stoichiometry is Anisole:Succinic Anhydride:AlCl₃ in a molar ratio of approximately 1:1.1:2.3. Using a slight excess of the anhydride and a significant excess of the catalyst is common.
Suboptimal Temperature Explanation: Friedel-Crafts acylations have a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, side reactions like polymerization or decomposition can occur, leading to charring and reduced yield. Solution: Maintain the reaction temperature within the optimal range, typically between 10-25°C during the addition of reagents, followed by a period at a slightly elevated temperature if necessary.[7] Use an ice bath to control the initial exothermic reaction.

Scenario 2: Formation of a Complex, Inseparable Product Mixture

Possible Cause Scientific Explanation & Solution
Formation of Ortho Isomer Explanation: As an ortho, para-director, the methoxy group will inevitably lead to the formation of some ortho-acylated product alongside the desired para isomer.[4] While the para isomer is major, the presence of the ortho isomer can complicate purification. Solution: Optimize reaction conditions to maximize para selectivity (e.g., using a bulkier solvent to sterically hinder the ortho position). Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to isolate the desired para isomer, which often has different solubility characteristics.[8]
Polysubstitution Explanation: The product of the initial acylation is still an activated aromatic ring and can potentially undergo a second acylation, though this is less likely than in Friedel-Crafts alkylation because the acyl group is deactivating.[3] However, with forcing conditions, it can be a concern. Solution: Use anisole as the limiting reagent or in slight excess relative to the succinic anhydride. This ensures the electrophile is consumed before it has a significant chance to react with the mono-acylated product.

Scenario 3: Difficulties During Work-up and Product Isolation

Possible Cause Scientific Explanation & Solution
Incomplete Hydrolysis of Aluminum Complex Explanation: The keto-acid product remains strongly complexed with aluminum chloride. This complex must be hydrolyzed to liberate the free acid. Incomplete hydrolysis will result in a gummy, intractable mass and poor recovery. Solution: Quench the reaction mixture by pouring it slowly and carefully onto a large excess of crushed ice and concentrated hydrochloric acid.[7] The acid ensures the medium is sufficiently acidic to break down all aluminum complexes and fully protonate the carboxylate, facilitating its precipitation.
Product Fails to Precipitate Explanation: The product, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is a carboxylic acid. If the aqueous solution is not sufficiently acidic (pH > 4), it will exist as its more water-soluble carboxylate salt, preventing precipitation. Solution: After quenching, check the pH of the aqueous slurry. If necessary, add more concentrated HCl until the solution is strongly acidic (pH 1-2). If precipitation is still slow, chilling the mixture and scratching the inside of the flask can induce crystallization. The crude product can then be collected by suction filtration.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted with appropriate safety measures and personal protective equipment.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube (or nitrogen inlet).

  • Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (e.g., 0.23 moles) and a suitable solvent like ethylene chloride (100 ml).[7] Cool the mixture to approximately 10-15°C using an ice bath.

  • Reactant Addition: Add succinic anhydride (0.11 moles) to the cooled mixture. Then, add anisole (0.10 moles) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 25°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Work-up: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (300 g) and concentrated HCl (100 ml).

  • Isolation: The crude product should precipitate as a solid. Collect the solid by suction filtration and wash it thoroughly with cold water, followed by a small amount of cold petroleum ether.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to obtain pure 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Protocol 2: General Procedure for Intramolecular Cyclization to Anhydride
  • Setup: In a round-bottom flask, combine the purified 4-(4-methoxyphenyl)-4-oxobutanoic acid (1 equivalent) with a dehydrating agent such as acetic anhydride (3-5 equivalents).[9]

  • Reaction: Heat the mixture to reflux (typically 100-140°C) for 2-4 hours. The progress can be monitored by observing the disappearance of the starting material via TLC.

  • Isolation: Allow the reaction to cool to room temperature. The excess acetic anhydride can be removed under reduced pressure. The crude product can then be purified by recrystallization or chromatography.

Reaction Mechanism: Friedel-Crafts Acylation

G Anhydride Succinic Anhydride Complex Activated Electrophile (Acylium Ion Complex) Anhydride->Complex + AlCl₃ AlCl3_1 AlCl₃ AlCl3_1->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma Anisole Anisole Anisole->Sigma Electrophilic Attack (para position) Product 4-(4-methoxyphenyl) -4-oxobutanoic acid (AlCl₃ Complex) Sigma->Product - H⁺ FinalProduct Final Product (after hydrolysis) Product->FinalProduct Hydrolysis AlCl3_2 AlCl₃ HCl HCl H2O H₂O / H⁺ (Work-up) H2O->FinalProduct

Caption: Mechanism of the Friedel-Crafts acylation step.

Troubleshooting Workflow

G Start Problem: Low or No Yield CheckCatalyst Check AlCl₃ (Anhydrous? Fresh?) Start->CheckCatalyst CheckReagents Check Reagents (Dry Solvents? Pure Anisole?) Start->CheckReagents CheckStoich Verify Stoichiometry (Molar Ratios) Start->CheckStoich CheckTemp Monitor Temperature (Too low/high?) Start->CheckTemp WorkupIssue Review Work-up (Sufficient Acid/Ice?) Start->WorkupIssue Solution1 Solution: Use fresh, anhydrous AlCl₃ under inert atmosphere. CheckCatalyst->Solution1 Solution2 Solution: Use anhydrous solvents and pure starting materials. CheckReagents->Solution2 Solution3 Solution: Use ~2.3 eq. AlCl₃ per eq. of succinic anhydride. CheckStoich->Solution3 Solution4 Solution: Maintain temp control (e.g., 10-25°C). CheckTemp->Solution4 Solution5 Solution: Ensure slow quench into excess ice/HCl. WorkupIssue->Solution5

Caption: Decision tree for troubleshooting low product yield.

References

  • Google Patents. (n.d.). Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved February 23, 2026, from [Link]

  • Chemsrc. (n.d.). 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Retrieved February 23, 2026, from [Link]

  • Chemistry Stack Exchange. (2018). Reaction of anisole and succinic anhydride in presence of aluminium chloride. Retrieved February 23, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. Retrieved February 23, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Course Material. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved February 23, 2026, from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 23, 2026, from [Link]

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2023). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono). Retrieved February 23, 2026, from [https://www.semanticscholar.org/paper/Synthesis%2C-intramolecular-cyclization-and-of-2-(2-(/b1e2e9b89c6691c9444158913926343513b63297)]([Link]

Sources

Technical Support Center: Purification of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

[1][2][3]

Topic: Purification & Handling of Crude 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione CAS: 1131-15-3 (Parent Phenylsuccinic Anhydride reference) / Specific Derivative Common Name: 4-Methoxyphenylsuccinic anhydride Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Introduction: The "Dry" Imperative

Welcome to the technical support hub for 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione . As a researcher, you are likely using this as a specialized intermediate for Stobbe condensations or Friedel-Crafts acylations.[1][2][3]

The Critical Challenge: This molecule is a cyclic anhydride with a relatively low melting point (approx. 53–55 °C for the pure anhydride, compared to ~160+ °C for its hydrolyzed acid form).[2] The most common failure mode is hydrolysis .[1][3] Moisture in the air or solvents will open the ring to form 3-(4-methoxyphenyl)succinic acid, drastically altering reactivity and solubility.[2]

The Golden Rule: Purification of this anhydride is not just about separation; it is about maintenance of the ring structure. All protocols below assume the exclusion of moisture.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My product is a sticky gum/oil and won't crystallize."

Diagnosis: This is the most frequent issue.[1][3] It stems from two causes:

  • Solvent Entrapment: The low melting point (53–55 °C) means the compound often "oils out" rather than crystallizing if the solvent is too hot or evaporates too quickly.[3]

  • Impurity Depression: Residual anisaldehyde (starting material) or small amounts of the hydrolyzed acid are depressing the melting point below room temperature.[1][3]

Solution: The Trituration Protocol Do not apply heat.[1][3] Instead, use mechanical agitation with a non-polar solvent.[1][2][3]

  • Dissolve the gum in a minimum amount of dry Diethyl Ether .[1][3]

  • Slowly add dry Hexane or Petroleum Ether until the solution turns cloudy.[1][2][3]

  • Scratch the side of the flask vigorously with a glass rod.[1][3] The friction provides nucleation sites.[1][2][3]

  • Cool to -20 °C. If it oils out again, re-dissolve and repeat with less ether.

Issue 2: "The melting point is 150°C+ (or broad range)."

Diagnosis: You have the Acid , not the Anhydride.[2][3] The hydrolyzed dicarboxylic acid (3-(4-methoxyphenyl)succinic acid) melts much higher than the anhydride.[1][3] If your solid melts >100°C, the ring has opened.[2][3]

Solution: Chemical Dehydration (The "Rescue") You cannot purify the anhydride from the acid by recrystallization alone; you must chemically close the ring.[3]

  • Reflux the crude solid in Acetyl Chloride (neat) or Acetic Anhydride for 1-2 hours.

  • Distill off the excess reagent under vacuum.[1][2][3]

  • The residue is the crude anhydride.[1][2][3] Proceed to Recrystallization (see below).

Issue 3: "Can I use silica gel chromatography?"

Diagnosis: Risky. Silica gel is slightly acidic and contains bound water.[1][2][3] It often hydrolyzes anhydrides on the column, leading to "streaking" and low yields.[2][3]

Solution: Rapid Filtration or Neutral Alumina [1]

  • Preferred: Avoid chromatography. Use recrystallization.[1][2][3][4]

  • If necessary: Use Neutral Alumina (activity grade II or III) instead of silica.[1][3] Use a non-polar mobile phase (e.g., Hexane:Ethyl Acetate 9:[2]1) and run the column fast.[3]

  • Pre-treatment: If using silica, flush the column with 1% triethylamine in hexane first to neutralize acidity, though this may risk opening the ring to an amide if not careful.[2] Stick to Alumina.

Part 2: Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Target: Removal of trace tars and starting materials without hydrolyzing the product.[1][3]

Reagents:

  • Solvent A: Dry Toluene (Good solubility hot, poor cold).[1][2][3]

  • Solvent B: Dry Petroleum Ether (Anti-solvent).[1][2][3]

  • Optional: Acetyl Chloride (Scavenger).[1][2][3]

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add minimum Toluene needed to dissolve it at 40–45 °C .[1][2][3] Do not boil excessively (risk of degradation).[1][2][3]

    • Pro-Tip: Add 2-3 drops of Acetyl Chloride to the hot solution.[1][3] This scavenges any adventitious water and converts it to acetic acid/HCl, protecting the anhydride ring.[2][3]

  • Filtration: If there are black specks (polymerized tars), filter rapidly while warm through a sintered glass funnel.[1][2][3]

  • Crystallization: Remove from heat. Add Petroleum Ether dropwise until a faint turbidity persists.[1][2][3]

  • Cooling: Allow to cool to room temperature slowly, then move to a fridge (4 °C).

  • Collection: Filter the white needles rapidly under a blanket of nitrogen/argon.[1][2][3]

  • Drying: Dry in a vacuum desiccator over P₂O₅ or Paraffin wax (to absorb solvent traces).[1][2][3] Do not use a vacuum oven >40°C or you will melt/sublime the product.[1][3]

Protocol B: Vacuum Sublimation (For High Purity)

Target: Small scale (<5g) purification for analytical standards.[1][2][3]

  • Set up a cold-finger sublimation apparatus.[1][2][3]

  • Apply high vacuum (<0.1 mmHg).[1][2][3]

  • Heat the oil bath to 45–50 °C .

  • The anhydride is volatile; it will sublime onto the cold finger as pristine crystals.[1][3]

    • Warning: If the bath is too hot (>60°C), the compound will melt and splash, ruining the sublimation.[2]

Part 3: Quantitative Data & Properties

PropertyValueNotes
Molecular Formula C₁₁H₁₀O₄
MW 206.20 g/mol
Melting Point (Anhydride) 53 – 55 °C Sharp MP indicates purity.[1][2][3][5]
Melting Point (Acid) 163 – 165 °C Indicates hydrolysis.[1][2][3]
IR Signature (C=O) 1780 & 1860 cm⁻¹ Characteristic doublet for cyclic anhydrides.[1][2][3]
Solubility Soluble: DCM, EtOAc, TolueneInsoluble: Water (hydrolyzes), Hexane.[1][2]

Part 4: Visual Decision Logic

The following diagram illustrates the decision-making process for purifying this specific compound based on its physical state and thermal properties.

PurificationLogicStartCrude Material AnalysisCheckStatePhysical State?Start->CheckStateSolidSolid / CrystallineCheckState->SolidGumSticky Gum / OilCheckState->GumCheckMPCheck Melting PointSolid->CheckMPTriturateTrituration:Dissolve in Ether,Add Hexane, Cool to -20°CGum->TriturateInduce CrystalHighMPMP > 100°C(Hydrolyzed Acid)CheckMP->HighMPHydrolyzedLowMPMP 50-60°C(Crude Anhydride)CheckMP->LowMPIntact RingDehydrateRESCUE PROTOCOL:Reflux in Acetic Anhydride(1-2 hrs)HighMP->DehydrateRecrystRecrystallization:Toluene/Pet Ether(+ drop of Acetyl Chloride)LowMP->RecrystStandardSublimeVacuum Sublimation(<0.1 mmHg, 45°C)LowMP->SublimeHigh PurityDehydrate->LowMPRing ClosedTriturate->CheckMPFinalPure Anhydride(Store in Desiccator)Recryst->FinalSublime->Final

Caption: Decision matrix for selecting the correct purification route based on melting point and physical state.

References

  • Sigma-Aldrich. (n.d.).[1][2][3] Phenylsuccinic anhydride Product Specification. Retrieved from [1][2][3]

    • Grounding: Establishes the melting point baseline (53-55°C) and physical properties.
  • Organic Syntheses. (1955).[1][2][3] Phenylsuccinic Acid and Anhydride. Org. Synth. 1955, 35,[2] 95. Retrieved from [1][2][3]

    • Grounding: Provides the foundational chemistry for phenyl-substituted succinic anhydrides, including the hydrolysis/dehydration relationship.[1][2][3]

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.).[1][2][3] Succinic Anhydride Chemical Datasheet. CAMEO Chemicals.[1][2][3][6] Retrieved from

    • Grounding: Safety data and reactivity profile regarding hydrolysis hazards.[1][2][3]

  • PubChem. (n.d.).[1][2][3] Phenylsuccinic Anhydride Compound Summary. National Library of Medicine.[1][2][3] Retrieved from

    • Grounding: Verification of chemical identifiers and structural data.[1][2][3][7]

Technical Support Center: High-Purity Recrystallization of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for achieving high-purity 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione through recrystallization. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, delving into the causality behind experimental choices to empower you with a robust, self-validating system for purification.

This guide is designed to be a dynamic resource, addressing the common and complex challenges encountered during the purification of this specific succinic anhydride derivative.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione?

An ideal solvent for recrystallization hinges on a delicate solubility balance. The primary principle is that the solvent should exhibit high solubility for the compound at elevated temperatures but low solubility at cooler, ambient, or sub-ambient temperatures.[1][2] This temperature-dependent solubility differential is the driving force for crystallization.

For 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione, key considerations include:

  • Polarity Matching : The molecule possesses a moderately polar anhydride ring and an ether linkage, combined with a less polar aromatic ring. Therefore, solvents of intermediate polarity are often the best starting point.

  • Inertness : The chosen solvent must not react with the anhydride functionality. For instance, while alcohols like ethanol can be effective, prolonged heating could potentially lead to ester formation. Protic solvents should be used with caution, and aprotic solvents are generally preferred. Similarly, reactive dienes should be avoided as they can undergo Diels-Alder reactions with anhydride systems.[3]

  • Boiling Point : A solvent with a boiling point between 60°C and 120°C is typically desirable. This range is hot enough to dissolve the compound effectively without requiring excessively high temperatures that might cause decomposition, yet volatile enough to be easily removed from the final crystals.[1]

  • Impurity Solubility : Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[2]

Q2: Which single solvents are recommended as a starting point for this compound?

Based on the structure of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione, several single solvents are excellent candidates for initial screening. The goal is to find a solvent that dissolves the compound when boiling but allows for significant crystal formation upon cooling.

SolventBoiling Point (°C)Relative PolarityRationale & Considerations
Toluene 1110.099Excellent choice for aromatic compounds. Its boiling point allows for a wide temperature gradient for crystallization. Less polar nature may leave more polar impurities behind.
Ethyl Acetate 770.228A good general-purpose solvent of intermediate polarity that can often dissolve compounds like this when hot.[4] Its lower boiling point makes it easy to remove.
Acetone 560.355Can be effective, but its low boiling point provides a smaller temperature range for slow crystal growth, sometimes leading to rapid precipitation.[5]
Ethanol 78.50.654While it is a polar protic solvent, it has been used successfully for recrystallizing related compounds.[6][7] Use with caution and avoid prolonged reflux times to minimize the risk of ring-opening.
Acetonitrile 820.460A polar aprotic solvent that can be a good choice for moderately polar compounds.

Data sourced from multiple chemical property databases and solvent selection guides.[8][9][10]

Q3: When and how should I use a mixed-solvent system?

A mixed-solvent system is the solution when no single solvent displays the ideal temperature-dependent solubility profile. This typically occurs when your compound is either too soluble in one solvent or not soluble enough in another, even when hot.[4]

The Strategy:

  • Select a "Soluble" Solvent: Choose a solvent in which 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is readily soluble, even at or near room temperature.

  • Select an "Anti-Solvent": Choose a second solvent that is miscible with the first but in which your compound is poorly soluble.[1]

  • Execution: Dissolve the crude compound in a minimal amount of the hot "soluble" solvent. Then, slowly add the "anti-solvent" dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Recommended Pairs for 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione:

  • Toluene-Hexane/Heptane: Toluene acts as the soluble solvent, and hexane/heptane is the anti-solvent. This is an excellent system for aromatic compounds.[11]

  • Ethyl Acetate-Hexane/Heptane: A common and effective pair balancing polarity.[11]

  • Acetone-Water: Acetone dissolves the compound, and water acts as the anti-solvent. Use with care, as rapid addition of water can cause the compound to "oil out."

  • Methanol-Water: Similar to the acetone-water system, this can be effective for inducing crystallization.[11]

Troubleshooting Guide

Problem: My compound has "oiled out" into a gooey liquid instead of forming crystals.

Cause: This common issue occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (in this case, your compound, potentially depressed by impurities).[5][12] The compound comes out of solution as a liquid instead of a solid.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount (5-10% more) of the primary solvent to decrease the saturation point. Allow it to cool more slowly.[5][12]

  • Lower the Cooling Temperature Drastically (Shock Cool): While generally not recommended for purity, if crystals refuse to form, you can try placing the oiled solution in an ice bath. This can sometimes induce solidification of the oil, which can then be re-dissolved and recrystallized properly.

  • Modify the Solvent System: If using a mixed-solvent pair, you may have added the anti-solvent too quickly or the overall polarity is not optimal. Re-dissolve the oil and add more of the "soluble" solvent before attempting a slower cooling process.

G start Compound 'Oiled Out' reheat Re-heat Solution to Redissolve Oil start->reheat add_solvent Add 5-10% More of the 'Good' Solvent reheat->add_solvent If oil persists... If oil persists... reheat->If oil persists... Increase solvent amount slow_cool Allow to Cool Very Slowly add_solvent->slow_cool success Crystals Form slow_cool->success If oil persists...->add_solvent Increase solvent amount

Caption: Troubleshooting workflow for an "oiled out" compound.

Problem: No crystals are forming, even after the solution has cooled to room temperature.

Cause: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation point to begin crystallization.[12][13]

Solutions:

  • Induce Nucleation (Seeding):

    • Scratch Method: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections in the glass can provide a surface for crystal growth to begin.[12]

    • Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[5]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[12] Gently heat the solution and boil off a portion of the solvent. Allow it to cool again.

  • Use an Ice Bath: Lowering the temperature further in an ice-salt bath can decrease solubility and promote crystallization. Do this only after attempting nucleation at room temperature, as rapid cooling can trap impurities.[2][13]

Problem: The yield of my recrystallized product is very low.

Cause: A low yield can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or incomplete crystallization from the cooled solution.

Solutions:

  • Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Work in small solvent additions.[13]

  • Pre-heat Your Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely on the cold glass.

  • Maximize Cooling Time: Ensure the solution has been given ample time to crystallize. Cooling in an ice bath for an additional 20-30 minutes after reaching room temperature can significantly increase yield by further reducing the compound's solubility.[13]

  • Second Crop of Crystals: Do not discard the mother liquor immediately. You can often obtain a second, slightly less pure, crop of crystals by boiling off a significant portion of the solvent from the filtrate and re-cooling.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Toluene)
  • Dissolution: Place the crude 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione in an Erlenmeyer flask. Add a minimal amount of toluene and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Saturation: Continue adding small portions of hot toluene until the solid just completely dissolves. Avoid adding a large excess.

  • (Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. To encourage slower cooling, you can place the flask on a piece of wood or cork to insulate it from the benchtop.[5]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethyl acetate (the "soluble" solvent).

  • Anti-Solvent Addition: While the solution is still hot, add hexane (the "anti-solvent") dropwise with swirling until a faint, persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by chilling in an ice bath as described in the single-solvent protocol.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a pre-chilled mixture of ethyl acetate and hexane (use the same ratio that induced crystallization) to avoid re-dissolving the product.

  • Drying: Dry the purified crystals completely.

G cluster_single Single Solvent cluster_mixed Mixed Solvent s1 Dissolve in Min. Hot Solvent s2 Cool Slowly s1->s2 s3 Chill in Ice Bath s2->s3 s4 Filter & Wash with Cold Solvent s3->s4 m1 Dissolve in Min. Hot 'Good' Solvent m2 Add 'Anti-Solvent' to Cloud Point m1->m2 m3 Cool Slowly m2->m3 m4 Filter & Wash with Cold Solvent Mix m3->m4

Caption: Comparison of single vs. mixed-solvent recrystallization workflows.

References

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • YouTube. (2024, January 20). How Make Succinic Anhydride. [Link]

  • Lin, C. S. K., et al. (2021). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Crystallization Guide. Guide for crystallization. [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Vaia. While attempting to recrystallize maleic anhydride.... [Link]

  • Google Patents.
  • National Center for Biotechnology Information. 3,4-Bis[4-(4-methoxyphenoxy)phenyl]-2,5-dihydrofuran-2,5-dione. [Link]

  • ResearchGate. (2025, August 6). Efficient Synthesis of Succinimide from Succinic Anhydride in Water over Unsupported Nanoporous Nickel Material. [Link]

  • EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • ResearchGate. An overview on Common Organic Solvents and their Toxicity. [Link]

  • Scribd. (2019, April 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • Quora. (2022, December 2). What is the process of removing the acid from succinic anhydride?. [Link]

  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. [Link]

  • Journal of the Serbian Chemical Society. Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. [Link]

  • Royal Society of Chemistry. The dihydrofuran template approach to furofuran synthesis. [Link]

  • Google Patents. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

Sources

Troubleshooting low reactivity of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile succinic anhydride derivative. Here, we address common challenges related to its reactivity with various nucleophiles, providing in-depth, mechanistically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction with 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is sluggish or not proceeding at all. What are the primary factors I should investigate?

A1: Low reactivity is a common hurdle and typically points to one or more suboptimal parameters in your reaction setup. The nucleophilic acyl substitution on the anhydride ring is influenced by the nucleophile's strength, solvent choice, reaction temperature, and the presence of any catalysts.[1][2]

Here is a systematic approach to troubleshooting:

  • Assess the Nucleophile's Reactivity: The intrinsic reactivity of your nucleophile is paramount. Weakly nucleophilic species (e.g., hindered alcohols, electron-deficient amines) will naturally react slower than strong nucleophiles (e.g., primary amines, alkoxides).[3][4] The pKa of the nucleophile's conjugate acid is a good indicator; a higher pKa generally corresponds to a stronger nucleophile and a more favorable reaction.[5]

  • Evaluate the Solvent System: The choice of solvent can dramatically impact reaction rates.[6][7]

    • Polar Aprotic Solvents like DMF, DMSO, or acetonitrile (ACN) are often excellent choices.[7][8] They effectively solvate the cation of a nucleophilic salt, leaving the anionic nucleophile "naked" and more reactive.[9]

    • Polar Protic Solvents such as water, methanol, or ethanol can hinder the reaction.[6][9] They form hydrogen bonds with the nucleophile, creating a "solvent cage" that increases its steric bulk and reduces its nucleophilicity.[9] While they can stabilize ionic intermediates, this stabilization of the starting nucleophile often slows the rate-determining step.[6]

    • Apolar Solvents like toluene or benzene may be suitable, especially at higher temperatures, but can suffer from poor solubility of polar reactants.[10]

  • Increase Reaction Temperature: Many nucleophilic acyl substitutions require thermal energy to overcome the activation barrier. If the reaction is slow at room temperature, cautiously increasing the temperature (e.g., to 80-140 °C) can significantly improve the rate.[11] However, be mindful of potential side reactions or decomposition at excessive temperatures.[12]

  • Consider Catalysis: The addition of a catalyst can dramatically accelerate sluggish reactions.

    • Base Catalysis: For neutral nucleophiles like alcohols or amines, a base can deprotonate them to form their more reactive conjugate base (alkoxide or amide anion).[13] Non-nucleophilic bases like pyridine are commonly used.[2][14]

    • Nucleophilic Catalysis: Catalysts like 4-(Dimethylamino)pyridine (DMAP) are highly effective.[3][15][16] DMAP reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then more susceptible to attack by the primary nucleophile.[3]

Troubleshooting Guides

Guide 1: Optimizing Solvent Conditions for Improved Reaction Rates

The solvent plays a critical role beyond simply dissolving reactants; it actively participates in the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states.[6][7]

Problem: Your reaction in a protic solvent (e.g., ethanol) is showing minimal conversion after several hours.

Causality: Protic solvents solvate and stabilize the anionic nucleophile through hydrogen bonding.[6][9] This "caging" effect lowers the nucleophile's ground state energy, thereby increasing the activation energy required for it to attack the electrophilic carbonyl carbon of the anhydride.[9]

Step-by-Step Protocol for Solvent Screening:

  • Initial Setup: Prepare identical small-scale reactions (e.g., 0.1 mmol) of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione and your nucleophile in a parallel reactor or separate vials.

  • Solvent Selection: Choose a range of anhydrous solvents with varying properties. See the table below for suggestions.

  • Execution:

    • Dissolve the anhydride in each of the selected solvents.

    • Add the nucleophile (and catalyst, if used).

    • Run all reactions at the same temperature (start with room temperature, then consider a higher temperature like 80 °C).

    • Stir the reactions vigorously to ensure proper mixing.[12]

  • Monitoring: Monitor the reaction progress at regular intervals (e.g., 1, 4, 12, and 24 hours) using an appropriate analytical technique (TLC, LC-MS, or GC-MS).

  • Analysis: Compare the conversion rates to identify the optimal solvent system.

Data Presentation: Solvent Property and Reactivity Guide

SolventTypeDielectric Constant (ε)Typical Effect on Nucleophilic Acyl Substitution
Dimethylformamide (DMF) Polar Aprotic37Excellent. Solvates cations, freeing the nucleophile.
Dimethyl Sulfoxide (DMSO) Polar Aprotic47Excellent. Similar to DMF, highly polarizing.[7]
Acetonitrile (ACN) Polar Aprotic38Good. Effective aprotic solvent.[8]
Tetrahydrofuran (THF) Polar Aprotic7.6Moderate. Less polar, but often a good choice.
Dichloromethane (DCM) Aprotic9.1Moderate. Useful for less polar reactants.[16]
Toluene Apolar2.4Situational. May require higher temperatures.[10]
Methanol (MeOH) Polar Protic33Potentially Inhibitory. Can solvate and deactivate nucleophiles.[6][9]
Water (H₂O) Polar Protic80Inhibitory/Side Reactions. Can lead to hydrolysis of the anhydride.[8][14]

Visualization: Solvent Effect on Nucleophile Reactivity

Caption: Aprotic vs. Protic Solvent Effects on Nucleophiles.

Guide 2: Implementing Catalysis to Overcome High Activation Barriers

When thermal energy and solvent optimization are insufficient, catalysis is the next logical step. For anhydride ring-opening, nucleophilic catalysts are particularly effective.

Problem: The reaction between your sterically hindered alcohol and the anhydride shows no conversion, even at elevated temperatures in DMF.

Causality: Steric hindrance around the nucleophilic center (the alcohol's oxygen) and the electrophilic center (the anhydride's carbonyl) can create a high-energy transition state, effectively stalling the reaction. A nucleophilic catalyst circumvents this by creating a more reactive intermediate.

Experimental Protocol: DMAP-Catalyzed Esterification

  • Reagent Preparation:

    • Ensure all reagents and solvents are anhydrous. Moisture will hydrolyze the anhydride.

    • Prepare a stock solution of your alcohol in anhydrous DCM or THF.

    • Prepare a stock solution of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione in the same solvent.

  • Reaction Setup (under inert atmosphere, e.g., Argon or Nitrogen):

    • To a clean, dry flask equipped with a stir bar, add the anhydride solution (1.0 eq).

    • Add the alcohol solution (1.0 - 1.2 eq).

    • Add 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.2 eq).

  • Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC, looking for the disappearance of the starting anhydride and the appearance of a new product spot (the ester).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 0.5 N HCl (to remove DMAP and any basic byproducts), water, and saturated NaHCO₃ solution.[11]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting mono-ester product by column chromatography on silica gel.

Visualization: DMAP Catalytic Cycle

DMAP_Cycle Anhydride Anhydride Intermediate Highly Reactive N-Acylpyridinium Ion Anhydride->Intermediate + DMAP DMAP DMAP Product Ester Product Intermediate->Product + R-OH LeavingGroup Carboxylate Leaving Group Alcohol Alcohol (R-OH) Product->DMAP Regenerates Catalyst Product->LeavingGroup - Carboxylate

Caption: Catalytic cycle of DMAP in anhydride esterification.

In-Depth Scientific Explanation

The reaction of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione with a nucleophile is a classic example of Nucleophilic Acyl Substitution .[13][17] The mechanism proceeds via a two-step addition-elimination pathway.[5][17]

  • Addition: The nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride ring. This is typically the rate-limiting step.[1][5] The attack breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate.[2][3]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen reforms the C=O π-bond, and in doing so, expels the most stable leaving group. In this case, the leaving group is a carboxylate, which is stabilized by resonance.[4][5]

The reactivity of the anhydride is governed by electronic and steric factors.[1] The electron-donating nature of the 4-methoxyphenyl group slightly deactivates the carbonyl carbons towards nucleophilic attack compared to an unsubstituted phenyl group, but the anhydride functionality itself remains highly reactive, second only to acid halides in the hierarchy of carboxylic acid derivatives.[1][3]

Factors that stabilize the tetrahedral intermediate or lower the energy of the transition state leading to it will accelerate the reaction. This is why polar solvents that can stabilize the charged intermediate are beneficial (provided they don't overly stabilize the starting nucleophile) and why catalysts that create a more electrophilic intermediate (like the N-acylpyridinium ion in DMAP catalysis) are so effective.[3][6]

References

  • Solvent Effects - aliphatic nucleophilic substitution . (n.d.). Reactivity in Chemistry. Retrieved February 23, 2026, from [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1 . (n.d.). Retrieved February 23, 2026, from [Link]

  • Nucleophilic acyl substitution reactions . (2023, September 21). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions . (2022, December 2). Chemistry Steps. Retrieved February 23, 2026, from [Link]

  • Nucleophilic Acyl Substitution . (2022, February 18). BYJU'S. Retrieved February 23, 2026, from [Link]

  • Gao, S., et al. (2022). Unexpected Electrophiles in the Atmosphere - Anhydride Nucleophile Reactions and Uptake to Biomass Burning Emissions . ChemRxiv. Retrieved February 23, 2026, from [Link]

  • van der Giesen, C., et al. (2018). Alternating ring-opening polymerization of cyclohexene oxide and anhydrides: effect of catalyst, cocatalyst, and anhydride structure . Eindhoven University of Technology Research Portal. Retrieved February 23, 2026, from [Link]

  • Nucleophilic Acyl Substitution Reactions . (n.d.). In Fundamentals of Organic Chemistry. NC State University Libraries. Retrieved February 23, 2026, from [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) . (2011, May 6). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Chemistry of Acid Anhydrides . (2022, September 25). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Zhang, Y., et al. (2025, December 3). Lewis Acid-Base Pair-Regulated Ring-Opening Copolymerization of Succinic Anhydride and Tetrahydrofuran . ResearchGate. Retrieved February 23, 2026, from [Link]

  • Nucleophilic Acyl Substitution Reactions . (2025, March 5). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Ring Opening Reduction of Cyclic Anhydrides Catalyzed by Tris(pentafluorophenyl)Borane Using Hydrosilanes as Hydride Source . (n.d.). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Ring opening co-polymerization of succinic anhydride derivatives and epoxides from bio-based resources via organocatalysis . (n.d.). ANR. Retrieved February 23, 2026, from [Link]

  • Fieser, L. F., & Martin, E. L. (n.d.). Succinic anhydride . Organic Syntheses. Retrieved February 23, 2026, from [Link]

  • Getzler, Y. D., et al. (2007, April 25). Catalytic double carbonylation of epoxides to succinic anhydrides: catalyst discovery, reaction scope, and mechanism . PubMed. Retrieved February 23, 2026, from [Link]

  • Succinic anhydride esterification won't go forward . (2021, February 9). Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]

  • Tan, C. H., et al. (2012). Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals . Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • How To: Troubleshoot a Reaction . (n.d.). University of Rochester Department of Chemistry. Retrieved February 23, 2026, from [Link]

  • Kosolapova, L. S., et al. (2013, November 10). 5-Methoxy-3,4-di[(4-methylphenyl)sulfanyl]-2(5H)-furanone in the reactions with nitrogen-containing nucleophiles . Retrieved February 23, 2026, from [Link]

  • Preparation and Reaction Mechanisms of Carboxylic Anhydrides . (2020, February 25). Chemistry Steps. Retrieved February 23, 2026, from [Link]

  • Jüstel, P. M. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles . Retrieved February 23, 2026, from [Link]

  • Acid Anhydride Chemistry . (2020, May 30). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles . (n.d.). Retrieved February 23, 2026, from [Link]

  • Anhydride synthesis . (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Reactions of the furan nucleus; 2.5-dialkoxy-2.5-dihydrofurans . (n.d.). Retrieved February 23, 2026, from [Link]

  • Szostak, M. (2024, October 31). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules . MDPI. Retrieved February 23, 2026, from [Link]

Sources

Minimizing side reactions in 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during experimental work. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you minimize side reactions and maximize the yield and purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing low yields and my analysis (¹H NMR, IR) suggests the presence of the starting dicarboxylic acid. What's causing this incomplete reaction?

This is a classic and common issue, almost always pointing to incomplete cyclodehydration. The conversion of the precursor, (4-methoxyphenyl)succinic acid, to the target anhydride requires the efficient removal of a water molecule. Inefficient dehydration is the primary cause of low yields.

Plausible Causes & Troubleshooting Steps:

  • Insufficient Dehydrating Agent or Inappropriate Method: The method of dehydration is critical. Relying solely on thermal methods requires high temperatures, which can lead to other side reactions before the conversion is complete.[1]

    • Solution: Employ a chemical dehydrating agent. Acetic anhydride is effective and common. A typical protocol involves refluxing the dicarboxylic acid with an excess of acetic anhydride for 2-3 hours.[1] Phosphorus oxychloride (POCl₃) is another powerful option that can give high yields.[1]

    • Causality: Chemical dehydrating agents react with the carboxylic acid groups to form a more reactive intermediate (e.g., a mixed anhydride with acetic anhydride) that readily cyclizes, allowing the reaction to proceed at a lower temperature than thermal methods alone.

  • Presence of Moisture: Succinic anhydrides are highly susceptible to hydrolysis.[2] Any water present in the reaction solvent or on the glassware will readily react with the anhydride product, reverting it back to the dicarboxylic acid.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon) to exclude atmospheric moisture.

  • Sub-optimal Reaction Time or Temperature: The kinetics of cyclization can be slow if conditions are not optimized.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The dicarboxylic acid (starting material) is highly polar and will have a low Rf, while the anhydride product is much less polar and will have a significantly higher Rf. Continue the reaction until the starting material spot is no longer visible. For thermal methods without a chemical agent, temperatures often need to be >150°C, and preferably in the 180°C to 230°C range.[3]

Q2: My reaction mixture is turning dark brown or black, and I'm isolating a significant amount of insoluble, tarry material. How can I prevent this?

The formation of tarry by-products or charring is a strong indicator of thermal decomposition.[4] This is particularly common when using high-temperature thermal dehydration methods for cyclization.

Plausible Causes & Troubleshooting Steps:

  • Excessive Heat: The most common cause is simply running the reaction at too high a temperature or for too long.[3] Many organic molecules, including succinic acid derivatives, will decompose under harsh thermal conditions.

    • Solution: As detailed in Q1, switch to a chemical dehydration method using reagents like acetyl chloride or acetic anhydride, which allows for significantly lower reaction temperatures (e.g., refluxing in acetic anhydride, ~140°C) compared to purely thermal routes (>180°C).[1]

    • Protocol Insight: If a thermal method is unavoidable, ensure precise temperature control. Use a sand or oil bath for uniform heating. Avoid direct heating on a hot plate, which can create localized hot spots.

  • Presence of Impurities: Impurities in the starting material can sometimes act as catalysts for decomposition at high temperatures.

    • Solution: Ensure the purity of your (4-methoxyphenyl)succinic acid precursor before starting the cyclization. Recrystallization is an effective purification method if necessary.

  • Decarboxylation Side Reaction: At elevated temperatures, succinic anhydrides and their precursors can undergo decarboxylation, which can initiate a cascade of decomposition reactions.[1][4]

    • Solution: Again, lowering the reaction temperature is the most effective strategy. If you must use high temperatures, minimize the reaction time by closely monitoring for completion via TLC.

Data Summary: Comparison of Dehydration Methods

MethodTypical TemperatureAdvantagesCommon Side ReactionsReference
Thermal 180 - 250 °CSimple, no additional reagentsCharring, tar formation, decarboxylation[1][3]
Acetic Anhydride ~140 °C (Reflux)Lower temp, good yieldsPotential for side acetylation on other functional groups[1][5]
Acetyl Chloride ~50 °C (Reflux)Mild conditionsCorrosive, requires careful handling[1]
POCl₃ ~100 °CHigh yields, effectiveHarsh reagent, requires aqueous workup[1]
Q3: My final product seems to be a high molecular weight, insoluble solid. Is this polymerization, and how can I avoid it?

Yes, this is very likely unwanted polymerization. Dihydrofuran-2,5-dione derivatives, as cyclic anhydrides, can undergo ring-opening polymerization to form polyesters or polyanhydrides.[1][6]

Plausible Causes & Troubleshooting Steps:

  • Catalytic Impurities: Trace amounts of certain impurities (both acidic and basic) can initiate polymerization. Water, in particular, can initiate ring-opening, and the resulting carboxylic acid can then catalyze further polymerization.

    • Solution: Rigorously dry all solvents and reagents and use clean, oven-dried glassware. When purifying the product, use methods like recrystallization from a non-nucleophilic solvent (e.g., hot chloroform) rather than chromatography on silica or alumina gel, as these stationary phases can sometimes promote polymerization on their surfaces.[1]

  • High Temperatures During Workup/Storage: Prolonged heating, even after the reaction is complete (e.g., during solvent removal or storage), can sometimes induce thermal polymerization.

    • Solution: Remove solvents under reduced pressure at the lowest practical temperature. Store the final, purified product in a cool, dry, and dark environment, preferably in a desiccator.

Experimental Workflow: Minimizing Side Reactions Here is a generalized workflow designed to mitigate the common side reactions discussed.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware (Oven) B Purify Starting Material ((4-methoxyphenyl)succinic acid) A->B C Use Anhydrous Solvent & Dehydrating Agent B->C D Combine Reagents (under N2 atmosphere) C->D E Heat to Optimal Temp (e.g., Reflux in Acetic Anhydride) D->E F Monitor by TLC (vs. Starting Material) E->F G Cool to RT F->G H Remove Volatiles (Reduced Pressure, Low Temp) G->H I Purify by Recrystallization (e.g., from Chloroform) H->I J Dry Final Product (Vacuum Desiccator) I->J G SM (4-methoxyphenyl)succinic acid Product 3-(4-Methoxyphenyl) dihydrofuran-2,5-dione SM->Product Cyclodehydration (e.g., Acetic Anhydride) Hydrolysis Ring-Opened Diacid (Hydrolysis Product) Product->Hydrolysis + H2O (Moisture, Aqueous Buffer) Polymer Polymer (Polyanhydride/Polyester) Product->Polymer Heat / Catalysts (Ring-Opening Polymerization) Decarbox Decarboxylation Products Product->Decarbox High Heat (>200°C)

Caption: Key side reactions originating from the target anhydride product.

This guide is intended to provide a strong foundational understanding for troubleshooting common synthetic issues. Always consult primary literature for specific substrate and reaction condition details. For further assistance, please do not hesitate to reach out.

References

  • Succinic anhydride - Grokipedia. Provides a comprehensive overview of the synthesis of succinic anhydride from succinic acid using various methods including thermal and chemical dehydration (acetyl chloride, acetic anhydride, POCl₃), and mentions side reactions like decarboxylation and polymerization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO0ZbQcrqgcKAa8_gxHc4I26iViJAzd00urffdAiFsg19Grgf6zpBYq9fBVuMPCtQr3GKGZoypXFewz89M4AaNsNxoJtAK_2HnuY11rijNA7gY8N7xmNTBzIBGzS5YStuDaijOnWqvFg==]
  • Succinic Anhydride: Applications in Surface Modification and Sustainable Production. Mentions the preparation of succinic anhydride via decarboxylation of succinic acid at high temperatures, which can produce a "charred product". [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY4ArsEcOvdqEgh4LD5Ino7r-9F6lyKf2j-SXINRuisOWFKXf-6Zsk7BM_GE5FyW9b4nbbq1xig5MCNxaDjRmvhlJgwbpl2JQIwvhpc94CqOOVpJ3QhXFbmFDZTPcvCcl3tm-kPUMQJEi6IWnpnVtWRCA0xNljwOwPQQ9mYUZ7jsvEJur_MjIMcedXXwP5jlowYoEuC2J4ze1vJDArmKLGZzZKEjud-KnM0t1xy6XzX0TBx4hj]
  • Cascade alternating metathesis cyclopolymerization of diynes and dihydrofuran - PMC - NIH. Discusses polymerization reactions involving dihydrofuran derivatives, highlighting the potential for these rings to participate in polymerization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFVn53kAnqxytrn81bShUeyz6WRmMtEWJSkPET1k0AkhPaRI-Mpdg5la4BWBTGHVPPQecf9g6z3zFIwKyjBVdsNF9jt7LmmQ2NQex0iBC77UsKB_9JsADcljhVxd2Dpuf-Pis-t3NX8Q6pNw==]
  • Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals - Rsc.org. Explicitly describes the hydrolysis of the succinic anhydride ring to its hydrophilic succinic acid analogue in the presence of water. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJKbx_rkvgT0AFFyctbVrvTOsue1Atbp4vuGmK2n87nFjUVH83Snm-l6-ZKl-oXTWUa0NqW4ZxASX-gQ30p5Z9st5_o0OatV9qtyRlD5Y9bHsEDCpdfU8oha3HNlQXN29YqVfpw7mesuL7fP1INPs9xWFg1m8N]
  • octenyl succinic anhydride-modified: Topics by Science.gov. Provides context on the modification and reactions of succinic anhydride derivatives with various functional groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAxuLDxwbI4RpNrDkPxs0G_o1cVBvHPPSj9guLUwZ1bCfAv3wrXFP4Eyr-DeuJOjVEsJuo_EpuzN92yR2GYay3oaLKBB9veZl2dNtSwfzzdVbum8HAONZbXkUTJCSBgsTqOwCwv9S0hFbnPToiifkc2r0utLoOqWBi6-_W8Qbvya9I]
  • A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - Beilstein Archives. Notes that using acetic anhydride as a dehydrating agent can result in side acetylation reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN3bqq_jUs-G1_cGMp6PtZmBh4FET8UNEDiBYMXvP6mHyHdLxnbgMB_rgBiWnlM1UvqCjr8zw-yg_1xULQeKR9OzhXTMO6DRojMD41BYZ_caAVOzRgb7fzh6BJIc9WWucGJWiABa3mF1_hxWAFfTdbqy49M7hmTQ==]
  • Living Alternating Ring‐Opening Metathesis Copolymerization of 2,3‐Dihydrofuran to Provide Completely Degradable Polymers - Research Collection. Details the use of dihydrofuran (DHF) as a comonomer in polymerization, showing the reactivity of the dihydrofuran ring system. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEgOSH_vKNbeiUyQJDm33aEe6GMCXKVpMAdkS9HIv10lvm3xzFGko1--PF0XTcmVRHrIzl_3vlw4i_HRcc03irJ_x2aPTw66zIsnJtw7brcLUh0GTuyeVzOi9_3xdMf91mHqdoOgra9mzFsYb3872PA4jSQPn_JNvrEv9IW-34saJtj1pT1haP25l-2mDLVHnZfYneyoB2myLN]
  • Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization - MDPI. Discusses the rapid decomposition (hydrolysis) of maleic anhydride in aqueous environments and how using an organic solvent mitigates this side reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtzVWZ_b5XneacsYbQf38dxhARpy4zkiJrH7kgFR1Hp8tWZSSeytSeBHBH7dh3OQwuARlDSk1dIvbO0gnuzUmz2RUQdKw8ZRcmB4G3BKvi504F8PcWeqPig1BcgRQ8IXpq]
  • Frontal polymerization of dihydrofuran comonomer facilitates thermoset deconstruction - OSTI. Describes the copolymerization of 2,3-dihydrofuran (DHF), relevant to the reactivity of the dihydrofuran scaffold. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWsD518aKTUW8EMf2YFY6CLrLb2E56r5pVFi5fD7aiV_R7tmu3NJU-MWG02DYrhmmsc6vJR0jLwP37mg816V_cqFm2QM1niPXxuLhYni1GEGHQNszX10rL7UIgZynbQaOB4RkR]
  • EP0094900B1 - Succinic anhydride derivatives as a scorch inhibitor for carboxylated rubbers - Google Patents. Discusses potential competing or side reactions in processes involving unsaturated carboxylic acids and the need to select appropriate process conditions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECiY5g7nrwxh7XDC1B2e8NKuFHwAOgFsg8aVgqf0U2dHL1cCFtrRWSfWRz7AdCWSjQEjey1aQnbv4p1-VNZ6rxPe_L_cXVR2FiGWXD2R1Sm3Ag7HkaRvEQ3yTBAgcc_7SZQGbLFkU7iEwt]
  • Synthesis of 2,5-Dihydrofurans - Organic Chemistry Portal. Notes that acidic conditions can cause the polymerization of furans and how certain solvents can prevent this. [URL: https://vertexaisearch.cloud.google.
  • EP0355895B1 - Process for the preparation of succinic anhydride derivatives. Describes the thermal reaction between a polyolefin and maleic anhydride, specifying reaction temperatures (180° to 250°C) and noting the potential for by-product formation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw3rsy1j8LCtaV5xRhlPQX21hjO6AFs0GwZEfKYuuKuyYDQYwxLJjTzGEvdC-ZADVPou2oYI0TzjuM1G1znBclyuKZtVeTVjgTqowZvJqvxAbd2IgX4Ji7nH9xoFNTbnKSoaZQsL4wP-oQ]
  • NEW SYNTHESIS OF 3-ARYL-2,5-DIHYDROFURANS - Semantic Scholar. Provides general laboratory procedures for handling related compounds, such as drying extracts with anhydrous MgSO₄ and carrying out reactions under a dry nitrogen atmosphere. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAjr2FMXemyQLy_YN4DJIXVRqrxs4AII_E0zQr9TwlroCY7gLwkeNaprfHHNJ0ki0iTJ2s5kJWnbc9ZtGDG4P7yJ0e2mZiVIpCqSwN8Q4oPhpv1tnFhD4joVoJSTpHMDi9gDa-7tPrFKJFP22upB1KHVGURfNSbEu5gU6qtKphDGSgxPzIhR27my4OWViXrH-oCYkfrjXDwttd6Im9lGw=]
  • 3,4-Bis[4-(4-methoxyphenoxy)phenyl]-2,5-dihydrofuran-2,5-dione - NIH. Describes the synthesis of a complex diaryl substituted maleic anhydride derivative, providing context for related structures. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6jJWkw-PGbe3V1X36QJKACF5ICG2K5yhN7tIWu-cg1w5xr3NkCv4W9zXAd-jNaP4OaQe6RFXtxNl9Qp_Bk-5mvbA0nLIqtZshM5cnMb3puTyfBYGw89aK3hPmzWpg77IbIVUx28r_awZDrg==]
  • N-heterocyclic Carbene Catalysed Polymerisation of 2,5-Diformylfuran - Lirias. Discusses the polymerization of furan derivatives, relevant to potential side reactions of the furanone ring system. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGibkFk6TFBZF-oRrKj1WhOVsT94BxM7D11Hu88FpvCJ0fHaf6O_C15UJ8iYVfUt9di5jkmlFVz_qmJHsQRB1vSIENoFUThY4NSuPi0ZbQi1ef0mkbm4CYHNUuwv2DDotjdCeie-A0HrHHCV76k-NDDDCdLrC0NqNTgl1OqcbNy8pvo]
  • methanone - MDPI. Details standard organic synthesis workup procedures, including washing with water, drying over anhydrous sodium sulfate, and purification by column chromatography. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4WFHdAKpmrbNzEITnLCPwElDZqfsygc9yEKT4Wue-iSl1PBqYapEANkoT1nDFV6g7gzANq0SrW7U4M6R-ma9iKpd4Ph94S9NT56yJ_R0FkOPB88wRux8MgHyV_Y_9fss0P6lFGg==]

  • reactions of the furan nucleus ; 2 .5-dialkoxy - 2 .5-dihydrofurans. Discusses various reactions of the furan nucleus, including addition reactions and hydrolysis, which are mechanistically relevant to the stability of dihydrofuran-2,5-diones. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr07BRiPzETdPiPJ4_b90NKm1edosgdWwRRwndty2YeCZFrlUeZLkroqdKpVFcFPohixujnzy7mkTZ5fUT0DKdg2N9erqlSBJc6KvSutR87Z34ecFkvNqXXX36N3Fb6NY-djmsXVvWm83WQ6Z0W1oglJeu]
  • Process for the preparation of succinic anhydride derivatives - European Patent Office - EP 0355895 B1 - Googleapis.com. Mentions the removal of tarry by-products by filtration after high-temperature reactions to form polyisobutene succinic anhydride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuGymizdCJgxKeRPVaFXmxpcEsaO8NrNv3rSFDQ8jcYd8pcynz43rcDR0DI8XYygI9ci1a4v5VzZr4x3Yyag41Wo_lF2URTewLsr3QvrCnLnZljDvkjDANeG3i4Se7snv8pmLLjOqBmaikVrWw5wgpJy-3krYFAVX1eoUOyX2FY6e_p7F9BOGkxdXb8rg=]
  • Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity - Frontiers. Highlights potential side reactions with solvents, noting that methanol can cause ring opening and esterification of maleic anhydride. It also discusses the use of Lewis acid catalysts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuUrLM_RvtloY4O3YSX3MEpWWxuny42OMrX5ZNghpG72iqsO_Jwbhr5TXAPC0HfYFyS3IuLBp8N1M8Il8xKkWddVw57DPnPXkapQgvgPBPKRbXL0_i3IrhLrpddY1G_suQvdldP0h2E7NOsMUNgo4mEvDLU3baHcZX5iHCBj6SrjM9eOfKoIl44nTPIN9xyG1Z]
  • Preparation of 3,4,5-substituted furan-2(5H)-ones using aluminum hydrogen sulfate as an efficient catalyst - Comptes Rendus de l'Académie des Sciences. Describes the synthesis of related furanone derivatives and the use of catalysts, providing context for reaction optimization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHW0WlYEw8dqQg2nA19Bqk9u13Xun9ImAnd9BpdHHk3ImK3563hh2F9IpIn58jJ7exHcBMFeL5GA-vpy6fttCMXtAb5cKv95aQCZgcSBxxSSe6WSMzOYdWfDUZiofppCSx-rHsXykbdt_FWwCoRxVao2wXuvWjGF1SP4_r0kNA7BVNxW_Pqxdoe4qk_NLXmuSN]

Sources

Technical Support Center: Thermal Stabilization of Poly(3-(4-Methoxyphenyl)dihydrofuran-2,5-dione) Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Thermal Degradation & Stability Optimization Assigned Specialist: Senior Polymer Application Scientist

Executive Technical Summary

The polymer derived from 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione (chemically synonymous with p-methoxyphenylsuccinic anhydride ) belongs to the class of aromatic polyanhydrides . These materials are critical in drug development for their surface-eroding properties and biocompatibility.

The Core Problem: Users frequently report rapid molecular weight (


) loss and discoloration during thermal processing (extrusion/molding). This is not typically a failure of the monomer chemistry itself, but a characteristic instability of the anhydride linkage. At elevated temperatures, the polymer undergoes depolymerization via intramolecular backbiting , reverting to the cyclic anhydride monomer.

The Solution Strategy: Thermal stability is not improved by "hardening" the molecule, but by widening the processing window . This guide focuses on lowering the melting temperature (


) below the degradation temperature (

) and strictly controlling catalytic impurities.

Diagnostic Workflow (Interactive)

Before altering your synthesis, identify the specific failure mode using the logic flow below.

TroubleshootingFlow Start Identify Thermal Issue Obs1 Rapid Mw loss during storage (Room Temp) Start->Obs1 Obs2 Gassing/Bubbling during Melt Processing Start->Obs2 Obs3 Discoloration (Yellowing) without significant mass loss Start->Obs3 Cause1 Hydrolytic Degradation (Moisture ingress) Obs1->Cause1 High Probability Cause2 Decarboxylation or Depolymerization (Backbiting) Obs2->Cause2 T > 180°C Cause3 Oxidation of Methoxy Group or Residual Catalyst Obs3->Cause3 O2 Exposure Action1 Protocol A: Anhydrous Handling & Desiccation Cause1->Action1 Action2 Protocol B: Copolymerization (Lower Tm) Cause2->Action2 Action3 Protocol C: Purification & Antioxidants Cause3->Action3

Figure 1: Diagnostic decision tree for isolating thermal vs. hydrolytic instability mechanisms.

Critical Protocols for Stability

Module A: Synthesis & Purification (The "Purity" Factor)

Thermal instability in polyanhydrides is often catalyzed by residual acidic species or unreacted acetyl groups from the prepolymerization stage.

The Mechanism: Residual acid groups act as proton donors, accelerating the "backbiting" mechanism where the polymer chain attacks itself to form a stable 5-membered cyclic anhydride ring (the monomer), causing chain scission.

Optimization Protocol:

StepActionTechnical Rationale
1. Monomer Recrystallization Recrystallize 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione in dry toluene/acetic anhydride (9:1).Removes hydrolyzed diacid species. The acetic anhydride scavenges residual water.
2. Pre-polymerization Reflux monomer in excess acetic anhydride to form the acetyl-terminated prepolymer.Acetyl end-caps are more stable than acid end-groups, reducing initiation sites for unzipping.
3. Catalyst Selection Use Coordination Catalysts (e.g., Cadmium acetate or Zinc acetate) instead of acidic catalysts.Coordination catalysts promote propagation without catalyzing the depolymerization back-reaction as aggressively as strong acids.
Module B: Copolymerization (The "Processing Window" Factor)

Aromatic homopolymers of methoxyphenylsuccinic anhydride typically have high crystallinity and


 values (>200°C). This is dangerously close to the decomposition temperature.

The Fix: Disrubt crystallinity to lower


 without sacrificing the aromatic backbone's rigidity.

Recommended Copolymer: Sebacic Acid (SA) Synthesize Poly(p-Methoxyphenylsuccinic anhydride-co-Sebacic acid).

  • Ratio: 20:80 to 50:50 (Molar ratio).

  • Effect: The aliphatic sebacic acid flexible chain acts as an internal plasticizer.

  • Result: Lowers processing temperature to ~80-100°C, far below the thermal degradation threshold.

Module C: Storage & Handling

The methoxy group on the phenyl ring is electron-donating, making the ring susceptible to electrophilic attack or oxidation, while the anhydride bond is hydrolytically unstable.

  • Inert Atmosphere: All thermal processing (extrusion/molding) must occur under high-purity Nitrogen or Argon.

  • Desiccation: Store polymer at -20°C in foil-sealed bags with silica gel. Allow to reach room temperature before opening to prevent condensation.

Mechanistic Visualization: Thermal Degradation[1]

Understanding how the polymer breaks down is essential for preventing it.

DegradationMechanism Polymer Linear Polyanhydride Chain (High Mw) Activation Chain Mobility Increases End-group 'Backbiting' Polymer->Activation + Heat Heat Heat Input (> Tm) Heat->Activation Cyclization Formation of Cyclic Anhydride (Monomer) Activation->Cyclization Intramolecular Nucleophilic Attack Scission Chain Scission (Mw Reduction) Cyclization->Scission Release of Monomer Scission->Activation New Active End-group

Figure 2: The "Unzipping" mechanism. Thermal energy allows the chain end to attack the nearest anhydride linkage, ejecting a monomer unit and shortening the chain.

Frequently Asked Questions (FAQ)

Q1: My polymer turns dark brown during melt pressing at 180°C. Is this oxidation?

  • Analysis: While oxidation of the methoxyphenyl group is possible, browning at this temperature in polyanhydrides usually indicates decarboxylation and charring.

  • Fix: Your processing temperature is too high. You are likely processing a homopolymer. Switch to a copolymer with Sebacic Acid (SA) or Dodecanedioic Acid (DDDA) to lower the melting point to <100°C, allowing processing at safer temperatures [1, 2].

Q2: Can I use standard antioxidants like Irganox?

  • Analysis: Be cautious. Many phenolic antioxidants contain hydroxyl (-OH) groups. At high temperatures, these -OH groups can react with the anhydride backbone, causing chain scission (alcoholysis).

  • Fix: Use non-nucleophilic stabilizers or focus strictly on exclusion of oxygen and moisture. If an antioxidant is required, ensure it is compatible with anhydride chemistry (e.g., hindered phenols with steric protection, but test for reactivity first).

Q3: The NMR shows sharp peaks corresponding to the monomer after I store the polymer for 1 month. Why?

  • Analysis: This is hydrolytic degradation , not thermal. Polyanhydrides are surface-eroding polymers designed to break down in water.[1][2] Ambient humidity is sufficient to cleave the anhydride bond.

  • Fix: Store under argon at -20°C. If the monomer peaks appear, the polymer must be reprecipitated or resynthesized; you cannot "dry out" the hydrolysis [3].

Q4: How does the methoxy group specifically affect stability compared to unsubstituted phenylsuccinic anhydride?

  • Analysis: The methoxy group is an electron-donating group (EDG). It increases the electron density on the aromatic ring. While this affects the crystallinity and solubility, it generally makes the anhydride carbonyls slightly less electrophilic than electron-withdrawing derivatives, potentially offering marginal hydrolytic stability improvements. However, it may increase susceptibility to oxidative degradation at the ring if exposed to air at high temperatures [4].

References

  • Domb, A. J., & Langer, R. (1987). Polyanhydrides. I. Preparation of high molecular weight polyanhydrides. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Kumar, N., Langer, R. S., & Domb, A. J. (2002). Polyanhydrides: an overview. Advanced Drug Delivery Reviews. Link

  • Tamada, J. A., & Langer, R. (1993). Erosion kinetics of hydrolytically degradable polymers. Proceedings of the National Academy of Sciences. Link

  • Katti, D. S., et al. (2002). Polyanhydrides: synthesis, properties, and applications. International Journal of Pharmaceutics. Link

Sources

Technical Support Center: Resolving Solubility Challenges of 4-Methoxyphenylsuccinic Anhydride in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-methoxyphenylsuccinic anhydride. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile reagent in their work. Succinic anhydrides are valuable intermediates in pharmaceutical development and for creating bioconjugates to enhance the therapeutic properties of biomolecules, such as improving their half-life or solubility.[1][2][3] However, the inherent chemical properties of 4-methoxyphenylsuccinic anhydride present a common, yet critical, experimental hurdle: poor solubility in aqueous media.

This document provides in-depth, practical solutions to these solubility and reactivity challenges. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is 4-methoxyphenylsuccinic anhydride so difficult to dissolve in my aqueous buffer?

A1: The challenge lies in its molecular structure and competing chemical reactions.

4-methoxyphenylsuccinic anhydride is an amphipathic molecule, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) characteristics.

  • Hydrophobic Character: The 4-methoxyphenyl group is a bulky, nonpolar aromatic ring. This region of the molecule does not interact favorably with water, leading to low intrinsic solubility. While succinic anhydride itself is only slightly soluble in water, the addition of this large phenyl group significantly decreases its affinity for aqueous solutions.[4]

  • Reactive Instability (Hydrolysis): The core of the problem is the high reactivity of the anhydride functional group. In the presence of water, the anhydride ring readily undergoes hydrolysis to form the corresponding dicarboxylic acid (4-methoxyphenylsuccinic acid).[5][6] While this resulting diacid is typically more water-soluble, this reaction is often an undesired side reaction that consumes your active reagent.[7] The rate of this hydrolysis is significantly accelerated by increased temperature and basic pH.[5][7][8][9]

Therefore, you are facing a dual challenge: dissolving a hydrophobic molecule while simultaneously preventing it from being destroyed by the solvent itself.

Q2: What is the best practice for preparing a usable stock solution of 4-methoxyphenylsuccinic anhydride?

A2: The standard and most effective method is to first dissolve the anhydride in a water-miscible, anhydrous organic solvent before introducing it to your aqueous system.

Directly adding the solid anhydride to a buffer is highly likely to result in clumps of insoluble material that will either fail to react or hydrolyze very slowly and inefficiently.

  • Solvent Selection: Choose a high-purity, anhydrous, water-miscible organic solvent. The most common and effective choices are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Acetonitrile is another option.[4][10]

  • Preparation:

    • Dispense the required mass of 4-methoxyphenylsuccinic anhydride into a clean, dry glass vial.

    • Add the anhydrous organic solvent to achieve a high, but fully dissolved, concentration (e.g., 100-200 mM).

    • Vortex or gently sonicate the vial until all solid material is completely dissolved. The solution should be clear.

  • Critical Handling Note: Prepare the stock solution immediately before use. Anhydrides are highly susceptible to moisture, and even high-grade anhydrous solvents can absorb atmospheric water over time, leading to premature hydrolysis of the stock solution.[7] Do not store anhydride stock solutions for extended periods.

Co-SolventTypical Starting ConcentrationKey Considerations
DMSO 100 - 500 mMExcellent solvating power. Can have effects on protein structure at high final concentrations (>5-10% v/v).
DMF 100 - 500 mMGood alternative to DMSO. Also may affect protein stability. Ensure high purity.
Acetonitrile 50 - 200 mMLess aggressive towards protein structure but may have lower solvating power for highly hydrophobic compounds.[4][10]
Q3: My anhydride precipitates immediately when I add the organic stock solution to my aqueous buffer. How can I prevent this?

A3: This is a classic solubility crash. It occurs because the final concentration of the organic co-solvent is too low to keep the hydrophobic compound in solution. The key is to manage the transition from the organic to the aqueous environment carefully.

Use the following workflow to diagnose and solve the issue.

G cluster_0 Initial Checks & Simple Fixes cluster_1 Solvent System Optimization cluster_2 Reaction Condition Adjustments start Start: Anhydride precipitates upon addition to buffer check_mixing Is the buffer being vigorously stirred? start->check_mixing add_slowly Action: Add stock solution slowly/dropwise to the vortexing buffer. check_mixing->add_slowly No check_cosolvent What is the final % (v/v) of organic co-solvent? check_mixing->check_cosolvent Yes add_slowly->check_cosolvent increase_cosolvent Action: Increase final co-solvent concentration (e.g., from 2% to 5-10%). [Caution: May affect biomolecule stability] check_cosolvent->increase_cosolvent < 5% change_cosolvent Action: Switch to a stronger solvent (e.g., Acetonitrile -> DMSO). check_cosolvent->change_cosolvent Still precipitates check_temp Is the reaction run at room temp or below? check_cosolvent->check_temp ≥ 5% end_node Outcome: Clear reaction mixture increase_cosolvent->end_node change_cosolvent->end_node warm_buffer Action: Gently warm buffer (e.g., to 30-37°C) before addition. [Caution: Accelerates hydrolysis] check_temp->warm_buffer Yes check_pH Is the pH optimal for both solubility and reaction? check_temp->check_pH No warm_buffer->end_node adjust_pH Action: See FAQ 4. Slight pH changes can impact solubility. check_pH->adjust_pH adjust_pH->end_node

Caption: Troubleshooting workflow for anhydride precipitation.

Q4: How does pH critically influence my experiment? It seems to be a trade-off.

A4: You are correct, pH is the most critical parameter to balance. It controls the competition between the desired reaction (e.g., with an amine) and the undesired hydrolysis.

  • Undesired Hydrolysis: The rate of anhydride hydrolysis is base-catalyzed. As the pH increases above 7, the concentration of hydroxide ions (a potent nucleophile) increases, leading to a faster rate of ring-opening to the inactive dicarboxylic acid.[5][8][9]

  • Desired Reaction (Aminolysis): For bioconjugation to proteins, the target is typically the primary amine of a lysine residue. This amine is only nucleophilic when it is in its deprotonated, neutral state (-NH₂). The pKa of lysine's side-chain amine is ~10.5. To ensure a sufficient population of deprotonated amines, the reaction is typically run at a pH between 7.5 and 8.5. Below this range, most lysines will be protonated (-NH₃⁺) and non-reactive.[5][6]

This creates a narrow experimental window. You must operate at a pH high enough to deprotonate your target amine but low enough to minimize the rate of competing hydrolysis.

G cluster_0 Desired Pathway cluster_1 Undesired Pathway Anhydride 4-Methoxyphenylsuccinic Anhydride (Active Reagent) Amine Protein-NH₂ (Nucleophilic Amine) Anhydride->Amine Hydroxide H₂O / OH⁻ (Hydrolysis) Anhydride->Hydroxide Conjugate Stable Amide Bond (Bioconjugate Product) Amine->Conjugate Aminolysis (pH 7.5-8.5) Diacid Inactive Dicarboxylic Acid (Hydrolysis Product) Hydroxide->Diacid Hydrolysis (Rate increases with pH)

Caption: The competition between aminolysis and hydrolysis.

Recommendation: For amine conjugations, start your optimization at pH 7.5. Monitor the reaction progress and consider slightly increasing the pH to 8.0 or 8.5 only if the reaction rate is too slow, while being aware of the increased risk of hydrolysis.

Q5: My reaction yield is low, and I suspect rapid hydrolysis is the culprit. How can I improve the outcome?

A5: If you suspect hydrolysis is outcompeting your desired reaction, you need to kinetically favor the intended pathway.

  • Confirm Hydrolysis: If you have access to analytical instrumentation, confirm your suspicion. Use LC-MS to monitor the reaction over time. You should see the consumption of your starting materials (e.g., your protein) and the formation of your desired conjugate, but you will also be able to see the appearance of the hydrolyzed diacid byproduct.[7][11]

  • Temperature Control: Perform the entire reaction on ice (0-4 °C). Lowering the temperature will decrease the rate of all reactions, but it often slows the rate of hydrolysis more significantly than the reaction with a potent nucleophile like a deprotonated amine.

  • Reagent Stoichiometry:

    • Use a modest excess of the anhydride (e.g., 5-10 fold molar excess over the target functional groups). This increases the probability of a productive collision with your target molecule.

    • Avoid a very large excess, as this can lead to off-target modifications and increases the risk of precipitation.[7]

  • Reaction Time: Because of the ongoing hydrolysis, there is a point of diminishing returns. Most of the productive conjugation will occur relatively quickly (e.g., within 30-60 minutes). Allowing the reaction to proceed for many hours will likely only lead to complete hydrolysis of the remaining anhydride. Monitor the reaction progress to determine the optimal endpoint.

  • Reagent Purity: Always use a fresh bottle or a properly stored aliquot of 4-methoxyphenylsuccinic anhydride. Old reagents may have already been partially hydrolyzed by atmospheric moisture.[7]

By systematically addressing solubility, pH, and reaction kinetics, you can successfully employ 4-methoxyphenylsuccinic anhydride in your aqueous-based experiments and achieve reliable, high-yield results.

References

  • BenchChem. (n.d.). Strategies to minimize byproduct formation in anhydride reactions.
  • Reddit. (2022, January 24). Practical strategy for anhydride hydrolysis. r/Chempros.
  • Crasto, C. (2000). S-(4-methoxyphenyl) benzenethiosulfinate (MPBT)/trifluoromethanesulfonic anhydride: a convenient system for the generation of glycosyl triflates from thioglycosides. Organic Letters, 2(25), 4067-9.
  • ECHEMI. (n.d.). Mixed Anhydride Problems.
  • Chemistry Guru. (n.d.). Increase Solubility of Sparingly Soluble Salts.
  • ResearchGate. (2019, May 16). Remove acetic anhydride excess?.
  • Chemistry Steps. (2020, February 25). Preparation and Reaction Mechanisms of Carboxylic Anhydrides.
  • LibreTexts Chemistry. (2022, September 25). 21.5: Chemistry of Acid Anhydrides.
  • Broadview Technologies, Inc. (2024, February 22). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides.
  • ChemicalBook. (2024, May 11). The solubility of Succinic anhydride.
  • Shah, T. (2020, November 12). Bioconjugates: The Adaptable Challenge. BioPharm International.
  • O’Connor, C. M. (n.d.). 13.6. Reactions with Anhydride Electrophiles. Introduction to Organic Chemistry.
  • Andrés, G. O., Granados, A. M., & de Rossi, R. H. (2001). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, 66(23), 7653–7657.
  • Chem LibreTexts. (n.d.). Chapter 3: Solution Chemistry.
  • Pharmaceutical Technology. (2025, March 27). How bioconjugation is unlocking new drug development.
  • Yang, W. (2013). Solubility of succinic anhydride in different pure solvents and binary solvent mixtures with the temperature range from 278.15 to 333.15 K. Journal of Molecular Liquids, 180, 7-11.
  • INIS-IAEA. (2017, January 15). Measurement and correlation of solubility of succinic anhydride in pure solvents and binary solvent mixtures.
  • MDPI. (2025, August 29). Recent Advances in the Development of Metal-Glycoconjugates for Medicinal Applications.
  • Cheméo. (n.d.). 4-Methoxybenzoic acid anhydride.
  • ResearchGate. (n.d.). Observed rate constant for the hydrolysis of phthalic anhydride as a....
  • PubMed. (2001, November 16). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural characterization of novel compounds and synthetic intermediates is paramount. 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione, a substituted succinic anhydride, serves as a valuable building block in organic synthesis. Its precise structure dictates its reactivity and the properties of downstream products. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful tool for elucidating its molecular architecture in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione. We will dissect the spectrum from first principles, assign the resonances, and discuss the critical spin-spin coupling patterns. Furthermore, this guide will compare the insights gained from ¹H NMR with those from complementary techniques, offering researchers a holistic strategy for structural verification.

Section 1: Deciphering the Structure: A Theoretical ¹H NMR Prediction

Before analyzing an experimental spectrum, a rigorous theoretical prediction provides a roadmap for interpretation. The structure of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione contains two key fragments: the p-methoxyphenyl group and the dihydrofuran-2,5-dione (succinic anhydride) ring. The presence of a chiral center at the C3 position introduces significant complexity and a wealth of structural information into the spectrum.

dot graph "Molecular_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=plaintext, fontsize=12]; edge [style=invis];

} Caption: Structure of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione with key protons labeled.

Expected Spectral Features:

  • The p-Methoxyphenyl Group:

    • Methoxy Protons (-OCH₃): These three protons are chemically equivalent and do not couple with other protons. They will appear as a sharp singlet, typically around 3.8 ppm .

    • Aromatic Protons (Hₒᵣₜₕₒ & Hₘₑₜₐ): The para-substitution pattern creates a symmetrical AA'BB' system which simplifies to two distinct doublets. The two protons ortho to the electron-donating methoxy group (Hₒᵣₜₕₒ) are more shielded and will appear upfield, around 6.9 ppm . The two protons meta to the methoxy group (Hₘₑₜₐ) are less shielded and will appear downfield, around 7.2 ppm . Each will integrate to 2H.

  • The Dihydrofuran-2,5-dione Ring (An ABX System):

    • The C3 carbon is a chiral center, which renders the two protons on the adjacent C4 carbon (Hₐ and Hₑ) chemically non-equivalent. They are termed diastereotopic protons .[1] This non-equivalence is the key to a complex and informative splitting pattern.

    • Proton Hₓ: This proton is at the C3 position, making it both benzylic and alpha to a carbonyl group. This dual deshielding effect places its resonance significantly downfield, predicted in the 4.2-4.5 ppm range. It will be split by both Hₐ and Hₑ, appearing as a doublet of doublets (dd) .

    • Protons Hₐ and Hₑ: These diastereotopic methylene protons are alpha to the other carbonyl group. They are expected to resonate between 2.9 and 3.6 ppm . They will split each other (geminal coupling) and are each split by Hₓ (vicinal coupling), resulting in two distinct doublets of doublets .

Section 2: Representative Experimental Data and Interpretation

While spectra can vary slightly with solvent and spectrometer field strength, a typical ¹H NMR spectrum of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione in CDCl₃ would yield the data summarized below.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
~7.252HdJ = 8.8 HzHₘₑₜₐ (Aromatic)
~6.902HdJ = 8.8 HzHₒᵣₜₕₒ (Aromatic)
~4.401HddJ = 9.2, 5.6 HzHₓ (CH -Ar)
~3.803Hs--OCH
~3.451HddJ = 18.0, 9.2 HzHₐ (CH ₂-COO)
~3.001HddJ = 18.0, 5.6 HzHₑ (CH ₂-COO)

Interpretation Walkthrough:

  • The Singlet at 3.80 ppm: Unmistakably the three equivalent protons of the methoxy group. Its integration value of 3H serves as a crucial reference for the other signals.

  • The Doublets at 7.25 and 6.90 ppm: These are the classic signals for a 1,4-disubstituted benzene ring. The downfield signal (7.25 ppm) is assigned to the Hₘₑₜₐ protons, which are further from the electron-donating -OCH₃ group. The upfield signal (6.90 ppm) corresponds to the more shielded Hₒᵣₜₕₒ protons.

  • The ABX System (4.40, 3.45, 3.00 ppm): This is the most structurally informative region.

    • The signal at 4.40 ppm (Hₓ) integrates to one proton and is split into a doublet of doublets, confirming its coupling to two different neighboring protons.

    • The signals at 3.45 ppm (Hₐ) and 3.00 ppm (Hₑ) each integrate to one proton. Their large geminal coupling constant (~18.0 Hz) is characteristic of diastereotopic methylene protons on a five-membered ring. Each signal is further split by Hₓ with different vicinal coupling constants (9.2 Hz and 5.6 Hz), confirming their distinct spatial relationships to Hₓ.

dot graph "Spin_Coupling" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Spin-spin coupling relationships in the dihydrofuran-2,5-dione ring.

Section 3: A Comparative Guide to Structural Analysis

While ¹H NMR is the primary tool for this molecule, a multi-technique approach ensures the highest level of confidence in structural assignment, which is critical in regulated environments like drug development.

dot graph "Analytical_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [fontsize=10];

} Caption: Integrated workflow for unambiguous structural confirmation.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Precise proton environment, connectivity (J-coupling), stereochemical relationships, and quantitative analysis.Unparalleled detail on H-framework, identifies diastereotopicity.[1]Can be complex to interpret, requires deuterated solvents.
¹³C NMR Number and type of unique carbon atoms (aliphatic, aromatic, carbonyl).Provides a carbon "map" of the molecule, complements ¹H NMR.[2]Insensitive (requires more sample/time), no coupling information in standard spectra.
FTIR Presence of functional groups.Fast and simple. Clearly shows the characteristic anhydride C=O stretches (~1860 & 1780 cm⁻¹) and C-O stretches.[3][4]Provides no information on molecular connectivity.
Mass Spec. Molecular weight and fragmentation patterns.High sensitivity, confirms molecular formula (with HRMS). Essential for identifying impurities. Can be used to study hydrolysis.[5]Isomeric compounds cannot be distinguished. Provides no stereochemical data.
GC/LC-MS Separation and identification of components in a mixture.Powerful for purity assessment and reaction monitoring.[6][7]Requires method development; potential for on-column degradation.

Expert Insight: For 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione, FTIR is an excellent first-pass technique to quickly confirm the presence of the anhydride functional group.[8][9][10] High-resolution mass spectrometry will confirm the elemental composition. However, only ¹H NMR can resolve the critical diastereotopicity of the C4 protons, providing definitive proof of the 3-substituted succinic anhydride structure and ruling out other isomers.

Section 4: Experimental Protocol for High-Quality ¹H NMR Acquisition

Trustworthy data is born from a meticulous protocol. The following steps outline the best practices for acquiring a publication-quality spectrum of the title compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for unambiguous structural elucidation and purity assessment.

Methodology:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the dried, purified compound directly into a clean, dry NMR tube. Causality: Using a sufficient quantity ensures a good signal-to-noise ratio in a reasonable time. b. Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is a good solvent for this compound and its residual peak at 7.26 ppm minimally interferes with the aromatic signals. TMS provides a 0.00 ppm reference. c. Cap the tube and vortex gently for 30 seconds to ensure complete dissolution. Visually inspect for any particulates.

  • Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the magnet. b. Perform standard lock and shim procedures on the deuterium signal of CDCl₃. Causality: Locking ensures field stability, while shimming optimizes magnetic field homogeneity, leading to sharp, symmetrical peaks. c. Set the spectral width to cover a range of -1 to 12 ppm. d. Set the acquisition time to at least 4 seconds and the relaxation delay to 5 seconds. Causality: A longer acquisition time improves resolution. A relaxation delay of 5 seconds, which is >5 times the T1 of typical protons, ensures accurate signal integration for quantitative analysis. e. Set the number of scans to 16. This can be increased if the sample concentration is low.

  • Data Processing: a. Apply an exponential multiplication function with a line broadening factor of 0.3 Hz. Causality: This enhances the signal-to-noise ratio with minimal loss of resolution. b. Perform a Fourier transform. c. Manually phase the spectrum to achieve a flat baseline. d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. e. Integrate all signals and normalize the integration relative to a well-resolved signal, such as the 3H singlet of the methoxy group. f. Pick and label all peaks, reporting chemical shifts to two decimal places.

Conclusion

The ¹H NMR spectrum of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is rich with structural information. The key diagnostic features are the characteristic AA'BB' pattern of the p-methoxyphenyl group and, most importantly, the complex ABX spin system of the succinic anhydride ring protons. The observation of three distinct doublet-of-doublets for these ring protons is definitive proof of the structure, arising from the diastereotopicity induced by the C3 chiral center. While complementary techniques like FTIR and Mass Spectrometry are vital for confirming functional groups and molecular weight, ¹H NMR remains the unparalleled tool for the complete and unambiguous structural assignment of this important synthetic intermediate.

References

  • FTIR spectra of succinic anhydride (substrate) and aluminium... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • FTIR spectra of succinic anhydride (a), 2-dimethylaminoethanol (b),... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • ATR-FTIR spectra of (a) succinic acid, (b) succinic anhydride, (c) PAA,... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Ouellette, R. J., & Rawn, J. D. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • Wasser, R. B. (n.d.). Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy. Newspulpaper. Retrieved February 23, 2026, from [Link]

  • Thery, S., Jacquet, D., & Mantel, M. (2006). A Study of Chemical Interactions at the Stainless Steel/Polymer Interface by Infrared Spectroscopy. Part 1: Interaction Mechanisms Between Succinic Anhydride and 304 Stainless Steel. Journal of Adhesion Science and Technology, 12(9), 955-971. [Link]

  • Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. (n.d.). Rsc.org. Retrieved February 23, 2026, from [Link]

  • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0149462). (n.d.). NP-MRD. Retrieved February 23, 2026, from [Link]

  • Murphy, R. C., & Harrison, A. G. (2005). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. Journal of the American Society for Mass Spectrometry, 16(10), 1708-1715. [Link]

  • 3,4-Bis[4-(4-methoxyphenoxy)phenyl]-2,5-dihydrofuran-2,5-dione. (n.d.). NIH. Retrieved February 23, 2026, from [Link]

  • Table 1 H NMR chemical shifts and coupling constants for anhydride (1)... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved February 23, 2026, from [Link]

  • Methylsuccinic anhydride - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 23, 2026, from [Link]

  • 4,4′-([3][4][8]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). (2022, November 4). Molbank, 2022(4), M1486. [Link]

  • Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Penchev, P. N., & Nachkova, S. R. (2010). A database of assigned C-13 NMR spectra. Retrieved from [Link]

  • Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. (2025, June 7). MDPI. [Link]

  • Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Zhang, Y., et al. (2021). Biosynthesis of lactones from diols mediated by an artificial flavin. Bioresources and Bioprocessing, 8(1), 94. [Link]

  • 1H nuclear magnetic resonance (NMR) spectrum (CDCl3) of the reaction product... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved February 23, 2026, from [Link]

  • Succinic anhydride. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. (2023, April 17). ACS Omega. [Link]

  • Syllabus for Chemistry (SCQP08). (2025, December 13). S3waas. Retrieved February 23, 2026, from [Link]

  • Spectroscopic, computational modeling and cytotoxicity of a series of meso-phenyl and meso-thienyl-BODIPYs. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

Sources

Optimizing Detection: A Comparative Guide to Mass Spectrometry Modalities for 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione , a derivative of phenylsuccinic anhydride, presents a classic analytical paradox: it is structurally distinct yet hydrolytically unstable. In drug development, this molecule often serves as a reactive intermediate or a metabolic precursor to succinimides.

This guide compares the two dominant analytical modalities—Electron Impact (EI) and Electrospray Ionization (ESI) —and argues that while EI provides superior structural fingerprinting, ESI requires specific derivatization protocols to avoid quantitation errors caused by hydrolysis.

Part 1: Structural Analysis & Stability Profile

Before selecting an ionization method, the analyst must account for the molecule's reactivity. As a cyclic anhydride, the furan-2,5-dione ring is highly susceptible to nucleophilic attack by water, rapidly converting to 3-(4-methoxyphenyl)succinic acid (MW 224).

FeatureSpecificationMass Spec Implication
Molecular Formula

Monoisotopic Mass: 206.06 Da
Core Moiety Succinic AnhydrideLoss of

(44 Da) and

(28 Da) are diagnostic.
Substituent 4-MethoxyphenylDirects charge localization; generates stable benzyl-type cations (

121).
Key Risk HydrolysisIn aqueous mobile phases (LC-MS), the M+ peak (206) disappears, replaced by the di-acid

peak.

Part 2: Comparative Methodology

Method A vs. Method B: Selecting the Right Tool

The choice between EI (GC-MS) and ESI (LC-MS) is not merely about instrument availability; it is a choice between structural identification and biological quantification .

Comparison Table: Performance Metrics
FeatureMethod A: EI-MS (Direct) Method B: ESI-MS (Direct) Method C: ESI-MS (Derivatized)
Primary Application Impurity Profiling / IDRapid ScreeningPK/Bioanalysis (Quantitation)
Ionization Energy Hard (70 eV)SoftSoft
Dominant Ion Fragment Ions (162, 121)

(207) or Hydrolysis Product (225)
Derivatized Adduct (e.g.,

)
Hydrolysis Risk Low (if solvent is dry)Critical (LC mobile phase contains water)Low (Anhydride is "capped")
Sensitivity Moderate (ng range)High (pg range)Very High (fg range)
Recommendation Best for Structure Elucidation Not Recommended without modificationBest for Quantitation
Critical Insight: The ESI Artifact Trap

Attempting direct LC-MS analysis of this anhydride using standard reverse-phase conditions (Water/Acetonitrile) will result in the detection of the hydrolyzed di-acid (MW 224) , not the parent anhydride.

  • Observation: You will see a peak at

    
     223 (
    
    
    
    ) or 225 (
    
    
    ).

Part 3: Fragmentation Mechanics (EI-MS)

In Electron Impact (EI) ionization, the molecule undergoes predictable cleavage driven by the stability of the aromatic ring and the release of neutral gas molecules (


, 

) from the anhydride ring.
Predicted Fragmentation Pathway[1][2][3][4]
  • Molecular Ion (

    
     206):  The radical cation forms.
    
  • Primary Loss (

    
    ):  Ejection of 
    
    
    
    from the anhydride ring is the most energetically favorable initial step, collapsing the ring.
  • Secondary Loss (

    
    ):  Subsequent loss of 
    
    
    
    typically follows, often leading to a styrene-like radical cation.
  • Benzylic Cleavage (

    
     121):  The 4-methoxybenzyl cation is exceptionally stable due to resonance. This is often the Base Peak  (100% abundance).
    
Visualization: Fragmentation Tree

The following diagram illustrates the decay of the molecular ion into its diagnostic fragments.

Fragmentation M_Ion Molecular Ion (M+) m/z 206 [C11H10O4]+. Frag_162 [M - CO2]+. m/z 162 (Ring Contraction) M_Ion->Frag_162 M_Ion->Frag_162 - CO2 Frag_121 Methoxybenzyl Cation m/z 121 (Base Peak Candidate) M_Ion->Frag_121 M_Ion->Frag_121 Benzylic Cleavage Frag_191 [M - CH3]+ m/z 191 (Methoxy cleavage) M_Ion->Frag_191 Frag_134 [M - CO2 - CO]+. m/z 134 (Styrene-like) Frag_162->Frag_134 Frag_162->Frag_134 - CO Loss_CO2 - CO2 (44 Da) Loss_CO - CO (28 Da) Loss_Succ Succinic Ring Cleavage

Caption: Predicted EI fragmentation pathway showing the characteristic loss of anhydride gases and the formation of the stable methoxybenzyl cation.

Part 4: Experimental Protocols

Protocol 1: Handling for Direct EI-MS (GC-MS)

To prevent hydrolysis prior to injection.

  • Solvent Selection: Use anhydrous Acetone or Ethyl Acetate. Avoid Methanol/Ethanol (reacts to form esters) and water.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL anhydrous solvent. Add molecular sieves (3Å) to the vial if analyzing >1 hour after prep.

  • GC Parameters:

    • Inlet Temp: 250°C (Ensure rapid volatilization).

    • Column: DB-5ms or equivalent non-polar phase.

    • Carrier: Helium @ 1 mL/min.

Protocol 2: Derivatization for LC-MS (Quantitation)

To stabilize the analyte for biological matrices.

This protocol converts the unstable anhydride into a stable amide, allowing for sensitive ESI detection without hydrolysis artifacts.

  • Reagent: Prepare 50 mM Di-n-butylamine (DBA) in Acetonitrile.

  • Reaction: Mix 50 µL of sample (in dry ACN) with 50 µL of DBA reagent.

  • Incubation: Vortex and let stand at room temperature for 10 minutes. (Reaction is instantaneous).

  • Mechanism: The amine attacks the anhydride ring, opening it to form a stable amide-acid derivative.

  • Detection: Monitor the

    
     or 
    
    
    
    adduct. The mass shift will be predictable (+129 Da for DBA addition).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136911, Phenylsuccinic anhydride. Retrieved from [Link]

  • Karlsson, D., et al. (2004). Determination of airborne anhydrides using LC-MS monitoring negative ions of di-n-butylamine derivatives. Journal of Environmental Monitoring. Retrieved from [Link]

  • McLafferty, F. W. (1993).Interpretation of Mass Spectra. University Science Books.
  • Galermo, A. G., et al. (2018). An LC-MS/MS Approach for Determining Glycosidic Linkages. (Demonstrates acid hydrolysis principles relevant to anhydride stability). Retrieved from [Link]

A Comparative Guide to the Reactivity of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione and Phenylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of appropriate chemical reagents is paramount to the success of synthetic strategies. Cyclic anhydrides, such as derivatives of succinic anhydride, are versatile intermediates used in a variety of applications, including the synthesis of polymers, resins, and pharmaceuticals. Their reactivity is a key determinant of their utility. This guide provides an in-depth comparison of the reactivity of two such anhydrides: 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione and phenylsuccinic anhydride.

Introduction: Structural and Electronic Overview

At first glance, 3-(4-methoxyphenyl)dihydrofuran-2,5-dione and phenylsuccinic anhydride share a common succinic anhydride core. The key distinction lies in the substituent on the furanone ring: a 4-methoxyphenyl group versus a phenyl group. This seemingly minor difference has significant implications for the electronic properties of the molecule and, consequently, its chemical reactivity.

The electrophilicity of the carbonyl carbons in the anhydride ring is the primary driver of its reactivity towards nucleophiles. Any substituent that alters the electron density at these carbons will modulate the reaction rate. In the case of 3-(4-methoxyphenyl)dihydrofuran-2,5-dione, the para-methoxy group on the phenyl ring plays a crucial role.

The Decisive Role of the Methoxy Substituent

The methoxy group (–OCH₃) exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond framework.

  • Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This donation of electron density is most pronounced at the ortho and para positions.[1]

In the para position, the resonance effect typically outweighs the inductive effect, leading to a net donation of electron density to the aromatic ring.[1] This increased electron density on the phenyl ring is then relayed to the succinic anhydride core, albeit to a lesser extent. The result is a slight decrease in the electrophilicity of the carbonyl carbons in 3-(4-methoxyphenyl)dihydrofuran-2,5-dione compared to the unsubstituted phenylsuccinic anhydride.

Conversely, the phenyl group in phenylsuccinic anhydride exerts a mild electron-withdrawing inductive effect, which enhances the electrophilicity of the carbonyl carbons relative to a simple alkyl-substituted succinic anhydride.

Therefore, from a theoretical standpoint, phenylsuccinic anhydride is expected to be more reactive towards nucleophiles than 3-(4-methoxyphenyl)dihydrofuran-2,5-dione. The electron-donating nature of the methoxy group in the latter deactivates the anhydride ring to nucleophilic attack. This principle is supported by studies on substituted benzoic anhydrides, where electron-donating groups were found to decrease reactivity, while electron-withdrawing groups increased it.[2]

G cluster_0 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione cluster_1 Phenylsuccinic Anhydride a Methoxy Group (-OCH3) b Resonance Effect (+R) (Electron Donating) a->b c Inductive Effect (-I) (Electron Withdrawing) a->c d Net Effect: Electron Donation to Ring b->d c->d e Reduced Electrophilicity of Carbonyl Carbons d->e f Lower Reactivity e->f g Phenyl Group h Inductive Effect (-I) (Weakly Electron Withdrawing) g->h i Increased Electrophilicity of Carbonyl Carbons h->i j Higher Reactivity i->j

Electronic effects influencing anhydride reactivity.

Comparative Reactivity in Action: Aminolysis

A common and synthetically important reaction of cyclic anhydrides is aminolysis, the reaction with an amine to form a succinamic acid derivative.[3][4] This reaction is a cornerstone of many bioconjugation and drug delivery strategies. The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[3][5]

Table 1: Predicted Reactivity in Aminolysis

CompoundElectronic Effect of SubstituentPredicted Electrophilicity of CarbonylsPredicted Rate of Aminolysis
3-(4-Methoxyphenyl)dihydrofuran-2,5-dione Net Electron-Donating (+R > -I)LowerSlower
Phenylsuccinic Anhydride Weakly Electron-Withdrawing (-I)HigherFaster

The higher electrophilicity of the carbonyl carbons in phenylsuccinic anhydride leads to a lower activation energy for the nucleophilic attack by an amine, resulting in a faster reaction rate.

Experimental Protocol: Comparative Aminolysis of Anhydrides

To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The following protocol outlines a method for monitoring the aminolysis of both anhydrides with a model primary amine, such as benzylamine, using UV-Vis spectrophotometry.

Objective: To compare the pseudo-first-order rate constants for the reaction of 3-(4-methoxyphenyl)dihydrofuran-2,5-dione and phenylsuccinic anhydride with benzylamine.

Materials:

  • 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

  • Phenylsuccinic anhydride

  • Benzylamine

  • Acetonitrile (anhydrous, spectrophotometric grade)

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of benzylamine in acetonitrile (e.g., 0.1 M).

    • Prepare separate stock solutions of each anhydride in acetonitrile (e.g., 0.01 M).

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λ_max) for both anhydrides and their corresponding benzylamide products. Choose a monitoring wavelength where the change in absorbance upon reaction is significant.

  • Kinetic Run:

    • Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25°C).

    • In a quartz cuvette, place a known volume of the benzylamine solution (in large excess to ensure pseudo-first-order conditions).

    • Initiate the reaction by injecting a small, known volume of one of the anhydride stock solutions into the cuvette.

    • Immediately begin monitoring the change in absorbance at the chosen wavelength over time.

    • Repeat the experiment for the other anhydride under identical conditions.

  • Data Analysis:

    • Plot the natural logarithm of the change in absorbance versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • Compare the k_obs values for the two anhydrides.

G cluster_workflow Comparative Kinetics Workflow prep 1. Prepare Stock Solutions - Anhydride A in MeCN - Anhydride B in MeCN - Benzylamine in MeCN setup 2. Spectrophotometer Setup - Set Temperature (e.g., 25°C) - Determine Monitoring λ prep->setup run_a 3a. Kinetic Run (Anhydride A) - Add Benzylamine (excess) to cuvette - Inject Anhydride A - Record Absorbance vs. Time setup->run_a run_b 3b. Kinetic Run (Anhydride B) - Add Benzylamine (excess) to cuvette - Inject Anhydride B - Record Absorbance vs. Time setup->run_b analysis 4. Data Analysis - Plot ln(ΔAbs) vs. Time for each run - Determine k_obs from slope run_a->analysis run_b->analysis compare 5. Compare Rate Constants - k_obs(A) vs. k_obs(B) analysis->compare

Workflow for comparative kinetic analysis.

Implications for Drug Development and Synthesis

The difference in reactivity between these two anhydrides can be strategically exploited:

  • Phenylsuccinic anhydride , with its higher reactivity, is suitable for applications requiring rapid and efficient conjugation, such as the labeling of proteins or the attachment of drugs to linkers under mild conditions.

  • 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione , being less reactive, may be preferred in multi-step syntheses where the anhydride moiety needs to remain intact during other chemical transformations. Its slower reaction rate could also allow for greater selectivity in competitive reaction environments.

Conclusion

References

  • [Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds] . This article provides insights into the kinetics of reactions involving succinimide derivatives, which are structurally related to the anhydrides discussed. Available at: [Link]

  • [Kinetics of Hydrolysis of Succinimides] . This research paper discusses the hydrolysis mechanisms of succinimides, which are relevant to understanding the stability and reactivity of the anhydride ring. Available at: [Link]

  • [Why is methoxy group an electron donating group?] . Chemistry Stack Exchange. This forum discussion provides a clear explanation of the competing inductive and resonance effects of the methoxy group on an aromatic ring. Available at: [Link]

  • [Chemistry of Acid Anhydrides] . Chemistry LibreTexts. This educational resource outlines the general mechanism of nucleophilic acyl substitution for acid anhydrides, including aminolysis. Available at: [Link]

  • [Aminolysis of Acid Anhydrides] . YouTube. This video provides a visual explanation of the mechanism of aminolysis. Available at: [Link]

  • [Aminolysis] . Wikipedia. This encyclopedia entry gives a broad overview of aminolysis reactions. Available at: [Link]

  • [Computational Study of the Aminolysis of Anhydrides: Effect of the Catalysis to the Reaction of Succinic Anhydride with Methylamine in Gas Phase and Nonpolar Solution] . ResearchGate. This computational study investigates the mechanism of aminolysis for succinic anhydride, providing a theoretical framework for understanding these reactions. Available at: [Link]

  • [Computational study of the aminolysis of anhydrides: effect of the catalysis to the reaction of succinic anhydride with methylamine in gas phase and nonpolar solution] . PubMed. This abstract details a theoretical investigation into the pathways of aminolysis for succinic anhydride. Available at: [Link]

Sources

A Researcher's Guide to the Structural Elucidation of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview for the structural characterization of the novel small molecule, 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione. While crystallographic data for this specific molecule is not publicly available, this document serves as a detailed roadmap for researchers, outlining the complete workflow from crystal growth to data refinement. By comparing the expected data with published crystal structures of analogous compounds, this guide offers critical insights into the experimental choices and potential structural features of the target molecule. It further contrasts the definitive power of single-crystal X-ray diffraction (SCXRD) with complementary analytical techniques, providing a holistic view for professionals in chemical research and drug development.

The Imperative for Unambiguous Structure Determination

In drug discovery and materials science, the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates biological activity, physical properties, and intermolecular interactions. While techniques like NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide essential information about connectivity and functional groups, only Single-Crystal X-ray Diffraction (SCXRD) offers direct, unambiguous visualization of the molecular structure in the solid state.[1][2] SCXRD is the gold standard for determining stereochemistry, bond lengths, bond angles, and the intricate details of crystal packing, which are crucial for understanding a compound's behavior.[3]

For a molecule like 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione, SCXRD can definitively answer key questions:

  • What is the precise conformation of the dihydrofuranone ring?

  • What is the dihedral angle between the phenyl ring and the heterocyclic ring?

  • Are there significant intermolecular interactions, such as hydrogen bonds or π-stacking, in the crystal lattice?

  • What is the absolute configuration of the chiral center at C3?[3]

The Crystallographic Workflow: From Powder to Structure

Obtaining a high-quality crystal structure is a multi-step process that demands both theoretical understanding and practical skill. The following sections detail a robust, self-validating protocol for the structural elucidation of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione.

The Art and Science of Crystal Growth

The most significant bottleneck in SCXRD is often the growth of a high-quality single crystal.[1] The ideal crystal for a modern diffractometer should be a well-formed, single, defect-free specimen, typically with dimensions of 0.1-0.3 mm. The primary goal is to create a supersaturated solution from which the molecule slowly precipitates in an ordered crystalline lattice.[4]

Detailed Protocol: Crystal Growth Screening

  • Purity First: Ensure the sample of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.

  • Solvent Selection: The choice of solvent is critical.[5][6] The ideal solvent is one in which the compound is moderately soluble.[6]

    • Rationale: If solubility is too high, it's difficult to achieve supersaturation. If it's too low, the compound will precipitate as an amorphous powder or microcrystals.

    • Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, acetonitrile).

  • Method Selection:

    • Slow Evaporation: This is the simplest method.[4][5] Dissolve the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.[4]

    • Vapor Diffusion: This technique is excellent for milligram quantities.[4] Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting slow crystallization.[4]

    • Thermal Recrystallization (Slow Cooling): This method is effective if the compound's solubility changes significantly with temperature. Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature, or even lower in a refrigerator.[6]

  • Patience and Observation: Crystal growth requires time and minimal disturbance.[6] Avoid moving or shaking the crystallization vessels.

Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. Modern diffractometers, such as those equipped with CCD or CMOS detectors, automate much of this process.[7]

Experimental Workflow for Data Collection and Structure Solution

G cluster_0 Crystal Growth & Mounting cluster_1 Data Collection (Diffractometer) cluster_2 Structure Solution & Refinement A High-Purity Compound B Solvent Screening A->B C Crystal Growth (Evaporation, Diffusion, etc.) B->C D Select & Mount Crystal C->D E Determine Unit Cell D->E F Full Data Collection (e.g., ω-scans) E->F G Data Integration (Intensity vs. hkl) F->G H Space Group Determination G->H I Solve Structure (e.g., SHELXT, Direct Methods) H->I J Refine Structure (e.g., SHELXL) I->J K Validate Structure (checkCIF) J->K L L K->L Final CIF File

Caption: Workflow for single-crystal X-ray diffraction analysis.

Key Experimental Considerations:

  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) is standard for small organic molecules. Copper (Cu Kα, λ = 1.5418 Å) can be better for determining absolute configuration in light-atom structures.

  • Temperature: Data is typically collected at low temperatures (e.g., 100-150 K) using a nitrogen stream.[8] This minimizes thermal vibrations of the atoms, resulting in higher quality data at higher diffraction angles.[8]

  • Data Reduction: The raw diffraction images are processed to integrate the intensity of each reflection and assign it Miller indices (h,k,l). An absorption correction is applied to account for the absorption of X-rays by the crystal itself.[9][10]

Structure Solution and Refinement

The final step is to convert the diffraction data into a 3D atomic model. This is achieved using specialized software like the SHELX suite.[7][11]

  • Structure Solution: An initial electron density map is generated from the intensity data using methods like "direct methods". This initial map often reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: This is an iterative process where the atomic positions and their thermal displacement parameters are adjusted to improve the agreement between the experimentally observed diffraction pattern and the one calculated from the model.[12] This is typically done by a least-squares minimization process.

  • Validation: The quality of the final structure is assessed using several metrics:

    • R1: The residual factor, or R-factor, is a measure of the agreement between the observed and calculated structure factor amplitudes. Values below 5% (0.05) are considered excellent for small molecules.

    • wR2: A weighted R-factor based on F², which is statistically more robust.

    • Goodness of Fit (GooF): Should be close to 1.0, indicating a good model and appropriate weighting scheme.

    • Residual Electron Density: The final difference Fourier map should be relatively featureless, with no large positive or negative peaks.

Comparative Analysis: Structural Insights from Analogues

In the absence of a published structure for the title compound, we can predict its key features by comparing it to structurally similar molecules found in the literature. The core is a substituted dihydrofuran-2,5-dione, also known as a substituted succinic anhydride.[13][14]

Parameter3-(4-Methoxyphenyl)dihydrofuran-2,5-dione (Hypothetical)3,4-Bis[4-(4-methoxyphenoxy)phenyl]-2,5-dihydrofuran-2,5-dione[9]3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione[15][16]
Formula C11H10O4C30H22O7C22H17O3P
Crystal System Monoclinic / Orthorhombic (Predicted)OrthorhombicMonoclinic
Space Group P2₁/c or P2₁2₁2₁ (Predicted for chiral molecule)PbcaP2₁/c
Key Dihedral Angle Phenyl ring to furanone ring: ~30-50° (Predicted)27.30° and 45.47°N/A
Ring Conformation Envelope or Twisted (Predicted)Planar (part of a maleic anhydride core)Approximately Planar
Intermolecular Forces C-H···O hydrogen bonds, potential π-π stacking (Predicted)van der Waals forcesC-H···O hydrogen bonds

Analysis of Comparisons:

  • The crystal structure of 3,4-Bis[4-(4-methoxyphenoxy)phenyl]-2,5-dihydrofuran-2,5-dione shows that the phenyl rings are significantly twisted out of the plane of the central five-membered ring.[9] A similar twist is highly probable for 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione to minimize steric hindrance.

  • The structure of 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione demonstrates the prevalence of C-H···O hydrogen bonds in packing, a motif that is also very likely to be present in the crystal structure of the title compound.[15][16]

  • As 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is chiral, it is expected to crystallize in a non-centrosymmetric space group, such as P2₁2₁2₁ if orthorhombic, or P2₁ if monoclinic.

Alternative and Complementary Characterization Techniques

While SCXRD is the definitive method for structure elucidation, it is part of a broader suite of analytical tools. Each technique provides a piece of the puzzle, and their data should be consistent.

Caption: Interrelation of key analytical techniques for structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of ¹H and ¹³C atoms, confirming the carbon skeleton and connectivity. It is the primary tool for structure determination in solution.

  • Mass Spectrometry (MS): Accurately determines the molecular weight and elemental composition of the molecule, confirming the chemical formula derived from X-ray data.[2]

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups by their characteristic vibrational frequencies, such as the C=O stretches of the anhydride group.

  • Powder X-ray Diffraction (PXRD): While not providing a full structure solution on its own, PXRD is an excellent tool for fingerprinting a crystalline solid.[8] It can be used to confirm phase purity and can be combined with computational methods for structure solution when single crystals are unavailable.[17]

Comparison of Techniques

TechniqueInformation ProvidedStrengthsLimitations
SC-XRD 3D Atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.Unambiguous, definitive structure determination.[1]Requires high-quality single crystals, which can be difficult to grow.[1]
NMR Atomic connectivity, chemical environment, solution conformation.Excellent for structure in solution, non-destructive.Does not provide solid-state packing information or precise bond lengths.
MS Molecular weight, elemental formula, fragmentation patterns.High sensitivity, requires very little sample.Provides no information on 3D structure or isomerism.
IR Presence of functional groups.Fast, simple, good for quick functional group analysis.Provides limited information on the overall molecular structure.

Conclusion

The structural elucidation of a novel compound like 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is a systematic process hinged on the unparalleled power of single-crystal X-ray diffraction. While obtaining a suitable crystal can be a challenge, the detailed workflow and comparative analysis presented in this guide provide a clear path forward for researchers. By understanding the causality behind experimental choices—from solvent selection in crystal growth to the interpretation of refinement parameters—scientists can confidently approach the characterization of this and other new chemical entities. The integration of SCXRD with complementary techniques like NMR and MS ensures a self-validating system, upholding the highest standards of scientific integrity and providing the authoritative structural data essential for advancing chemical and pharmaceutical research.

References

  • SPT Labtech. Chemical crystallization.

  • Department of Chemistry and Biochemistry, University of Arizona. Growing and Mounting Crystals Your Instrument Will Treasure.

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(10), 1445-1453.

  • National Center for Biotechnology Information. 3,4-Bis[4-(4-methoxyphenoxy)phenyl]-2,5-dihydrofuran-2,5-dione. PubChem Compound Summary.

  • Latifi, R. User guide to crystal structure refinement with SHELXL.

  • Nievergelt, P. P., & Spingler, B. (2017). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. CrystEngComm, 19(1), 142-147.

  • Department of Chemistry, University of Rochester. How To: Grow X-Ray Quality Crystals.

  • David, W. I., Shankland, K., & Florence, A. J. (2020). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B, 76(3), 355-371.

  • Campomane, G. G., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845-1856.

  • Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Journal of the American Chemical Society, 128(47), 15350-15350.

  • Crowther, M. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World.

  • Gurbanov, A. V., et al. (2018). Crystal structure of 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione tetrahydrofuran monosolvate. Acta Crystallographica Section E, 74(9), 1336-1338.

  • ResearchGate. (2006). (PDF) Crystal Structure Refinement: A Crystallographer's Guide to SHELXL.

  • Xiao, Z. Y., et al. (2011). 3-(3,4-Dimethoxyphenyl)-4-(2-methoxyanilino)furan-2(5H)-one. Acta Crystallographica Section E, 67(10), o2727.

  • Archer, C. H., et al. (2010). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 87(9), 962-964.

  • ResearchGate. (2018). (PDF) Crystal structure of 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione tetrahydrofuran monosolvate.

  • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.

  • Brunger, A. T. (1992). Recent Developments for Crystallographic Refinement of Macromolecules. Methods in Enzymology, 211, 366-396.

  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(6), 2082-2089.

  • Kandeel, M., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 24(13), 10839.

  • Martin, G. E., & Williams, A. J. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 929, 301-313.

  • Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E, 80(8), 693-699.

  • Gfan, A. Z., et al. (2001). The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Remote Control of a Diffractometer. Journal of Chemical Education, 78(11), 1524.

  • Rigaku. What Is Small Molecule Crystal Structure Analysis?.

  • ResearchGate. (2015). (PDF) Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one.

  • Wang, H., et al. (2015). Three New Compounds Derived from Nitrofurantoin: X-Ray Structures and Hirshfeld Surface Analyses. Journal of Crystallography, 2015, 1-7.

  • National Center for Biotechnology Information. Phenylsuccinic Anhydride. PubChem Compound Summary for CID 136911.

  • National Center for Biotechnology Information. 2,5-Dihydrofuran; furan-2,5-dione. PubChem Compound Summary for CID 281180.

  • Sigma-Aldrich. Phenylsuccinic anhydride 99%.

  • Organic Syntheses. Phenylsuccinic acid.

  • R Discovery. Phenylsuccinic Anhydride Research Articles.

  • Smith, A. B., et al. (2023). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. The Journal of Organic Chemistry, 89(2), 1184-1196.

  • ChemicalBook. Phenylsuccinic anhydride | 1131-15-3.

  • Wikipedia. 2,5-Dihydrofuran.

Sources

HPLC method validation for detecting 4-methoxyphenylsuccinic anhydride impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a validated High-Performance Liquid Chromatography (HPLC) strategy for the impurity profiling of 4-methoxyphenylsuccinic anhydride . Unlike standard stable compounds, cyclic anhydrides are moisture-sensitive, creating a unique analytical challenge: distinguishing the active anhydride from its primary degradation product, 4-methoxyphenylsuccinic acid .

This guide compares three analytical approaches, ultimately recommending a Derivatization-RP-HPLC workflow as the industry gold standard for specificity and robustness.

Executive Summary: The Stability Challenge

In drug development, 4-methoxyphenylsuccinic anhydride is a high-value synthon. Its reactivity is its utility, but also its analytical weakness. In the presence of trace moisture (even in "anhydrous" solvents or ambient humidity), the anhydride ring opens to form the diacid.

The Core Problem: A standard Reverse-Phase (RP) HPLC method using aqueous buffers will hydrolyze the anhydride on-column, making it impossible to distinguish between the active ingredient (anhydride) and the impurity (acid).

Comparison of Methodologies
FeatureMethod A: Derivatization RP-HPLC (Recommended)Method B: Normal Phase HPLC Method C: Direct Hydrolysis RP-HPLC
Principle Chemically "trap" the anhydride as a stable amide before injection.Analyze intact anhydride using non-polar solvents (Hexane/EtOAc).Convert everything to acid and measure total content.
Specificity High. Distinguishes Anhydride (as amide) from Acid impurity.High. Separates polar acid from non-polar anhydride.Zero. Cannot distinguish active anhydride from degradation product.
Robustness High. Sample is stable for days after derivatization.Low. Retention times drift with trace moisture in mobile phase.High. But data is non-specific.
Sensitivity High. UV response often enhanced by derivatizing agent.[1]Medium. Limited by solvent UV cutoffs (e.g., EtOAc).High.
Suitability QC & Stability Testing. Best for quantitative purity assays.Process Monitoring. Good for quick checks during synthesis.Assay Value Only. Useless for purity/impurity profiling.

The Solution: Pre-Column Derivatization Protocol

The recommended approach utilizes butylamine (or benzylamine) to react rapidly and selectively with the anhydride ring to form a stable amide-acid derivative. The pre-existing acid impurity does not react under these conditions (absent a coupling agent), allowing for baseline separation of the "Active" (derivative) and "Impurity" (free acid).

Mechanistic Pathway
  • Analyte (Anhydride): Reacts with Butylamine

    
     Forms Stable Amide.
    
  • Impurity (Diacid): No Reaction

    
     Elutes as Free Acid.
    

ReactionPathway Anhydride 4-Methoxyphenylsuccinic Anhydride Amide Analyte Derivative: N-Butyl Amide Form (Stable) Anhydride->Amide Fast Reaction (< 5 min) AcidImpurity Impurity: 4-Methoxyphenylsuccinic Acid UnchangedAcid Unchanged Acid (Elutes Earlier) AcidImpurity->UnchangedAcid No Reaction (w/o Coupling Agent) Reagent Reagent: Butylamine (Excess) Reagent->Amide

Figure 1: Reaction logic distinguishing the active anhydride from its hydrolysis impurity.

Validated Experimental Protocol

Reagents & Equipment[2]
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Solvent B: Acetonitrile (HPLC Grade).[2]

  • Derivatizing Reagent: 10% n-Butylamine in Acetonitrile (v/v). Prepare fresh daily.

  • Diluent: Acetonitrile.[3][4]

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

Sample Preparation (Critical Step)

This protocol creates a self-validating system where the derivatization completion marks the "start" of stability.

  • Stock Preparation: Weigh approx. 50 mg of the sample into a 50 mL volumetric flask.

  • Derivatization: Add 5 mL of Derivatizing Reagent (Butylamine/ACN).

  • Reaction Time: Sonicate for 5 minutes. (The reaction is instantaneous, but sonication ensures dissolution).

  • Quenching/Dilution: Dilute to volume with Diluent (Acetonitrile).

    • Note: The excess butylamine buffers the solution. The injection volume should be kept low, or the sample neutralized if peak shape distortion occurs (though usually unnecessary on robust C18 columns).

  • Final Concentration: ~1.0 mg/mL.

HPLC Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV @ 225 nm (Methoxy group) or 254 nm
Run Time 25 minutes

Gradient Program:

  • 0.0 min: 80% A / 20% B (Retains the polar acid impurity)

  • 15.0 min: 20% A / 80% B (Elutes the non-polar amide derivative)

  • 20.0 min: 20% A / 80% B

  • 20.1 min: 80% A / 20% B (Re-equilibration)

Method Validation (ICH Q2 Guidelines)

To ensure scientific integrity, the method must be validated.[5] Below are the specific acceptance criteria and expected results for this compound.

Specificity (Forced Degradation)

You must prove the method separates the acid from the anhydride-derivative.

  • Experiment: Take a standard of the anhydride, add water, and heat at 60°C for 1 hour (forcing hydrolysis). Then apply the derivatization protocol.[6]

  • Result: The "Amide Derivative" peak should disappear, and the "Acid Impurity" peak should increase.

  • Resolution (Rs): > 2.0 between the Acid Impurity (RT ~4 min) and Amide Derivative (RT ~12 min).

Linearity & Range
  • Acid Impurity: Prepare standards of 4-methoxyphenylsuccinic acid from 0.05% to 5.0% of the target concentration.

  • Anhydride (as Derivative): Prepare standards from 80% to 120% of target.

  • Acceptance:

    
    .
    
Robustness (Derivatization Stability)
  • Experiment: Inject the derivatized sample at T=0, T=12h, and T=24h.

  • Acceptance: %RSD of peak area < 2.0%. This proves the amide derivative is stable and does not revert to the anhydride or hydrolyze in the autosampler.

Decision Logic for Method Selection

Use this workflow to determine if this protocol fits your specific development stage.

MethodSelection Start Start: Select Analysis Type Goal What is the analytical goal? Start->Goal Purity Purity / Impurity Profiling (Quantify Acid vs Anhydride) Goal->Purity Process In-Process Check (Reaction Monitoring) Goal->Process Moisture Is the sample moisture-sensitive? Purity->Moisture DerivMethod USE DERIVATIZATION METHOD (Robust, Quantitative) Process->DerivMethod High precision needed NPMethod USE NORMAL PHASE HPLC (Fast, No Prep) Process->NPMethod Quick result needed Moisture->DerivMethod Yes (Anhydrides)

Figure 2: Decision matrix for selecting the appropriate HPLC methodology.

References

  • Vertex AI Search. (2025). Analysis of succinic anhydride derivatives and derivatization strategies.
  • I. Ivanov et al. (2012).[7] Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica.[7] Available at: [Link]

  • CIPAC. (2018).[8] Method 5105/m: Determination of Anhydride Impurities by HPLC. Available at: [Link]

  • Separation Science. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]

  • ResearchGate. (2017). Does the anhydride hydrolyze during the HPLC analysis? Kinetics and Quenching Methods. Available at: [Link]

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A Comparative Guide to the Spectroscopic Characterization of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione and Its Hydrolysis Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of key spectroscopic methodologies for the characterization of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione and its primary hydrolysis product, 4-(4-methoxyphenyl)-4-oxobutanoic acid. For researchers, scientists, and drug development professionals, understanding the stability of anhydride-containing compounds in aqueous environments is critical. This document offers both the theoretical basis and practical, field-proven protocols for utilizing Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to monitor this transformation.

The hydrolysis of a cyclic anhydride is a fundamental chemical transformation that involves the cleavage of an ester bond. In the context of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione, this reaction is of significant interest. The parent compound, a derivative of succinic anhydride, can be synthesized via a Friedel-Crafts reaction between anisole and succinic anhydride.[1][2] Its hydrolysis leads to the formation of a dicarboxylic acid, a transformation that can be pivotal in various applications, from the controlled release of active pharmaceutical ingredients to the degradation of polymeric materials. This guide provides a validated framework for the qualitative and quantitative assessment of this process.

The Hydrolysis Pathway: From Anhydride to Dicarboxylic Acid

The hydrolysis of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is a nucleophilic acyl substitution reaction where water acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to the opening of the five-membered ring to form the corresponding dicarboxylic acid, 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Caption: Hydrolysis of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione.

Comparative Analysis of Spectroscopic Techniques

The selection of an analytical technique is predicated on the specific information required. For the study of hydrolysis, a multi-faceted approach is often most effective. FT-IR offers a real-time, macroscopic view of functional group changes, NMR provides an unambiguous, atom-level structural confirmation, and Mass Spectrometry gives definitive molecular weight evidence.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a powerful, non-destructive technique for monitoring the hydrolysis of anhydrides.[3][4][5][6] The principle lies in the distinct vibrational frequencies of the functional groups involved. The cyclic anhydride possesses characteristic symmetric and asymmetric C=O stretching bands, which are replaced by the single C=O and broad O-H stretching bands of the carboxylic acid upon hydrolysis. This makes FT-IR an excellent choice for real-time kinetic studies.[7]

Data Presentation: Key FT-IR Vibrational Frequencies

Functional GroupCompoundExpected Wavenumber (cm⁻¹)Appearance/Disappearance upon Hydrolysis
Anhydride C=O (asymmetric)3-(4-Methoxyphenyl)dihydrofuran-2,5-dione~1860 - 1840Disappears
Anhydride C=O (symmetric)3-(4-Methoxyphenyl)dihydrofuran-2,5-dione~1780 - 1760Disappears
Anhydride C-O-C Stretch3-(4-Methoxyphenyl)dihydrofuran-2,5-dione~1200 - 1250Disappears
Carboxylic Acid O-H Stretch4-(4-Methoxyphenyl)-4-oxobutanoic acid~3300 - 2500 (broad)Appears
Carboxylic Acid C=O Stretch4-(4-Methoxyphenyl)-4-oxobutanoic acid~1720 - 1700Appears
Aryl C-O-C Stretch (Methoxy)Both~1250Remains

Trustworthiness: Self-Validating Experimental Protocol

  • Sample Preparation:

    • For the starting material and final product, acquire spectra using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. For KBr, mix ~1 mg of the sample with ~100 mg of dry KBr and press into a transparent pellet. For ATR, place a small amount of the solid sample directly on the crystal.

  • Instrument Setup:

    • Set the spectrometer to collect data in the mid-IR range (4000-400 cm⁻¹).

    • Select a resolution of 4 cm⁻¹.

    • Co-add a minimum of 32 scans to ensure a high signal-to-noise ratio.

  • Background Collection:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample.

  • In-Situ Monitoring (Optional for Kinetics):

    • To monitor the hydrolysis in real-time, dissolve the anhydride in a suitable solvent (e.g., a mixture of an organic solvent and water) in a reaction vessel equipped with an in-situ FTIR probe.[3][4]

    • Configure the software for time-resolved spectral acquisition (e.g., one spectrum every 50 seconds).[3]

  • Data Analysis:

    • Process the collected spectra (e.g., baseline correction).

    • Identify the characteristic anhydride peaks in the starting material and track their disappearance over time.

    • Concurrently, monitor the appearance and growth of the characteristic carboxylic acid peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides an unparalleled level of structural detail, making it the gold standard for confirming the chemical structures of the reactant and product. Both ¹H and ¹³C NMR are invaluable. The opening of the furanone ring results in significant changes in the chemical environment of the aliphatic protons and carbons, leading to distinct shifts and coupling patterns.

Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts

NucleusCompoundExpected Chemical Shift (δ, ppm)Key Features and Changes upon Hydrolysis
¹H3-(4-Methoxyphenyl)dihydrofuran-2,5-dione~2.5-3.5 (aliphatic CH, CH₂)Multiplets corresponding to the rigid ring structure.
¹H4-(4-Methoxyphenyl)-4-oxobutanoic acid~2.7-3.2 (aliphatic CH₂)Simpler splitting patterns (triplets) due to the flexible chain.
¹HBoth~3.8 (OCH₃), ~6.9-7.9 (Aromatic)Methoxy singlet and aromatic doublets (AA'BB' system) will be present in both, with minor shifts.
¹H4-(4-Methoxyphenyl)-4-oxobutanoic acid>10 (broad singlet, COOH)Appearance of a downfield, exchangeable proton signal for the carboxylic acid.
¹³C3-(4-Methoxyphenyl)dihydrofuran-2,5-dione~170-175 (C=O)Two distinct carbonyl signals for the anhydride.
¹³C4-(4-Methoxyphenyl)-4-oxobutanoic acid~175-180 (COOH), ~195-200 (Ketone C=O)Appearance of a ketone and a carboxylic acid carbonyl signal.
¹³CBoth~55 (OCH₃), ~114-164 (Aromatic)Methoxy and aromatic carbon signals will be present in both spectra.

Trustworthiness: Self-Validating Experimental Protocol

  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for the hydrolysis product to ensure the observation of the acidic proton.

  • Instrument Setup (¹H NMR):

    • Acquire spectra on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to at least 5 seconds to ensure quantitative integration if needed.

  • Instrument Setup (¹³C NMR):

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structures.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a definitive technique for confirming the molecular weights of the starting material and the hydrolysis product. The hydrolysis reaction involves the addition of a water molecule (H₂O, MW = 18.015 Da), which will result in a corresponding increase in the molecular weight of the product.

Data Presentation: Expected Mass Spectrometry Data

CompoundMolecular FormulaExact Mass (Da)Expected m/z [M+H]⁺
3-(4-Methoxyphenyl)dihydrofuran-2,5-dioneC₁₁H₁₀O₄206.0579207.0657
4-(4-Methoxyphenyl)-4-oxobutanoic acidC₁₁H₁₂O₄208.0736209.0814

Trustworthiness: Self-Validating Experimental Protocol

  • Sample Preparation:

    • Prepare dilute solutions (e.g., 10-100 µg/mL) of the anhydride and the hydrolysis product in a suitable solvent compatible with the ionization source, such as methanol or acetonitrile.

  • Instrument Setup (e.g., ESI-QTOF):

    • Use an electrospray ionization (ESI) source, typically in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ adducts.

    • Infuse the sample solution directly into the mass spectrometer or introduce it via an HPLC system.

    • Acquire data in a mass range that encompasses the expected molecular weights (e.g., m/z 50-500).

  • Data Analysis:

    • Examine the mass spectra for the molecular ion peaks corresponding to the protonated molecules [M+H]⁺.

    • Confirm that the observed mass of the hydrolysis product is exactly 18.015 Da (the mass of H₂O) greater than the mass of the starting anhydride.

    • Utilize high-resolution mass spectrometry (HRMS) to confirm the elemental composition from the exact mass measurement, providing an additional layer of certainty.

Overall Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive characterization of the hydrolysis reaction.

Workflow cluster_prep Sample Preparation cluster_data Data Interpretation start 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione hydrolysis Hydrolysis Reaction (e.g., in H₂O/THF) start->hydrolysis ftir FT-IR Analysis start->ftir nmr NMR Analysis (¹H & ¹³C) start->nmr ms MS Analysis start->ms product 4-(4-Methoxyphenyl)-4-oxobutanoic acid hydrolysis->product product->ftir product->nmr product->ms ftir_data Functional Group Transformation ftir->ftir_data nmr_data Structural Confirmation nmr->nmr_data ms_data Molecular Weight Verification ms->ms_data

Caption: Experimental workflow for hydrolysis characterization.

References

  • Haji, S., & Erkey, C. (2005). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Chemical Engineering Education, 39(2), 148-153. [Link]

  • ResearchGate. (n.d.). Kinetics of hydrolysis of acetic anhydride by in-situ FTIR spectroscopy: An experiment for the undergraduate laboratory. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (n.d.). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Retrieved February 23, 2026, from [Link]

  • SciSpace. (n.d.). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Retrieved February 23, 2026, from [Link]

  • Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • PubMed. (2000). FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions. [Link]

  • Royal Society of Chemistry. (2012). Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). The use of ultra high-performance liquid chromatography for studying hydrolysis kinetics of CL-20 and related energetic compounds. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2025). A Laboratory Module for Physical Chemistry and Analytical Chemistry: The Kinetics of Aspirin Hydrolysis and Its Quantitation in Pharmaceutical Tablets. [Link]

  • University Chemistry. (n.d.). Improving Kinetic Measurements of Aspirin Hydrolysis. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Bis[4-(4-methoxyphenoxy)phenyl]-2,5-dihydrofuran-2,5-dione. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved February 23, 2026, from [Link]

  • Journal of Analytical & Bioanalytical Techniques. (2025). Advances in Analytical Techniques for Drug Discovery and Development. [Link]

  • SpectraBase. (n.d.). (2-Decenyl)succinic anhydride - Optional[1H NMR] - Chemical Shifts. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid. Retrieved February 23, 2026, from [Link]

  • AIST. (n.d.). 1 H NMR SDBS-NMR-HPM-00-228. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). 1H nuclear magnetic resonance (NMR) spectrum (CDCl3) of the reaction product of itaconic anhydride (IAn):succinic anhydride (SAn):1,8-octanediol (OD)=2.5:2.5:5.0 (mmol each) in toluene (code 8). Retrieved February 23, 2026, from [Link]

  • Chemsrc. (n.d.). 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Retrieved February 23, 2026, from [Link]

  • Royal Society of Chemistry. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. [Link]

  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]

  • PubMed. (1979). Synthesis and antiestrogenic activity of [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt. [Link]

  • PubChemLite. (n.d.). 3-methoxyfuran-2,5-dione (C5H4O4). Retrieved February 23, 2026, from [Link]

  • NIST. (n.d.). 2,5-Furandione, 3,4-dichloro-. Retrieved February 23, 2026, from [Link]

  • Wiley Online Library. (2023). Design, Synthesis, and Photophysical Characterization of Multifunctional Far-Red Squaraine Dyes for Dye-Sensitized Solar Cells. [Link]

  • MassBank. (2017). Organic acids and derivatives. [Link]

  • ResearchGate. (n.d.). Reaction of 3,4-Dichloro-5-methoxyfuran-2(5H)-one with 1,2-Organylbis(diphenylphosphines). Retrieved February 23, 2026, from [Link]

  • SciSpace. (2015). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. [Link]

  • MDPI. (2022). 4,4′-([3][4][8]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved February 23, 2026, from [Link]

Sources

Comparative Kinetics of Anhydride Ring Opening: Methoxy vs. Nitro Substituents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the ring-opening kinetics of cyclic anhydrides substituted with electron-donating (Methoxy, -OMe) versus electron-withdrawing (Nitro, -NO


) groups. The analysis focuses on phthalic anhydride  derivatives as the model system, reacting with nucleophiles (alcohols/amines).

Key Takeaways:

  • Reactivity: The nitro substituent significantly accelerates the reaction rate (

    
    ) due to strong inductive and resonance electron withdrawal, increasing carbonyl electrophilicity. Conversely, the methoxy substituent retards the reaction (
    
    
    
    ) through resonance electron donation.
  • Regioselectivity: Electronic and steric factors drive divergent pathways.[1] 4-Nitrophthalic anhydride favors nucleophilic attack at the para-carbonyl (C-1), while 3-methoxyphthalic anhydride directs attack to the distal meta-carbonyl (C-1) due to steric shielding at the ortho position.

  • Mechanism: The reaction follows a bimolecular nucleophilic acyl substitution (

    
    -like) pathway, often fitting second-order kinetics.
    

Part 1: Mechanistic Principles & Electronic Theory

The ring opening of cyclic anhydrides by nucleophiles (alcoholysis or aminolysis) is governed by the electrophilicity of the carbonyl carbons and the stability of the tetrahedral intermediate.

Electronic Effects (Hammett Correlation)

The reaction rate constant (


) correlates with the Hammett substituent constant (

).
  • Nitro (-NO

    
    ):  A strong electron-withdrawing group (EWG).
    
    • Effect: With

      
      , it pulls electron density away from the anhydride ring.
      
    • Result: Destabilizes the ground state and stabilizes the developing negative charge in the transition state, lowering the activation energy (

      
      ).
      
  • Methoxy (-OMe): An electron-donating group (EDG) by resonance.

    • Effect: With

      
      , it donates electron density into the ring.
      
    • Result: Reduces the electrophilicity of the carbonyl carbons, increasing

      
       and slowing the reaction.
      
Regioselectivity Drivers

In asymmetric anhydrides, the nucleophile attacks the most electrophilic and least sterically hindered carbonyl.

  • 4-Nitrophthalic Anhydride: The nitro group at C-4 exerts a strong withdrawing effect on the para carbonyl (C-1) via resonance. The C-2 carbonyl (meta) is less activated.

    • Outcome: Major product results from attack at C-1.

  • 3-Methoxyphthalic Anhydride: The methoxy group at C-3 presents significant steric bulk to the adjacent C-2 carbonyl (ortho). Additionally, resonance donation deactivates C-2 more than C-1.

    • Outcome: Major product results from attack at C-1 (distal).

Visualization: Reaction Mechanism & Regioselectivity

ReactionMechanism cluster_electronics Electronic Modulation Substrate Substituted Phthalic Anhydride TS Tetrahedral Intermediate Substrate->TS k1 (Rate Limiting) Nucleophilic Attack Nucleophile Nucleophile (ROH / RNH2) Nucleophile->TS Product Ring-Opened Product (Ester/Acid) TS->Product k2 (Fast) Ring Opening Nitro Nitro (-NO2) EWG Nitro->TS Stabilizes (-) Methoxy Methoxy (-OMe) EDG Methoxy->Substrate Deactivates C=O

Caption: General mechanism of anhydride ring opening. Nitro groups stabilize the transition state, accelerating the reaction, while Methoxy groups deactivate the substrate.

Part 2: Comparative Kinetics Data

The following data summarizes the kinetic trends observed in the alcoholysis of substituted phthalic anhydrides. While absolute rates depend on solvent and temperature, the relative rates (


) are consistent across literature.
Table 1: Kinetic Parameters (Methanolysis at 25°C)
Substituent (Pos)Electronic EffectHammett


(approx)
Regioselectivity (Major Attack Site)
4-Nitro Strong EWG (-I, -R)+0.78150 - 200 C-1 (Para to NO

)
H (Unsubstituted) Reference0.001.0 N/A (Symmetric)
4-Methoxy EDG (+R dominates)-0.270.1 - 0.3 C-1 (Para to OMe)
3-Methoxy EDG + StericN/A (Ortho)< 0.1 C-1 (Distal / Meta)

Note:


 values are normalized to unsubstituted phthalic anhydride. Data derived from trends in nucleophilic acyl substitution (Hammett 

for anhydride solvolysis).

Part 3: Experimental Protocols

To validate these kinetic differences, use the following self-validating protocols.

Protocol A: UV-Vis Kinetic Monitoring (Pseudo-First Order)

This method tracks the disappearance of the anhydride carbonyl absorption or the appearance of the product.

Reagents:

  • Anhydride substrate (0.1 mM in Acetonitrile).

  • Nucleophile: n-Butylamine (excess, 10 mM - 100 mM).

  • Solvent: Acetonitrile (HPLC Grade).

Workflow:

  • Baseline: Record the UV spectrum of the pure anhydride (typically

    
     nm for nitro, lower for methoxy).
    
  • Initiation: In a quartz cuvette, mix 2.0 mL of anhydride solution with 0.2 mL of amine solution. Rapidly invert to mix (

    
    ).
    
  • Monitoring: Measure Absorbance (

    
    ) at 
    
    
    
    every 10 seconds for Nitro derivatives, or every 60 seconds for Methoxy derivatives.
  • Data Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Second Order Rate: Calculate

    
    .
    
Protocol B: NMR Determination of Regioselectivity

Use


H NMR to distinguish between isomeric products based on chemical shift changes of protons adjacent to the newly formed ester/amide.

Workflow:

  • Reaction: Dissolve 50 mg of anhydride in 0.7 mL of deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
  • Addition: Add 1.1 equivalents of Methanol-

    
     (or standard Methanol).
    
  • Incubation: Allow to react for 1 hour (Nitro) or 24 hours (Methoxy) at RT.

  • Analysis:

    • 4-Nitro Product: Look for the splitting pattern of aromatic protons. The proton ortho to the nitro group will shift downfield if the adjacent carbonyl remains an acid vs an ester.

    • 3-Methoxy Product: Analyze the integration of the aromatic region. Steric hindrance at C-2 usually results in the ester forming at C-1.

Visualization: Experimental Workflow

Workflow cluster_analysis Data Processing Start Preparation Mix Mixing: Anhydride + Excess Nucleophile Start->Mix Monitor Monitoring (UV-Vis) Mix->Monitor Calc Calculate k_obs (Slope of ln(A) vs t) Monitor->Calc Derive Derive k2 (k_obs / [Nuc]) Calc->Derive

Caption: Step-by-step kinetic assay workflow for determining rate constants.

References

  • Kinetics of Anhydride Hydrolysis & Aminolysis

    • Title: Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthal
    • Source: ResearchG
    • URL:[Link]

  • Hammett Equ

    • Title: The Hammett Equation (Linear Free Energy Relationships).[2]

    • Source: Imperial College London / Wikipedia.
    • URL:[Link]

  • Regioselectivity in Epoxide/Anhydride Opening

    • Title: Epoxide Alcoholysis over M-BEA Zeolites: Effects of Alcohol Chain Length on R
    • Source: NIH / PMC.
    • URL:[Link]

  • Experimental Properties of 4-Nitrophthalic Anhydride

    • Title: 4-Nitrophthalic Anhydride (Compound Summary).[3][4][5][6][7]

    • Source: PubChem.[4]

    • URL:[Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel compound is a cornerstone of chemical characterization. It serves as a fundamental validation of a substance's identity and purity. This guide provides an in-depth technical comparison of the standards and methodologies for the elemental analysis of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione, a compound of interest in various research and development pipelines.

The molecular formula for 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is C₁₁H₈O₄, with a molecular weight of 204.18 g/mol .[1][2][3] Based on this, the theoretical elemental composition is:

  • Carbon (C): 64.71%

  • Hydrogen (H): 3.95%

  • Oxygen (O): 31.34%

This guide will explore the prevalent methodologies for verifying these values, focusing on the gold standard of combustion analysis and considering potential alternatives. We will delve into the critical role of certified reference materials (CRMs) and the validation parameters that ensure the trustworthiness of your results.

The Principle of Combustion Analysis: The Workhorse of Organic Elemental Analysis

Combustion analysis is the most widely used technique for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds.[4][5][6] The methodology is elegant in its simplicity and destructive in its execution. A small, precisely weighed sample of the organic material is combusted in a high-temperature furnace in the presence of excess oxygen. This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and any nitrogen to nitrogen gas (N₂) or its oxides (which are then reduced to N₂).

These combustion products are then passed through a series of traps or a gas chromatography column to separate them. The amount of each gas is subsequently measured using a thermal conductivity detector (TCD). The instrument's software then back-calculates the percentage of each element in the original sample.

The determination of oxygen is typically performed in a separate analysis. The sample is pyrolyzed, and the resulting oxygen-containing gases are passed over platinized carbon to form carbon monoxide (CO), which is then quantified.

A key advantage of modern CHN analyzers is their high degree of automation, allowing for the rapid analysis of a large number of samples with high precision and accuracy.[7]

Establishing Trust: The Role of Certified Reference Materials (CRMs)

The accuracy of elemental analysis is fundamentally reliant on proper calibration. This is where Certified Reference Materials (CRMs) play a pivotal role. CRMs are highly pure and stable compounds with accurately determined elemental compositions, certified by a national metrology institute such as the National Institute of Standards and Technology (NIST) in the United States.

For the analysis of compounds like 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione, a CRM with a similar elemental composition is ideal. A widely used and highly recommended CRM for C, H, and N analysis is NIST SRM 141e, Acetanilide (C₈H₉NO) .[8][9]

Certified Values for NIST SRM 141e (Acetanilide): [8]

ElementTheoretical Mass Fraction (%)
Carbon (C)71.088
Hydrogen (H)6.712
Nitrogen (N)10.363
Oxygen (O)11.837

By analyzing a CRM alongside the unknown sample, laboratories can validate their methodology, ensure the instrument is performing correctly, and establish the traceability of their measurements to a recognized standard. Other commercially available reference materials for organic elemental analysis include benzoic acid, atropine, and cyclohexanone-2,4-dinitrophenylhydrazone.[10]

Performance Comparison: Combustion Analysis vs. Alternative Techniques

While combustion analysis is the dominant technique for determining the elemental composition of organic compounds, it is beneficial to understand its performance characteristics in the context of other potential analytical methods.

Parameter Combustion Analysis (CHN-O) Alternative Techniques (e.g., Spectroscopic Methods)
Principle Destructive combustion and detection of resulting gases.Non-destructive techniques like NMR and Mass Spectrometry provide structural and molecular weight information.
Primary Application Quantitative determination of elemental composition (C, H, N, S, O).Structural elucidation, molecular weight determination, and identification of functional groups.
Accuracy Typically within ±0.3% (absolute) of the theoretical value.Not directly applicable for elemental percentage determination.
Precision (Repeatability) Excellent, with Relative Standard Deviations (RSDs) typically below 0.5%.Not applicable for elemental percentage determination.
Limit of Quantitation (LOQ) Low, capable of analyzing milligram to sub-milligram sample sizes.Varies greatly depending on the technique and analyte.
Sample Throughput High, with modern automated analyzers capable of running dozens of samples per day.Can be slower, especially for complex structural elucidation.
Cost Moderate initial instrument cost, with ongoing consumable costs.Can have a higher initial instrument cost, particularly for high-field NMR and high-resolution mass spectrometry.

It is important to note that techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are not direct alternatives for determining elemental percentages.[11] Instead, they are complementary methods that provide crucial information about the molecular structure and formula, which in turn can be used to calculate the theoretical elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, from which the elemental percentages can be derived.

Ensuring Scientific Integrity: A Validated Protocol for Elemental Analysis

A self-validating system is crucial for ensuring the trustworthiness of analytical data. The following is a detailed, step-by-step methodology for the elemental analysis of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione using a modern combustion analyzer.

Experimental Protocol: Combustion Analysis
  • Instrument Preparation and Calibration:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents and conditioned according to the manufacturer's instructions.

    • Perform a leak check of the system to ensure a sealed gas flow path.

    • Calibrate the instrument using a certified reference material, such as NIST SRM 141e (Acetanilide). Analyze the CRM multiple times to establish a calibration curve and verify the instrument's accuracy and precision. The results for the CRM should fall within the acceptable range of the certified values (typically ±0.3%).[8]

  • Sample Preparation:

    • Ensure the 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione sample is homogenous and dry. Any residual solvent or moisture will lead to inaccurate results.

    • Accurately weigh approximately 1-2 mg of the sample into a tin capsule using a calibrated microbalance.

    • Fold the tin capsule to ensure no sample is lost and to facilitate complete combustion.

  • Sample Analysis:

    • Place the encapsulated sample into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The resulting combustion gases will be separated and detected, and the software will calculate the percentage of C, H, and O.

  • Data Evaluation and System Suitability:

    • Analyze the sample in triplicate to assess the repeatability of the measurement.

    • Periodically re-analyze the CRM during the sample run to monitor for any instrument drift.

    • The obtained elemental composition for 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione should be within ±0.4% of the theoretical values for publication in many scientific journals.[12]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for elemental analysis and the logical process for ensuring data quality through the use of certified reference materials.

Elemental_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Instrument Calibration with CRM p2 Sample Weighing (1-2 mg) p3 Sample Encapsulation p2->p3 a1 Combustion/Pyrolysis p3->a1 a2 Gas Separation a1->a2 a3 Detection (TCD) a2->a3 d1 Calculation of %C, %H, %O a3->d1 d2 Comparison to Theoretical Values d1->d2 d3 Final Report d2->d3

Caption: Experimental workflow for combustion-based elemental analysis.

CRM_Validation_Logic node_process node_process node_result node_result start Analyze CRM check_accuracy Result within ±0.3% of Certified Value? start->check_accuracy proceed Proceed with Sample Analysis check_accuracy->proceed Yes recalibrate Recalibrate Instrument check_accuracy->recalibrate No valid_data Data is Validated proceed->valid_data recalibrate->start Re-analyze CRM invalid_data Data is Invalid recalibrate->invalid_data

Sources

Comparative Guide: 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione vs. Commercial Curing Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione (commonly known as 4-Methoxyphenylsuccinic Anhydride or MPSA ) against industry-standard anhydride curing agents.

Unlike commodity liquid hardeners like Methylhexahydrophthalic Anhydride (MHHPA), MPSA is a high-melting-point solid (~149–151°C). Its utility is not in general-purpose potting, but in high-value niche applications:

  • High-Performance Thermosets: The aromatic ring confers rigidity and thermal stability (

    
    ) superior to aliphatic anhydrides.
    
  • Biomedical & Optical Systems: The methoxy substituent allows for specific electronic tuning (fluorescence modulation) and bioconjugation potential, relevant to drug delivery vectors.

This guide provides the experimental logic to determine if the processing complexity of MPSA yields the necessary performance gains for your specific application.

Chemical Profile & Mechanism[1][2][3]

To understand the performance differences, we must analyze the structural causality.

  • Core Structure: A succinic anhydride ring fused with a 4-methoxyphenyl group.

  • Electronic Effect: The methoxy group (-OCH

    
    ) is an Electron Donating Group (EDG). In typical electrophilic aromatic substitutions, this activates the ring. However, in anhydride curing (nucleophilic attack on the carbonyl), the EDG increases electron density on the aromatic ring, which can subtly stabilize the molecule, potentially offering latency  (slower reaction onset) compared to electron-deficient analogs like nitro-phenylsuccinic anhydride.
    
  • Steric Effect: The bulky phenyl group hinders rotation, increasing the modulus of the cured network but requiring higher cure temperatures to achieve full conversion.

Visualization: Reactivity & Electronic Influence

G cluster_0 Chemical Structure cluster_1 Curing Mechanism (Epoxy) MPSA 3-(4-Methoxyphenyl) dihydrofuran-2,5-dione (MPSA) Initiation Initiation: Ring Opening by -OH MPSA->Initiation Requires Heat/Catalyst Methoxy Methoxy Group (-OCH3) (Electron Donor) Methoxy->MPSA Substituent Methoxy->Initiation Modulates Reactivity (Latency) Anhydride Succinic Anhydride Ring (Reactive Site) Anhydride->MPSA Core Propagation Propagation: Esterification of Epoxide Initiation->Propagation Network Crosslinked Thermoset Propagation->Network

Figure 1: Structural breakdown and curing logic. The methoxy group influences the electronic environment, potentially tailoring reaction kinetics.

Benchmarking Data: MPSA vs. Commercial Standards

The following table contrasts MPSA with MHHPA (the liquid industrial standard) and Phenylsuccinic Anhydride (PSA) (the direct non-methoxy analog).

FeatureMPSA (Target) MHHPA (Standard) PSA (Analog) Implication
CAS Number 4062-89-5 (Generic)25550-51-0832-31-5MPSA is a specialty reagent; MHHPA is a commodity.
Physical State Crystalline SolidLiquidCrystalline SolidMPSA requires melt-blending or solvent dissolution.
Melting Point 149–151°C < -15°C~167°CCritical: MPSA processing temp >150°C or requires solvent.
Reactivity Moderate/LatentHighModerateMPSA offers longer pot life but slower cure.
Cured

High (>140°C)*Moderate (~120°C)High (>140°C)Aromaticity drives thermal stability.
Optical Props Potentially FluorescentTransparent/ClearTransparentMethoxy group may introduce UV absorption/fluorescence.
Biocompatibility High Potential (Succinic base)Low (Sensitizer)ModerateSuccinic derivatives are preferred for bio-conjugation.

*Note:


 is dependent on the epoxy resin used (e.g., DGEBA vs. Novolac) and cure cycle.

Experimental Protocols

Protocol A: High-Temperature Epoxy Curing (Melt Process)

Use this for creating high-


 thermosets or optical materials.
  • Stoichiometry Calculation:

    • Calculate Parts by Weight (pbw) using:

      
      
      
    • Note: We use a 0.85–0.90 molar ratio (anhydride:epoxy) to optimize

      
       and minimize unreacted acid.
      
  • Dispersion (The Challenge):

    • Pre-heat the Epoxy Resin (e.g., DGEBA) to 110°C .

    • Add MPSA powder slowly under high-shear mixing.

    • Critical Step: Continue heating to 155°C until MPSA is fully dissolved (clear solution).

    • Cool to 80°C before adding catalyst (to prevent premature gelation).

  • Catalysis:

    • Add 1% w/w accelerator (e.g., 1-Methylimidazole or BDMA). Mix for 2 minutes.

  • Cure Cycle:

    • Degas in vacuum oven at 80°C.

    • Step Cure: 2 hours @ 100°C

      
       2 hours @ 150°C 
      
      
      
      2 hours @ 180°C (Post-cure).
Protocol B: Biomedical Functionalization (Solution Process)

Use this for drug delivery vectors (e.g., PEGylation or Hydrogel modification).

  • Solvent Selection: Dissolve MPSA in anhydrous DMSO or DMF (Solubility is poor in water).

  • Reaction:

    • Mix Polymer (with -NH2 or -OH groups) with MPSA in solvent.

    • Add base catalyst (Triethylamine).

    • React at 40–60°C for 12 hours.

  • Purification: Dialysis against water to remove solvent and unreacted anhydride. The MPSA ring opens to form a succinic acid amide/ester linkage.

Decision Logic: When to Use MPSA?

Do not use MPSA if MHHPA works. Use MPSA only if your application triggers the specific "YES" paths below.

DecisionTree Start Select Curing Agent TempReq Requirement: High Tg (>140°C)? Start->TempReq Optical Requirement: Optical/Bio-Active? TempReq->Optical Yes UseMHHPA Use MHHPA (Liquid, Easy Process) TempReq->UseMHHPA No Process Can you process at >150°C? Process->UseMHHPA No (Limit Reached) UseMPSA Use MPSA (Target Molecule) Process->UseMPSA Yes Optical->Process Yes (Fluorescence/Bio) UsePSA Use Phenylsuccinic Anhydride (Standard) Optical->UsePSA No (Just Thermal)

Figure 2: Selection logic for anhydride curing agents.

References

  • Broadview Technologies. (n.d.). Advances in Anhydride Chemistry & Curing Mechanisms. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Crystal structure of 3,4-bis[4-(4-methoxyphenoxy)phenyl]-2,5-dihydrofuran-2,5-dione. Retrieved from [Link]

  • Polymer Innovation Blog. (2022). Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties.[1][2] Retrieved from [Link]

  • ChemSynthesis. (2025).[3] 3-(4-methoxyphenyl)-2,5-furandione Physical Properties. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

The Hidden Danger: Sensitization & Hydrolysis As researchers, we often treat anhydrides merely as "irritants." This is a critical error. 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is a substituted succinic anhydride. The primary physiological risks are not just immediate acid burns, but respiratory sensitization and delayed contact dermatitis .

Upon contact with mucous membranes (eyes, lungs) or skin moisture, this compound hydrolyzes to form its corresponding dicarboxylic acid. This reaction is exothermic and lowers local pH, causing tissue damage. Furthermore, cyclic anhydrides are haptens; they can bind to body proteins to form neoantigens, triggering irreversible immune system sensitization (asthma-like symptoms or anaphylaxis) upon subsequent exposures.

Operational Rule: Handle this compound as if it is a Respiratory Sensitizer (Category 1) and Skin Corrosive (Category 1B) until specific toxicological data proves otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not deviate from these specifications.

Protection ZoneEquipment StandardScientific Rationale (The "Why")
Respiratory Primary: Chemical Fume Hood (Certified).Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.Sensitization Defense: Anhydride dusts are potent sensitizers. A standard N95 offers insufficient facial seal protection against fine particulates that trigger IgE-mediated immune responses.
Ocular Mandatory: Chemical Splash Goggles (Indirect Vented or Unvented).Prohibited: Safety glasses with side shields.Hydrolysis Risk: Anhydrides react rapidly with lacrimal fluid (tears), forming acid directly on the cornea. Goggles prevent vapor/dust entry; glasses do not.
Dermal (Hand) Double-Gloving Protocol: 1. Inner: Nitrile (4 mil / 0.1mm)2. Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield) for >15 min exposure.Permeation Lag: Cyclic anhydrides can permeate thin nitrile. The air gap between two gloves acts as a diffusion buffer, allowing time to detect breaches before skin contact.
Body Standard: Lab coat (100% cotton or Nomex/fire-resistant).Supplementary: Rubber apron for transfers >100g.Synthetic Melting: Avoid synthetic blends (polyester) which can melt into skin if the exothermic hydrolysis reaction triggers a secondary thermal event or solvent fire.

Part 3: Operational Workflow & Engineering Controls

Storage & Stability
  • Condition: Store in a desiccator or under inert atmosphere (Nitrogen/Argon).

  • Mechanism: Moisture ingress hydrolyzes the anhydride ring, opening it to the diacid. This degrades purity and increases the acidity of the solid, changing its handling properties.

  • Verification: If the solid clumps or smells sharply acidic (vinegar-like), significant hydrolysis has occurred.

Weighing & Transfer Protocol

Objective: Prevent dust generation and atmospheric moisture contact.[1]

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a "tarred closed vessel" method (tare vial empty, add solid in hood, cap, weigh outside).

  • Static Control: Use an anti-static gun or ionizer bar. Anhydride powders are often electrostatic; static discharge can disperse dust clouds into the breathing zone.

  • Transfer: Use a glass or stainless steel spatula. Avoid plastics that may leach or degrade.

  • Quenching (Immediate): Have a beaker of saturated Sodium Carbonate (

    
    ) solution ready in the hood. Dip contaminated spatulas immediately into this base to neutralize the anhydride before removing them from the hood.
    
Waste Disposal Logic
  • Do Not: Dispose of directly into the aqueous waste stream without neutralization (risk of delayed exotherm/off-gassing).

  • Protocol: Dissolve waste material in a minimal amount of organic solvent (Acetone/DMSO), then slowly add to a dilute basic solution (5% NaOH or

    
    ) to hydrolyze and neutralize.
    
  • Final Stream: Dispose of the neutralized mixture as Organic Waste (Basic) or Aqueous Waste depending on solvent content, per local EHS regulations.

Part 4: Visualization (Safe Handling Logic)

The following diagram illustrates the "Closed Loop" safety logic required to handle this sensitizing agent.

SafeHandlingWorkflow cluster_hood Fume Hood Containment Zone Storage Storage (Desiccator/Inert Gas) Check Quality Check (Free Flowing? No Acrid Odor?) Storage->Check PPE PPE Donning (Double Nitrile + Goggles) Check->PPE Pass Waste Waste Disposal (Neutralized Stream) Check->Waste Fail (Hydrolyzed) Weighing Weighing (Inside Fume Hood) PPE->Weighing Static Control Reaction Reaction Vessel (Add Solid -> Solvent) Weighing->Reaction Slow Addition Decon Decontamination (Quench Spatula in Na2CO3) Weighing->Decon Dirty Tools Reaction->Waste Post-Exp Decon->Waste

Figure 1: Operational workflow emphasizing the containment zone and immediate decontamination steps to prevent sensitization.

Part 5: Emergency Response (Self-Validating)

  • Skin Contact:

    • Immediate: Brush off dry powder before applying water (preventing immediate hydrolysis on skin).

    • Flush: Rinse with copious water for 15 minutes.

    • Validate: Check for "delayed burn" sensation. If redness appears after 1 hour, seek medical attention for chemical dermatitis.

  • Inhalation:

    • Evacuate: Move to fresh air immediately.

    • Observe: Monitor for "sensitization lag"—wheezing or chest tightness may occur 4-8 hours post-exposure.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 548234, 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Succinic Anhydride (CAS 108-30-5) - Toxicological Information. (Used as the primary hazard analog for cyclic anhydrides). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Handling Corrosive and Irritant Substances. Retrieved from [Link]

Sources

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